Tolterodina
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGJQPCLVADCPB-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124937-53-7 | |
| Record name | (S)-Tolterodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-TOLTERODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWD7V7S6JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Tolterodine in Detrusor Muscle
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tolterodine (B1663597) is a potent and competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB).[1][2] Its therapeutic efficacy stems from its ability to inhibit involuntary contractions of the detrusor muscle, the smooth muscle layer of the bladder wall.[3][4][5] This is achieved through the blockade of muscarinic acetylcholine (B1216132) receptors, which are pivotal in mediating bladder contraction.[6] Tolterodine and its principal active metabolite, 5-hydroxymethyl tolterodine (5-HM), exhibit a high affinity for muscarinic receptors without significant selectivity for any of the five subtypes (M1-M5).[7][8] Despite this lack of subtype selectivity, tolterodine demonstrates a functional selectivity for the urinary bladder over salivary glands in vivo, a clinical advantage that translates to a lower incidence of dry mouth compared to other non-selective antimuscarinic agents.[1][8][9] This in-depth guide will elucidate the core mechanism of action of tolterodine on the detrusor muscle, present quantitative data on its receptor binding and functional activity, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows.
Muscarinic Receptor Antagonism in the Detrusor Muscle
The primary mechanism of action of tolterodine is the competitive antagonism of muscarinic receptors in the detrusor muscle.[3][10] Acetylcholine, the primary neurotransmitter mediating bladder contraction, binds to M2 and M3 muscarinic receptor subtypes expressed on detrusor smooth muscle cells.[11] While M3 receptors are directly responsible for smooth muscle contraction, the more numerous M2 receptors indirectly contribute to this effect.[12][13] Tolterodine, by competitively binding to these receptors, prevents acetylcholine from initiating the signaling cascades that lead to detrusor muscle contraction.[3] This results in a decrease in detrusor pressure and an increase in bladder capacity, thereby alleviating the symptoms of OAB.[6][10]
Role of M3 and M2 Receptors in Detrusor Contraction
M3 muscarinic receptors are coupled to the Gq/11 G-protein. Upon activation by acetylcholine, Gq/11 stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chain and subsequent smooth muscle contraction.[14]
M2 muscarinic receptors, which are more abundant than M3 receptors in the detrusor, are coupled to the Gi G-protein.[12][15] Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels diminish the activity of protein kinase A (PKA), which normally promotes muscle relaxation. Therefore, M2 receptor stimulation indirectly enhances the contractile state of the detrusor muscle.[13]
Tolterodine, being a non-selective antagonist, blocks both M2 and M3 receptors, thereby comprehensively inhibiting both the direct and indirect pathways of acetylcholine-induced detrusor contraction.[11]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinities and functional potencies of tolterodine and its active metabolite.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of Tolterodine
| Tissue/Receptor | Species | Ki (nM) | Reference |
| Urinary Bladder | Guinea Pig | 2.7 | [16] |
| Urinary Bladder | Human | 3.3 | [16] |
| Heart | Guinea Pig | 1.6 | [8][16] |
| Cerebral Cortex | Guinea Pig | 0.75 | [8][16] |
| Parotid Gland | Guinea Pig | 4.8 | [8][16] |
Table 2: Functional Antagonism of Tolterodine
| Preparation | Agonist | Parameter | Value (nM) | Reference |
| Isolated Guinea Pig Bladder Strips | Carbachol | KB | 3.0 | [16] |
| Isolated Human Bladder Strips | Carbachol | KB | 4.0 | [16] |
| Isolated Guinea Pig Bladder | Carbachol | IC50 | 14 | [7] |
Table 3: Functional Antagonism of 5-Hydroxymethyl Tolterodine (5-HM)
| Preparation | Agonist | Parameter | Value (nM) | Reference |
| Isolated Guinea Pig Bladder | Carbachol | IC50 | 5.7 | [7] |
Key Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines the general steps for determining the binding affinity of a compound like tolterodine to muscarinic receptors.[17][18]
-
Membrane Preparation:
-
Homogenize tissues (e.g., bladder, brain cortex) or cultured cells expressing specific muscarinic receptor subtypes in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
-
Add increasing concentrations of the unlabeled competitor compound (e.g., tolterodine).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vitro Detrusor Muscle Strip Contraction Assay
This protocol describes the methodology for assessing the functional antagonism of tolterodine on detrusor muscle contractions.[19][20]
-
Tissue Preparation:
-
Euthanize an animal (e.g., guinea pig) and excise the urinary bladder.
-
Place the bladder in cold, oxygenated Krebs-Henseleit buffer.
-
Dissect the bladder to obtain longitudinal strips of detrusor muscle, removing the urothelium if required.
-
-
Organ Bath Setup:
-
Mount the muscle strips in organ baths containing oxygenated Krebs-Henseleit buffer maintained at 37°C.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension and allow the tissue to equilibrate.
-
-
Contraction and Antagonism Measurement:
-
Induce contractions by adding a muscarinic agonist (e.g., carbachol) to the organ bath in a cumulative concentration-response manner.
-
After washing out the agonist and allowing the tissue to return to baseline, incubate the muscle strips with a fixed concentration of the antagonist (tolterodine) for a predetermined period.
-
Repeat the cumulative concentration-response curve to the agonist in the presence of the antagonist.
-
-
Data Analysis:
-
Measure the magnitude of the contractile response at each agonist concentration.
-
Plot the agonist concentration-response curves in the absence and presence of the antagonist.
-
Determine the EC50 values (the agonist concentration that produces 50% of the maximal response).
-
Calculate the Schild plot parameters (pA2) or the functional inhibition constant (KB) to quantify the antagonist's potency.
-
Visualizing the Mechanism of Action
Signaling Pathways in Detrusor Muscle
Caption: Signaling pathways of M2 and M3 muscarinic receptors in detrusor smooth muscle and their antagonism by tolterodine.
Experimental Workflow for In Vitro Muscle Strip Assay
Caption: Workflow for determining the functional antagonism of tolterodine using an in vitro detrusor muscle strip assay.
Conclusion
Tolterodine exerts its therapeutic effect on overactive bladder by acting as a competitive antagonist at muscarinic M2 and M3 receptors in the detrusor muscle. This non-selective antagonism effectively inhibits both the direct calcium-dependent contractile signaling of M3 receptors and the indirect potentiation of contraction via M2 receptor-mediated inhibition of relaxation pathways. The quantitative data from radioligand binding and functional assays confirm its high affinity for muscarinic receptors and its potent antagonism of agonist-induced detrusor contractions. While not possessing subtype selectivity, its in vivo functional preference for the bladder over salivary glands provides a favorable clinical profile. The experimental methodologies detailed herein provide a framework for the continued investigation and development of novel therapeutics for lower urinary tract disorders.
References
- 1. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 4. What is Tolterodine Fumarate used for? [synapse.patsnap.com]
- 5. Tolterodine (Detrol) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. m.youtube.com [m.youtube.com]
- 12. Muscarinic receptor subtypes and management of the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic receptors in the bladder: from basic research to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium sensitization mechanisms in detrusor smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Muscarinic Receptor Binding Profile of Tolterodine and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the muscarinic receptor binding profile of tolterodine (B1663597) and its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Tolterodine is a competitive muscarinic receptor antagonist widely used in the management of overactive bladder (OAB). Its therapeutic efficacy and side-effect profile are intrinsically linked to its interaction with the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). This document details the binding affinities, functional potencies, and the underlying experimental protocols and signaling pathways.
Quantitative Binding Affinity and Functional Potency
Tolterodine and its active metabolite, 5-HMT (also identified in literature as SPM 7605, the active metabolite of fesoterodine), are potent and competitive antagonists at all five muscarinic receptor subtypes.[1][2] Fesoterodine (B1237170) is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to 5-HMT.[2] This metabolite is chemically identical to the active metabolite of tolterodine.[3] While both tolterodine and 5-HMT are considered non-selective among the M1-M5 subtypes, their tissue-selective action in vivo, particularly the favorable ratio of urinary bladder to salivary gland effects, is a key clinical feature.[4]
The binding affinities of tolterodine and 5-HMT to the human muscarinic receptor subtypes are summarized in the table below. These values, expressed as pKi, provide a quantitative measure of the binding affinity, where a higher pKi value indicates a stronger binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Tolterodine | 8.5 | 8.2 | 7.9 | 8.7 | 8.3 |
| 5-Hydroxymethyl Tolterodine (5-HMT) | 8.7 | 8.8 | 8.2 | 9.0 | 8.3 |
Data sourced from a study identifying the active metabolite of fesoterodine as SPM 7605, which is 5-HMT.
The functional antagonist potency of these compounds is often assessed through their ability to inhibit agonist-induced contractions in isolated tissue preparations. In the guinea pig urinary bladder, tolterodine and 5-HMT effectively inhibit carbachol-induced contractions in a concentration-dependent and competitive manner.[5]
| Compound | Tissue | Agonist | Potency (pA2) |
| Tolterodine | Human Bladder | Carbachol (B1668302) | 9.11±0.17 (Normal), 8.70±0.16 (BPH) |
Experimental Protocols
The characterization of the muscarinic receptor binding profile of tolterodine and its metabolites relies on established in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the binding affinity of tolterodine and 5-HMT for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compounds: Tolterodine and 5-Hydroxymethyl Tolterodine.
-
Reference for Non-specific Binding: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]
-
Filtration Plate: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding.
Procedure:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[6]
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Cell membranes, [³H]-NMS, and assay buffer.
-
Non-specific Binding (NSB): Cell membranes, [³H]-NMS, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Competition Binding: Cell membranes, [³H]-NMS, and varying concentrations of the test compound (tolterodine or 5-HMT).
-
-
Incubation: The plate is incubated, typically for 60 minutes at 30°C, with gentle agitation to allow the binding to reach equilibrium.[6]
-
Filtration: The incubation is terminated by rapid vacuum filtration through the pre-soaked filter plate. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.[6]
-
Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.[7]
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a competitive radioligand binding assay.
Functional Assay: Carbachol-Induced Bladder Contraction
This ex vivo assay measures the functional potency of an antagonist by its ability to inhibit the contraction of isolated bladder smooth muscle induced by a muscarinic agonist.
Objective: To determine the functional antagonist potency (pA2) of tolterodine and 5-HMT in isolated bladder tissue.
Materials:
-
Tissue: Urinary bladder from guinea pig or human.
-
Agonist: Carbachol, a stable acetylcholine analog.
-
Test Compounds: Tolterodine and 5-Hydroxymethyl Tolterodine.
-
Physiological Salt Solution: Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 25 NaHCO₃, 1.2 KH₂PO₄, 11.7 glucose), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Organ Bath System: Equipped with isometric force transducers to measure muscle tension.
Procedure:
-
Tissue Preparation: The urinary bladder is excised and placed in chilled, oxygenated Krebs-Henseleit solution. The bladder is cut into longitudinal strips (e.g., 10 mm long and 2 mm wide).[7]
-
Mounting: The bladder strips are mounted in organ baths containing the physiological salt solution. An initial tension (e.g., 1 g) is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with the solution being changed every 15 minutes.[7]
-
Standardization: The viability and contractility of the tissue strips are confirmed by eliciting reproducible contractions with a high concentration of KCl or a submaximal concentration of carbachol.
-
Cumulative Concentration-Response Curve (CCRC) to Agonist: A CCRC to carbachol is generated by cumulatively adding increasing concentrations of carbachol to the organ bath and recording the resulting muscle contraction.
-
Antagonist Incubation: After washing out the carbachol and allowing the tissue to return to baseline, the bladder strips are incubated with a specific concentration of the test compound (tolterodine or 5-HMT) for a predetermined period (e.g., 30 minutes).[8]
-
Second CCRC in the Presence of Antagonist: A second CCRC to carbachol is generated in the presence of the antagonist.
-
Data Analysis: The antagonist's effect is observed as a rightward shift in the carbachol CCRC. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.
Workflow for the functional assessment of antagonist potency.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. The five subtypes are broadly categorized based on their primary G-protein coupling, which dictates their downstream signaling cascades. Tolterodine and 5-HMT, as competitive antagonists, block the initiation of these pathways by preventing acetylcholine from binding to the receptor.
Gq/11-Coupled Receptors (M1, M3, M5)
The M1, M3, and M5 muscarinic receptor subtypes primarily couple to Gq/11 proteins.[9] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] In the urinary bladder, the M3 receptor is the primary mediator of detrusor muscle contraction through this pathway.[5]
Gq/11-mediated signaling pathway of M1, M3, and M5 receptors.
Gi/o-Coupled Receptors (M2, M4)
The M2 and M4 muscarinic receptor subtypes couple to Gi/o proteins.[9] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] In the urinary bladder, M2 receptors are more numerous than M3 receptors. While M3 receptors are the primary drivers of contraction, M2 receptor stimulation can contribute to bladder contraction indirectly by inhibiting the relaxant effects of cAMP-dependent pathways (e.g., those activated by β-adrenergic receptors).
Gi/o-mediated signaling pathway of M2 and M4 receptors.
References
- 1. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transduction underlying carbachol-induced contraction of human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. ics.org [ics.org]
- 9. benchchem.com [benchchem.com]
- 10. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
Synthesis and Structural Characterization of Tolterodine Tartrate: A Technical Guide
Introduction
Tolterodine (B1663597) tartrate is a potent and competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder, a condition characterized by symptoms of urinary frequency, urgency, and urge incontinence.[1][2] Its active moiety, tolterodine, chemically known as (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, functions by selectively targeting M2 and M3 muscarinic receptors in the urinary bladder.[2] This action inhibits bladder contraction and reduces the associated symptoms.[2][3] Marketed as the (R)-enantiomer, its stereospecific synthesis and rigorous structural confirmation are critical for ensuring its therapeutic efficacy and safety.[4]
This technical guide provides an in-depth overview of a common synthetic pathway for tolterodine tartrate and the analytical methodologies employed for its comprehensive structural characterization, intended for researchers, chemists, and professionals in pharmaceutical development.
Chemical Synthesis
The synthesis of (R)-tolterodine L-tartrate is a multi-step process that begins with the formation of a racemic mixture of tolterodine, followed by a crucial chiral resolution step to isolate the desired (R)-enantiomer. Several synthetic routes have been documented; a representative pathway involves the reaction of key intermediates followed by resolution with L-(+)-tartaric acid.[5][6]
References
- 1. fda.gov [fda.gov]
- 2. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tolterodine Tartrate | C26H37NO7 | CID 443878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tolterodine tartrate, Kabi-2234, PNU-200583E, Detrol LA, Detrusitol SR, Urotrol, Detrol, Detrusitol-药物合成数据库 [drugfuture.com]
- 6. WO2010092500A2 - A process for the preparation of tolterodine tartrate - Google Patents [patents.google.com]
In Vitro Pharmacological Profile of 5-Hydroxymethyl Tolterodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethyl tolterodine (B1663597) (5-HMT), the principal active metabolite of the overactive bladder medications tolterodine and its prodrug fesoterodine, is a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Following oral administration of its parent compounds, 5-HMT is the primary moiety responsible for the therapeutic effect of reducing involuntary bladder contractions.[3] This technical guide provides a comprehensive in vitro pharmacological profile of 5-HMT, detailing its binding affinities, functional potencies, and selectivity. The document includes detailed experimental protocols and visual representations of key signaling pathways and workflows to support further research and development in this area.
Quantitative Pharmacology
The in vitro pharmacological activity of 5-hydroxymethyl tolterodine has been characterized through various binding and functional assays. The data consistently demonstrate its high affinity for muscarinic receptors without significant subtype selectivity.
Muscarinic Receptor Binding Affinity
The binding affinity of 5-HMT for the five human muscarinic receptor subtypes (M1-M5) is presented below. These values were determined using competitive radioligand binding assays with [³H]-N-methylscopolamine ([³H]-NMS) in Chinese hamster ovary (CHO) cells expressing the recombinant human receptors.[4]
| Receptor Subtype | pKi | Ki (nM) |
| M1 | 8.7 | ~2.0 |
| M2 | 8.8 | ~1.6 |
| M3 | 8.2 | ~6.3 |
| M4 | 9.0 | ~1.0 |
| M5 | 8.3 | ~5.0 |
| Table 1: Binding affinities of 5-hydroxymethyl tolterodine for human muscarinic receptor subtypes. Data are presented as pKi (-log Ki) and the corresponding inhibitory constant (Ki) in nanomolar (nM) concentrations.[4] |
Functional Antagonist Potency
The functional potency of 5-HMT as a muscarinic receptor antagonist has been primarily assessed in isolated tissue preparations, particularly the guinea pig urinary bladder. These assays measure the ability of 5-HMT to inhibit the contractile response induced by a muscarinic agonist, such as carbachol (B1668302).
| Parameter | Value (nM) | Tissue/Assay |
| IC50 | 5.7 | Carbachol-induced contractions in isolated guinea pig bladder.[5] |
| Kb | 0.84 | Competitive antagonism in guinea pig isolated urinary bladder strips.[1] |
| pA2 | 9.14 | Functional antagonism in guinea pig isolated urinary bladder strips.[1] |
| Table 2: Functional antagonist potency of 5-hydroxymethyl tolterodine. The table includes the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant for an antagonist (Kb), and the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1][5] |
Receptor Selectivity Profile
In vitro studies have demonstrated that 5-hydroxymethyl tolterodine is highly selective for muscarinic receptors. Its activity against other potential cellular targets, such as alpha-adrenergic receptors, histamine (B1213489) receptors, and calcium channels, is significantly lower.
| Receptor/Channel | Activity | Fold Selectivity for Muscarinic Receptors |
| Alpha-adrenergic receptors | Weak inhibitor | >900-fold |
| Histamine receptors | Weak inhibitor | >900-fold |
| Calcium channels | Weak inhibitor | >900-fold |
| Table 3: Selectivity profile of 5-hydroxymethyl tolterodine against other receptors and ion channels. The data indicates that 5-HMT is over 900 times more potent at muscarinic receptors compared to these other targets.[5] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of 5-hydroxymethyl tolterodine are provided below.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 5-HMT for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing an individual human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: 5-Hydroxymethyl tolterodine.
-
Reference Compound for non-specific binding: Atropine (B194438) (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
96-well filter plates (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of 5-hydroxymethyl tolterodine in the assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add cell membranes, [³H]-NMS (at a concentration close to its Kd), and assay buffer.
-
Non-specific Binding: Add cell membranes, [³H]-NMS, and a high concentration of atropine (1 µM).
-
Competitive Binding: Add cell membranes, [³H]-NMS, and each dilution of 5-hydroxymethyl tolterodine.
-
-
Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plates, add scintillation fluid to each well and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the 5-hydroxymethyl tolterodine concentration.
-
Determine the IC50 value (the concentration of 5-HMT that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Functional Assay (Guinea Pig Bladder)
Objective: To determine the functional antagonist potency (pA2 or Kb) of 5-HMT by measuring its ability to inhibit agonist-induced contractions of isolated guinea pig bladder smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pig.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Muscarinic agonist: Carbachol.
-
Test Compound: 5-Hydroxymethyl tolterodine.
-
Isolated organ bath system equipped with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise the urinary bladder.
-
Place the bladder in cold, aerated Krebs-Henseleit solution.
-
Carefully remove any adhering fat and connective tissue.
-
Cut the bladder into longitudinal strips (approximately 10 mm long and 2-3 mm wide).
-
-
Mounting the Tissue:
-
Suspend the bladder strips in organ baths containing aerated Krebs-Henseleit solution at 37°C.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Experimental Protocol (Schild Analysis):
-
Control Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximal effect is achieved.
-
Antagonist Incubation: Wash the tissue thoroughly to remove the agonist and allow it to return to baseline. Then, add a known concentration of 5-hydroxymethyl tolterodine to the bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of 5-HMT, repeat the cumulative concentration-response curve for carbachol.
-
Repeat the antagonist incubation and agonist concentration-response curve with at least two other concentrations of 5-hydroxymethyl tolterodine.
-
-
Data Analysis (Schild Plot):
-
For each concentration of 5-HMT, calculate the dose ratio (the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 of carbachol in the absence of the antagonist).
-
Plot the log (dose ratio - 1) against the negative log of the molar concentration of 5-hydroxymethyl tolterodine.
-
The x-intercept of the linear regression of this plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
The Kb can be calculated from the pA2 value using the equation: Kb = 10^(-pA2).
-
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. They are broadly categorized into two main signaling pathways based on their G-protein coupling. 5-Hydroxymethyl tolterodine, as a competitive antagonist, blocks the initiation of these cascades by preventing acetylcholine from binding to the receptor.
Caption: Gq/11-coupled muscarinic receptor signaling pathway.
Caption: Gi/o-coupled muscarinic receptor signaling pathway.
Experimental Workflow for In Vitro Pharmacological Profiling
The following diagram outlines a typical workflow for the in vitro pharmacological characterization of a muscarinic receptor antagonist like 5-hydroxymethyl tolterodine.
Caption: A typical experimental workflow for in vitro profiling.
References
- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pa2 determination | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Guinea Pig Ileum [sheffbp.co.uk]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Functional Selectivity of Tolterodine for the Bladder Over Salivary Glands
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tolterodine (B1663597) is a potent, competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB).[1][2] Its clinical efficacy is comparable to other antimuscarinic agents, such as oxybutynin (B1027), but it is often associated with a lower incidence and severity of dry mouth, a common and bothersome side effect of this drug class.[2][3] This improved tolerability stems from tolterodine's functional selectivity for the urinary bladder over the salivary glands.[2][4] This technical guide elucidates the pharmacological basis for this tissue selectivity, presenting key quantitative data, detailed experimental protocols, and a breakdown of the underlying signaling pathways. While in vitro receptor binding assays show tolterodine to be non-selective across muscarinic receptor subtypes, in vivo and functional studies reveal a clear preference for inhibiting bladder smooth muscle contraction over salivary secretion.[5][6] This document explores the evidence suggesting this selectivity is not a function of receptor subtype affinity but rather a complex interplay of factors within the specific tissue environments.
Muscarinic Receptor Subtypes in the Bladder and Salivary Glands
The physiological effects of acetylcholine (B1216132) (ACh) in the urinary bladder and salivary glands are mediated primarily by M2 and M3 muscarinic receptor subtypes.
-
Urinary Bladder: The detrusor smooth muscle, responsible for bladder contraction (micturition), expresses both M2 and M3 receptors, with M2 receptors being more numerous.[6] However, the M3 subtype is considered the primary mediator of direct detrusor contraction.[3][6] M3 receptor activation leads to phosphoinositide hydrolysis and subsequent intracellular calcium mobilization, causing smooth muscle contraction.[6] M2 receptors are thought to contribute indirectly by inhibiting the relaxation signals induced by β-adrenoceptors.[6]
-
Salivary Glands: Saliva secretion is predominantly controlled by M3 receptors located on acinar cells. Activation of these receptors stimulates the same phosphoinositide signaling cascade as in the bladder, leading to fluid and electrolyte secretion.
Quantitative Pharmacological Data
The functional selectivity of tolterodine is not apparent from simple binding affinity studies but becomes evident in functional assays and in vivo models.
Data Presentation
The following tables summarize the key quantitative data comparing tolterodine with the less bladder-selective agent, oxybutynin.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) in Guinea Pig Tissues and Human Recombinant Receptors
| Compound | M1 (h) | M2 (h) | M3 (h) | M4 (h) | M5 (h) | Bladder (gp) | Parotid Gland (gp) |
|---|---|---|---|---|---|---|---|
| Tolterodine | - | - | - | - | - | 2.7[5] | 4.8[5] |
| Oxybutynin | ~0.67 | ~6.7 | ~0.67 | - | - | 2.8[5] | 0.62[5] |
Data derived from studies on human recombinant (h) muscarinic m1-m5 receptors and guinea pig (gp) tissues. A lower Ki value indicates higher binding affinity.[5] Note: Tolterodine is considered relatively non-selective across subtypes M1-M5, whereas oxybutynin shows approximately 10-fold selectivity for M3 over M2 receptors.[5][6]
Table 2: Functional Antagonist Potency (KB, nM) in Isolated Bladder Tissue
| Compound | Guinea Pig Bladder | Human Bladder |
|---|---|---|
| Tolterodine | 3.0[5] | 4.0[5] |
| Oxybutynin | 4.4[5] | - |
KB represents the equilibrium dissociation constant for a competitive antagonist, determined from the inhibition of carbachol-induced contractions. A lower KB value indicates greater potency.[5]
Table 3: In Vivo Selectivity in Anesthetized Cats
| Compound | Potency on Bladder Contraction | Potency on Salivation | Bladder vs. Salivary Selectivity |
|---|---|---|---|
| Tolterodine | High | Low | Significantly more potent on bladder[4][5] |
| Oxybutynin | Low | High | Opposite tissue selectivity to tolterodine[5] |
This table illustrates the functional outcome in a whole-animal model, where tolterodine requires significantly lower doses to affect the bladder compared to the salivary glands.[4][5]
Signaling Pathways and Mechanism of Action
Tolterodine acts as a competitive antagonist at muscarinic receptors, blocking the effects of acetylcholine. The key to its functional selectivity lies in how this antagonism plays out in the distinct physiological environments of the bladder and salivary glands.
Signaling in Bladder Detrusor Muscle
Acetylcholine released from parasympathetic nerves binds to M3 receptors on detrusor smooth muscle cells. This activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+, which in turn leads to muscle contraction. M2 receptor stimulation inhibits adenylyl cyclase, reducing cAMP levels and counteracting smooth muscle relaxation.
Caption: Muscarinic signaling pathways in bladder detrusor smooth muscle.
Signaling in Salivary Gland Acinar Cells
The signaling pathway in salivary glands is similar, with ACh binding to M3 receptors on acinar cells to stimulate the Gq/11-PLC-IP3-Ca2+ cascade. This increase in intracellular Ca2+ is the primary driver for fluid and electrolyte secretion, resulting in salivation.
Caption: Muscarinic signaling pathway in salivary gland acinar cells.
The Basis of Functional Selectivity
The in vivo tissue selectivity of tolterodine cannot be explained by a simple affinity for a specific receptor subtype.[1][5] Instead, it is likely a multifactorial phenomenon. One leading hypothesis is that there are differences in the receptor reserve or signal amplification pathways between the bladder and salivary glands. The salivary glands may be more sensitive to muscarinic blockade than the bladder smooth muscle, meaning that a lower degree of receptor occupancy by an antagonist is required to inhibit function.[5] Conversely, tolterodine's active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which has a similar pharmacological profile, contributes significantly to the therapeutic effect and may exhibit different pharmacokinetic properties, such as preferential distribution to the bladder.[1][7]
Caption: Logical flow of tolterodine's functional selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the functional selectivity of antimuscarinic agents like tolterodine.
Protocol 1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.
-
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[5]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) at a fixed concentration and various concentrations of the unlabeled test compound (tolterodine).
-
Separation: After reaching equilibrium, the membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of drug that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Protocol 2: Isolated Organ Bath for Bladder Contraction
-
Objective: To measure the functional potency (KB) of an antagonist in inhibiting agonist-induced smooth muscle contraction.
-
Methodology:
-
Tissue Preparation: Strips of detrusor muscle are dissected from animal (e.g., guinea pig) or human bladders.[5][8]
-
Mounting: The tissue strips are mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs' solution), maintained at 37°C, and continuously gassed with carbogen (B8564812) (95% O2, 5% CO2).[9][10]
-
Transducer Attachment: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a set period.
-
Experiment: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol). The tissue is then washed and incubated with a fixed concentration of the antagonist (tolterodine) for a specific duration before generating a second agonist concentration-response curve. This is repeated with several antagonist concentrations.
-
Data Analysis: The rightward shift of the agonist curve in the presence of the antagonist is used to construct a Schild plot, from which the pA2 value (and subsequently the KB value) is determined.[5]
-
Caption: Experimental workflow for an isolated organ bath study.
Protocol 3: In Vivo Anesthetized Animal Model
-
Objective: To compare the potency of an antagonist in inhibiting bladder contraction versus salivation in a whole animal.
-
Methodology:
-
Animal Preparation: An animal (e.g., cat) is anesthetized.[4][5] The urinary bladder is catheterized to measure intravesical pressure. The salivary duct is cannulated to measure the rate of salivation.
-
Stimulation: Bladder contractions are induced by intravenous administration of a muscarinic agonist (e.g., acetylcholine) or by electrical stimulation of pelvic nerves. Salivation is induced by electrical stimulation of the chorda lingual nerve.[5]
-
Drug Administration: The antagonist (tolterodine) is administered intravenously in increasing doses.
-
Measurement: The inhibitory effect of each dose on the magnitude of bladder contraction and the volume of saliva secreted is recorded.
-
Data Analysis: Dose-response curves are constructed for the inhibition of both bladder and salivary responses. The doses required to produce 50% inhibition (ID50) for each tissue are calculated and compared to determine the in vivo selectivity ratio.
-
Conclusion and Implications
Tolterodine exhibits significant functional selectivity for the urinary bladder over salivary glands in vivo, a property not predicted by in vitro receptor binding studies.[2][5] This tissue-specific effect is the primary reason for its favorable tolerability profile, particularly the reduced incidence of dry mouth compared to less selective agents like oxybutynin.[3][11] The underlying mechanism is not based on muscarinic receptor subtype selectivity but likely involves a combination of pharmacokinetic factors and inherent physiological differences between the bladder and salivary glands.[1][7] This case study of tolterodine underscores the critical importance of utilizing a combination of in vitro binding, ex vivo functional, and in vivo animal models in drug development. For researchers and professionals in the field, it highlights that a simple receptor affinity profile may not be sufficient to predict the clinical performance of a drug and emphasizes the need to investigate drug-tissue interactions in more complex, integrated systems to identify candidates with superior efficacy and safety profiles.
References
- 1. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tolterodine extended release in the treatment of male oab/storage luts: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
- 11. Oxybutynin - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the CYP2D6 and CYP3A4-Mediated Metabolism of Tolterodine in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolterodine (B1663597) is a potent and competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder with symptoms of urinary frequency, urgency, and urge incontinence. The efficacy and disposition of tolterodine are significantly influenced by its extensive metabolism in the liver, primarily orchestrated by the polymorphic cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][3] Understanding the intricacies of these metabolic pathways is paramount for predicting drug-drug interactions, assessing inter-individual variability in clinical response, and ensuring patient safety. This technical guide provides a comprehensive overview of the metabolism of tolterodine by CYP2D6 and CYP3A4 in human liver microsomes (HLMs), presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Metabolic Pathways of Tolterodine
Tolterodine undergoes two primary oxidative metabolic transformations in human liver microsomes: 5-hydroxylation and N-dealkylation.[1][3]
-
5-Hydroxylation: This is the principal metabolic route in individuals who are extensive metabolizers for CYP2D6.[4][5] The reaction involves the oxidation of the 5-methyl group on the phenyl moiety of tolterodine, resulting in the formation of the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HM).[1][3] This metabolite is equipotent to the parent drug and contributes significantly to the overall therapeutic effect.[3]
-
N-dealkylation: This pathway involves the removal of one of the isopropyl groups from the nitrogen atom of tolterodine. This reaction is predominantly catalyzed by CYP3A4 and serves as the major elimination pathway in individuals who are poor metabolizers for CYP2D6.[1][2][6]
The interplay between these two pathways, governed by the genetic polymorphism of CYP2D6, leads to significant variability in the pharmacokinetic profile of tolterodine among different individuals.
Quantitative Analysis of Tolterodine Metabolism
The kinetics of tolterodine metabolism by CYP2D6 and CYP3A4 have been characterized in human liver microsomes. A seminal study by Postlind et al. (1998) established the predominant roles of these enzymes. Strong correlations were observed between the rate of 5-hydroxymethyl tolterodine (5-HM) formation and CYP2D6 activity, and between N-dealkylated tolterodine formation and CYP3A activity in microsomes from various human liver samples.[1]
While the definitive Vmax values are not explicitly detailed in the abstract of the pivotal study, the Michaelis-Menten constant (Km) for the formation of N-dealkylated tolterodine by recombinant CYP3A4 was found to be similar to that observed in pooled human liver microsomes. Microsomes from cells overexpressing CYP2C9 and CYP2C19 also formed N-dealkylated tolterodine, but with a higher Km value, indicating a lower affinity.[1]
Table 1: Enzyme Kinetics of Tolterodine Metabolism in Human Liver Microsomes
| Metabolic Pathway | Primary Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| 5-Hydroxylation | CYP2D6 | 5-Hydroxymethyl Tolterodine | Data not explicitly found | Data not explicitly found | [1] |
| N-dealkylation | CYP3A4 | N-Dealkylated Tolterodine | Similar to HLM | Data not explicitly found | [1] |
| N-dealkylation | CYP2C9 | N-Dealkylated Tolterodine | Higher than CYP3A4 | Data not explicitly found | [1] |
| N-dealkylation | CYP2C19 | N-Dealkylated Tolterodine | Higher than CYP3A4 | Data not explicitly found | [1] |
Note: While the foundational study by Postlind et al. (1998) is widely cited for establishing the kinetic parameters, the precise Km and Vmax values for the CYP2D6-mediated 5-hydroxylation and CYP3A4-mediated N-dealkylation in human liver microsomes were not available in the public domain abstracts reviewed. The table reflects the qualitative and comparative kinetic information that is available.
Experimental Protocols
The following protocols are a composite representation based on established methodologies for in vitro drug metabolism studies using human liver microsomes.
In Vitro Incubation of Tolterodine with Human Liver Microsomes
This protocol outlines the procedure for assessing the metabolism of tolterodine in a controlled in vitro environment.
Materials:
-
Tolterodine
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
Micropipettes
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer (e.g., 100 mM, pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL), and tolterodine at various concentrations (e.g., 1-100 µM).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture is typically 200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile or another appropriate organic solvent. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the mixture vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant for subsequent analysis by LC-MS/MS.
LC-MS/MS Analysis of Tolterodine and its Metabolites
This protocol provides a general framework for the sensitive and specific quantification of tolterodine, 5-hydroxymethyl tolterodine, and N-dealkylated tolterodine.[7][8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 or phenyl-hexyl column (e.g., 100 x 2.0 mm, 3 µm).[8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[8]
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Tolterodine: m/z 326.3 → 147.2
-
5-Hydroxymethyl Tolterodine: m/z 342.3 → 223.2
-
N-Dealkylated Tolterodine: m/z 284.2 → 147.2
-
Internal Standard (e.g., deuterated tolterodine): To be determined based on the specific standard used.
-
Procedure:
-
Sample Injection: Inject the supernatant from the in vitro incubation onto the LC-MS/MS system.
-
Chromatographic Separation: Separate tolterodine and its metabolites using the defined chromatographic conditions.
-
Mass Spectrometric Detection: Detect and quantify the analytes using the specified MRM transitions.
-
Data Analysis: Construct calibration curves using standards of known concentrations to quantify the amounts of tolterodine, 5-hydroxymethyl tolterodine, and N-dealkylated tolterodine in the samples.
Conclusion
The metabolism of tolterodine in human liver microsomes is a well-defined process primarily governed by the activities of CYP2D6 and CYP3A4. The formation of the active metabolite, 5-hydroxymethyl tolterodine, is dependent on CYP2D6, while the N-dealkylation pathway is mainly catalyzed by CYP3A4. The provided experimental protocols offer a robust framework for researchers to investigate the kinetics and characteristics of these metabolic pathways in vitro. A thorough understanding of these processes is essential for the continued safe and effective use of tolterodine in clinical practice and for the development of future drug candidates with improved metabolic profiles.
References
- 1. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Allometric Scaling of Tolterodine Pharmacokinetics: A Technical Guide for Drug Development Professionals
An in-depth examination of the principles, experimental data, and methodologies for extrapolating tolterodine's pharmacokinetic parameters from preclinical animal models to humans.
This technical guide provides a comprehensive overview of the allometric scaling of tolterodine (B1663597), a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. For researchers, scientists, and drug development professionals, this document outlines the key pharmacokinetic parameters across various species, details the experimental protocols employed in preclinical and clinical studies, and presents a logical framework for the interspecies scaling of tolterodine's pharmacokinetic profile.
Introduction to Allometric Scaling in Drug Development
Allometric scaling is a mathematical method used in pharmacology to predict the pharmacokinetic properties of a drug in humans based on data obtained from animal studies.[1] This approach is founded on the principle that many physiological and metabolic processes scale with body weight to a certain power. The general allometric equation is:
Y = aWb
Where:
-
Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).
-
W is the body weight.
-
a is the allometric coefficient (the value of Y when W is 1).
-
b is the allometric exponent, which describes the nature of the relationship between the parameter and body weight.
The prediction of human pharmacokinetics from preclinical data is a critical step in drug development, informing first-in-human dose selection and the design of clinical trials.[1]
Tolterodine Pharmacokinetic Data Across Species
The pharmacokinetics of tolterodine have been studied in several species, including mice, rats, dogs, and humans. A summary of the key pharmacokinetic parameters for tolterodine is presented in the table below. It is important to note that tolterodine is extensively metabolized, with the primary active metabolite being 5-hydroxymethyl tolterodine (5-HMT). In extensive metabolizers, both tolterodine and 5-HMT contribute to the therapeutic effect.[2]
| Parameter | Mouse | Rat | Dog | Human |
| Body Weight (kg) | ~0.025 | ~0.25 | ~10-15 | ~70 |
| Clearance (CL) (L/h/kg) | 10-15[3] | 10-15[3] | 1.4[3] | 0.23-0.52[4] |
| Volume of Distribution (Vd) (L/kg) | High[3] | High[3] | High[3] | 0.9-1.6[4] |
| Terminal Half-life (t1/2) (h) | < 2[3] | < 2[3] | < 2[3] | 2-3[4] |
| Oral Bioavailability (F) (%) | 2-20[3] | 2-20[3] | 58-63[3] | 10-70[4] |
Note: The data presented are compiled from various sources and represent a general overview. Specific values can vary depending on the study design, analytical methods, and animal strains used.
Experimental Protocols
The generation of reliable pharmacokinetic data is contingent on well-designed and executed experimental protocols. The following sections outline the typical methodologies used in the preclinical and clinical evaluation of tolterodine.
Preclinical Animal Studies
3.1.1. Animal Models and Housing:
-
Species: Common species for pharmacokinetic studies of tolterodine include the mouse (e.g., CD-1), rat (e.g., Sprague-Dawley), and dog (e.g., Beagle).[3]
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum, except when fasting is required for specific study arms.
3.1.2. Drug Administration:
-
Oral Administration: For oral dosing studies, tolterodine is often administered via oral gavage. The drug is typically dissolved or suspended in a suitable vehicle, such as methylcellulose.[5]
-
Intravenous Administration: For intravenous studies, tolterodine is dissolved in a sterile vehicle and administered via a suitable vein, such as the tail vein in rodents or the cephalic vein in dogs.
3.1.3. Blood Sampling:
-
Schedule: Blood samples are collected at predetermined time points post-dose to characterize the absorption, distribution, and elimination phases. A typical schedule might include samples at 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours after administration.[6]
-
Collection: In rodents, blood is often collected via the retro-orbital sinus or tail vein. In dogs, samples are typically drawn from the jugular or cephalic vein. The total blood volume collected is carefully monitored to avoid adverse effects on the animals.
Bioanalytical Methodology
The quantification of tolterodine and its active metabolite, 5-HMT, in biological matrices (typically plasma or serum) is crucial for pharmacokinetic analysis.
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common bioanalytical method due to its high sensitivity and selectivity.
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate tolterodine and 5-HMT from the plasma matrix.
-
Quantification: The concentrations of the analytes are determined by comparing their peak areas to those of a known concentration of an internal standard.
Human Clinical Studies
-
Study Design: Human pharmacokinetic studies are often conducted in healthy volunteers. A common design is a single-dose, two-way crossover study to assess the pharmacokinetics of different formulations or the effect of food.[7]
-
Dosing: Tolterodine is administered orally, typically as tablets or capsules.
-
Blood Sampling: Blood samples are collected at frequent intervals over a 24- to 48-hour period to adequately define the plasma concentration-time profile.
Allometric Scaling of Tolterodine
A pivotal study by Pahlman et al. (1999) performed allometric scaling to predict the oral pharmacokinetics of tolterodine in humans from data in mice, rats, and dogs.[3] The study concluded that allometric scaling allowed for a good prediction of clearance and volume of distribution.
While the specific allometric equations from this study are not publicly available, the general approach involves plotting the logarithm of the pharmacokinetic parameter against the logarithm of body weight for the different animal species. A linear regression is then performed to determine the allometric coefficient (a) and exponent (b).
The relationship between body weight and key pharmacokinetic parameters can be visualized as follows:
Conclusion
The allometric scaling of tolterodine pharmacokinetics from animal species to humans has been demonstrated to be a valuable tool in its development. The pharmacokinetic profile of tolterodine is similar between the dog and human, making the dog a particularly relevant preclinical model. While the metabolic profile in the rat differs from that in humans, the clearance of tolterodine in this species still aligns with the allometric relationship, allowing for its inclusion in the prediction of total clearance in humans.[3] This technical guide provides a foundational understanding of the principles and data supporting the interspecies scaling of tolterodine, which is essential for the continued development and optimization of drug therapies.
References
- 1. allucent.com [allucent.com]
- 2. fda.gov [fda.gov]
- 3. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of a 503B outsourcing facility-produced theophylline in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allometric Scaling of Clearance in Paediatric Patients: When Does the Magic of 0.75 Fade? - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a First-in-Class Treatment: The Discovery and Development of Tolterodine for Overactive Bladder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tolterodine (B1663597) marked a significant advancement in the pharmacological management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence. Its development was driven by the need for a treatment with comparable efficacy to the existing gold standard, oxybutynin, but with a superior side-effect profile. This technical guide provides a comprehensive overview of the discovery and development of tolterodine, detailing its pharmacological characterization, key preclinical and clinical findings, and the scientific rationale that led to its establishment as a cornerstone therapy for OAB. We delve into the specific experimental protocols that defined its properties and present quantitative data in a structured format to facilitate scientific understanding and future research.
Introduction: The Unmet Need in Overactive Bladder Treatment
Overactive bladder is a prevalent and burdensome condition stemming from involuntary contractions of the detrusor muscle.[1] Prior to the advent of tolterodine, the mainstay of treatment was the non-selective antimuscarinic agent, oxybutynin. While effective, its clinical utility was often hampered by dose-limiting side effects, most notably dry mouth, constipation, and blurred vision.[2] This created a significant therapeutic gap for a large patient population. The development of tolterodine was a direct response to this unmet need, aiming to create a bladder-selective muscarinic receptor antagonist that could offer symptomatic relief with improved tolerability.
Preclinical Discovery and Pharmacological Profile
The development of tolterodine was rooted in the understanding of the cholinergic control of bladder function. The detrusor muscle is rich in muscarinic receptors, with M2 and M3 subtypes predominating.[3] While M3 receptors are primarily responsible for mediating detrusor contraction, M2 receptors, though more numerous, play a modulatory role.[1][3]
Tolterodine was identified as a potent and competitive muscarinic receptor antagonist.[4] Unlike some of its predecessors, tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT), are non-selective for any single muscarinic receptor subtype.[5] However, preclinical studies revealed a functional selectivity for the urinary bladder over the salivary glands in vivo, a key differentiator from oxybutynin.[4] This tissue selectivity is not attributed to receptor subtype specificity but is a crucial aspect of its improved side-effect profile.[4]
Receptor Binding Affinity
The binding affinities of tolterodine and its active metabolite, 5-HMT, for muscarinic receptors have been extensively characterized through radioligand binding assays. These studies typically utilize cell lines expressing specific human muscarinic receptor subtypes or tissue homogenates from relevant organs.
| Compound | Receptor Subtype | Tissue Source | K_i_ (nM) | Reference |
| Tolterodine | M₁ | Human (expressed in CHO cells) | 3.6 | [4] |
| M₂ | Human (expressed in CHO cells) | 1.9 | [4] | |
| M₃ | Human (expressed in CHO cells) | 2.5 | [4] | |
| M₄ | Human (expressed in CHO cells) | 2.2 | [4] | |
| M₅ | Human (expressed in CHO cells) | 2.8 | [4] | |
| Muscarinic (total) | Guinea Pig Bladder | 2.7 | [4] | |
| Muscarinic (total) | Human Bladder | 3.3 | [4] | |
| Muscarinic (total) | Guinea Pig Parotid Gland | 4.8 | [4] | |
| 5-HMT | Muscarinic (total) | Rat Bladder Urothelium | 0.43 | [6] |
| Muscarinic (total) | Rat Detrusor Muscle | 0.44 | [6] |
Functional Antagonism
The functional antagonist activity of tolterodine and 5-HMT was assessed in isolated tissue preparations, most commonly guinea pig bladder strips. These experiments measure the ability of the antagonist to inhibit the contractile response induced by a muscarinic agonist, such as carbachol.
| Compound | Preparation | Agonist | IC₅₀ (nM) | Reference |
| Tolterodine | Guinea Pig Bladder | Carbachol | 14 | [5] |
| 5-HMT | Guinea Pig Bladder | Carbachol | 5.7 | [5] |
Experimental Protocols
-
Objective: To determine the binding affinity (K_i_) of tolterodine and 5-HMT for muscarinic receptor subtypes.
-
Methodology:
-
Membrane Preparation: Homogenates of tissues (e.g., guinea pig bladder, human bladder) or membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5) are prepared.[4][7]
-
Assay: Membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound (tolterodine or 5-HMT).[7][8]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation.[6]
-
-
Objective: To determine the functional antagonist potency of tolterodine and 5-HMT.
-
Methodology:
-
Tissue Preparation: Strips of guinea pig detrusor muscle are mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.[5]
-
Contraction Induction: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of tolterodine or 5-HMT for a defined period.
-
Repeat Contraction: The concentration-response curve to the agonist is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the antagonist's potency, often expressed as a pA₂ value or an IC₅₀ value.[5]
-
Chemical Synthesis
Several synthetic routes for tolterodine have been developed. A common approach involves the following key steps:
-
Condensation: p-cresol (B1678582) is condensed with cinnamic acid to form 6-methyl-4-phenylchroman-2-one.
-
Ring Opening and Etherification: The lactone ring is opened, and the phenolic hydroxyl group is etherified.
-
Reduction: The resulting ester is reduced to a primary alcohol.
-
Tosylation: The alcohol is converted to a tosylate, a good leaving group.
-
Amination: The tosylate is reacted with diisopropylamine (B44863) to introduce the tertiary amine moiety.
-
Demethylation: The methyl ether is cleaved to yield racemic tolterodine.
-
Resolution: The racemic mixture is resolved using a chiral acid, such as L-(+)-tartaric acid, to obtain the active (R)-enantiomer.
A schematic of a common synthesis pathway is presented below:
Caption: A generalized workflow for the chemical synthesis of (R)-Tolterodine.
Clinical Development
The clinical development program for tolterodine was designed to demonstrate its efficacy and superior tolerability compared to placebo and the existing standard of care, oxybutynin. The program included several large, randomized, double-blind, multicenter studies.
Key Clinical Trials
A pooled analysis of four pivotal 12-week studies provides a robust overview of tolterodine's clinical profile.[9] These studies enrolled patients with OAB symptoms, including urinary frequency (≥8 micturitions/24 hours) and/or urge incontinence.[10]
| Study Design | Treatment Arms | Key Efficacy Outcomes (Change from Baseline) | Key Tolerability Outcome (Incidence of Dry Mouth) | Reference |
| Pooled analysis of 4 randomized, double-blind, 12-week studies | Tolterodine 1 mg bid | Micturition Frequency: -1.9 | 23% | [9] |
| Tolterodine 2 mg bid | Micturition Frequency: -2.2, Incontinence Episodes: -1.3 | 30% | [9] | |
| Oxybutynin 5 mg tid | Micturition Frequency: -2.6, Incontinence Episodes: -1.8 | 78% | [9] | |
| Placebo | Micturition Frequency: -1.2, Incontinence Episodes: -0.7 | 8% | [9] |
Urodynamic Studies
Urodynamic studies were integral to the clinical evaluation of tolterodine, providing objective measures of its effects on bladder function. These studies typically involved cystometry to assess bladder capacity, detrusor pressure, and the volume at which the first involuntary detrusor contraction occurred.
A study in healthy volunteers demonstrated that a single oral dose of tolterodine had a marked inhibitory effect on bladder function, as evidenced by urodynamic parameters.[11] In patients with detrusor overactivity, tolterodine (2 mg bid) was shown to significantly increase the volume at the first involuntary detrusor contraction and the maximum cystometric capacity compared to placebo.[12]
Experimental Protocol: Urodynamic Assessment (Cystometry)
-
Objective: To objectively measure the effect of tolterodine on bladder function.
-
Methodology:
-
Patient Preparation: The patient is positioned comfortably, and a dual-lumen catheter is inserted into the bladder. One lumen is for filling the bladder, and the other is for measuring intravesical pressure. A rectal catheter is also placed to measure abdominal pressure.
-
Filling Phase: The bladder is filled at a controlled rate with a sterile saline solution at body temperature.
-
Measurements: During filling, the following parameters are continuously recorded:
-
Intravesical pressure
-
Abdominal pressure
-
Detrusor pressure (calculated as intravesical pressure minus abdominal pressure)
-
Volume infused
-
-
Endpoints: Key urodynamic endpoints include:
-
Volume at first involuntary detrusor contraction
-
Maximum cystometric capacity
-
Detrusor pressure at maximum flow rate
-
-
Provocative Maneuvers: Provocative maneuvers, such as coughing or changing position, may be used to elicit detrusor overactivity.
-
Mechanism of Action and Signaling Pathways
Tolterodine exerts its therapeutic effect by competitively antagonizing muscarinic receptors in the bladder detrusor muscle. This action blocks the binding of acetylcholine (B1216132), the primary neurotransmitter responsible for bladder contraction, leading to a reduction in involuntary detrusor contractions and an increase in bladder capacity.
The signaling pathway initiated by acetylcholine binding to M3 receptors in the detrusor muscle involves the Gq/11 protein, phospholipase C (PLC), and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, which, in conjunction with calcium influx through L-type channels, triggers smooth muscle contraction. Tolterodine, by blocking the initial receptor activation, inhibits this entire downstream cascade.
Caption: Signaling pathway of M3 receptor-mediated detrusor muscle contraction and the inhibitory action of Tolterodine.
Conclusion
The discovery and development of tolterodine represent a significant milestone in the management of overactive bladder. Through a focused effort on improving the tolerability of antimuscarinic therapy, researchers successfully developed a molecule with a favorable balance of efficacy and side effects. The preclinical characterization of its pharmacology, coupled with a robust clinical development program, established tolterodine as a first-line treatment for OAB. The detailed understanding of its mechanism of action, pharmacokinetics, and clinical effects continues to inform the development of new therapies for lower urinary tract symptoms. This in-depth guide provides a technical foundation for scientists and researchers to appreciate the scientific journey of tolterodine from a conceptual need to a clinical reality.
References
- 1. US20080146844A1 - Process for preparing tolterodine - Google Patents [patents.google.com]
- 2. CN103044273A - Synthesis method of tolterodine tartrate - Google Patents [patents.google.com]
- 3. Characterization of muscarinic receptor binding and inhibition of salivation after oral administration of tolterodine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
- 7. Fesoterodine, its active metabolite, and tolterodine bind selectively to muscarinic receptors in human bladder mucosa and detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tolterodine: a safe and effective treatment for older patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urodynamic and other effects of tolterodine: a novel antimuscarinic drug for the treatment of detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of two doses of tolterodine versus placebo in patients with detrusor overactivity and symptoms of frequency, urge incontinence, and urgency: urodynamic evaluation. The International Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Tolterodine in Human Plasma using a Validated RP-HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of tolterodine (B1663597) in human plasma. Tolterodine is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. This method is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and subsequent analysis by RP-HPLC with UV detection. The method has been validated according to ICH guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity.
Introduction
Tolterodine is subject to extensive metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of the pharmacologically active 5-hydroxymethyl metabolite.[1] Therefore, a reliable analytical method for the simultaneous quantification of both tolterodine and its major metabolite is often necessary for comprehensive pharmacokinetic profiling. This document provides a detailed protocol for the quantification of the parent drug, tolterodine, in plasma, which can be adapted for the simultaneous analysis of its metabolite. The described RP-HPLC method offers a cost-effective and accessible alternative to LC-MS/MS for routine analysis.
Experimental
Materials and Reagents
-
Tolterodine Tartrate (Reference Standard)
-
Internal Standard (IS): Propranolol or a stable isotope-labeled tolterodine analog such as Tolterodine-d6 or 5-Hydroxymethyl Tolterodine-d14 is recommended for LC-MS/MS methods.[2][3] For this UV-based HPLC method, a chemically similar and chromatographically resolved compound should be selected.
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid
-
Methyl tert-butyl ether (MTBE)
-
Human Plasma (Drug-free)
-
Purified Water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions have been shown to be effective for the separation and quantification of tolterodine.
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent with UV Detector |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent. An ACQUITY UPLC™ BEH shield RP18 (2.1 × 100 mm, 1.7 μm) has also been used in UPLC methods.[4] |
| Mobile Phase | A gradient mixture of Mobile Phase A (20 mM Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with Orthophosphoric Acid) and Mobile Phase B (Acetonitrile). |
| Gradient Program | A linear gradient can be optimized. A starting condition of 70:30 (A:B) with a gradual increase in Acetonitrile concentration is a good starting point for optimization. |
| Flow Rate | 0.7 mL/min to 1.0 mL/min.[5] |
| Detection Wavelength | 205 nm, 220 nm, or 283 nm.[5][6] 205 nm often provides higher sensitivity. |
| Injection Volume | 10 µL to 20 µL.[7] |
| Column Temperature | Ambient or controlled at 30°C. |
Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tolterodine Tartrate reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of water and acetonitrile (50:50 v/v) to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., Propranolol) at a concentration of 1 mg/mL in methanol.
-
IS Working Solution: Dilute the IS stock solution with the diluent to a final concentration of 10 µg/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample into a clean centrifuge tube.
-
Add 50 µL of the IS working solution and vortex briefly.
-
Add 2.5 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
A similar liquid-liquid extraction method has been successfully employed for the extraction of tolterodine and its metabolite from plasma.[8]
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9] Key validation parameters are summarized below.
| Validation Parameter | Typical Results |
| Linearity | The method demonstrates good linearity over a concentration range of 10 - 60 µg/mL with a correlation coefficient (r²) of >0.999. Other studies have shown linearity in the range of 20-100 µg/ml.[5] |
| Precision | The intra-day and inter-day precision, expressed as the relative standard deviation (%RSD), should be less than 2%.[5] |
| Accuracy (Recovery) | The mean recovery of tolterodine from plasma should be within 98-102%.[7] Studies have reported high recovery percentages, indicating the accuracy of the method.[5] |
| Limit of Detection (LOD) | The LOD for tolterodine has been reported to be as low as 0.0457 µg/ml.[5] |
| Limit of Quantification (LOQ) | The LOQ for tolterodine has been reported to be 0.1384 µg/ml, indicating the sensitivity of the method.[5] A lower limit of quantitation of 49 pg/ml has been achieved using LC-MS/MS for more sensitive applications.[8] |
| Specificity | The method is specific for tolterodine, with no interference from endogenous plasma components or commonly co-administered drugs at the retention time of the analyte and IS.[6] |
| Robustness | The method is robust, with minor variations in chromatographic conditions (e.g., pH of the mobile phase, flow rate, column temperature) not significantly affecting the results.[4] |
Data Presentation
Chromatographic Parameters
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Tolterodine | ~3.5 - 7.1 | < 1.2 | > 2000 |
Retention time can vary depending on the specific column and mobile phase composition used.[6]
Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | Example Value |
| 20 | Example Value |
| 30 | Example Value |
| 40 | Example Value |
| 50 | Example Value |
| 60 | Example Value |
Regression Equation: Y = mX + c Correlation Coefficient (r²): >0.999
Visualizations
Caption: Experimental workflow for tolterodine quantification in plasma.
Caption: Logical relationship of the analytical method and its application.
References
- 1. benchchem.com [benchchem.com]
- 2. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. HPLC method for tolterodine tartrate stability validation. [wisdomlib.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vivo Experimental Model of Detrusor Overactivity Using Tolterodine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for an in vivo model of detrusor overactivity (DO) in rats, and the use of tolterodine (B1663597) as a test compound to assess therapeutic efficacy. The protocols are designed to be a guide for researchers in urology, pharmacology, and drug development.
Introduction
Detrusor overactivity, a key component of the overactive bladder (OAB) syndrome, is characterized by involuntary contractions of the bladder's detrusor muscle during the filling phase.[1] Animal models are crucial for understanding the pathophysiology of OAB and for the preclinical evaluation of new therapeutic agents.[1] One of the most common and well-established methods for inducing DO in rodents is through the administration of cyclophosphamide (B585) (CYP), a chemotherapeutic agent that causes bladder inflammation and irritation.[2][3]
Tolterodine is a competitive muscarinic receptor antagonist with functional selectivity for the bladder over the salivary glands.[4][5] It is a standard therapeutic agent for OAB and serves as a valuable positive control in preclinical studies. Tolterodine exerts its effect by blocking muscarinic receptors, primarily the M2 and M3 subtypes, in the detrusor muscle, thereby inhibiting acetylcholine-induced bladder contractions.[4][6][7]
Data Presentation
The following tables summarize the quantitative effects of tolterodine on key urodynamic parameters in rat models of detrusor overactivity.
Table 1: Effect of Intravenous Tolterodine on Urodynamic Parameters in Conscious Rats with Detrusor Overactivity
| Dose (mg/kg) | Bladder Capacity (BVC) | Micturition Pressure (MP) | Reference |
| 0.03 | No significant change | Dose-dependent decrease | [8][9] |
| 0.1 | No significant change | Dose-dependent decrease | [8][9] |
| 0.3 | No significant change | Marked decrease | [8][9] |
Table 2: Effect of Oral Tolterodine on Urodynamic Parameters in Conscious Rats with Detrusor Overactivity
| Dose (mg/kg) | Bladder Capacity (BVC) | Micturition Pressure (MP) | Reference |
| 1 | No significant change | Dose-dependent decrease | [8] |
| 3 | No significant change | Dose-dependent decrease | [8] |
| 10 | No significant change | Dose-dependent decrease | [8] |
Table 3: Urodynamic Parameters in Cyclophosphamide-Induced Cystitis Rat Model
| Parameter | Control Group | CYP-Treated Group | Reference |
| Bladder Basal Pressure (BP) | Lower | Higher (P < 0.01) | [2] |
| Maximum Voiding Pressure (MVP) | Higher | Lower (P < 0.01) | [2] |
| Intercontraction Interval (ICI) | Lower | Higher (P < 0.01) | [2] |
| Maximum Cystometric Capacity (MCC) | Higher | Lower (P < 0.01) | [2] |
| Bladder Compliance (BC) | Higher | Lower (P < 0.01) | [2] |
Experimental Protocols
Protocol 1: Induction of Detrusor Overactivity with Cyclophosphamide (CYP)
This protocol describes the induction of chemical cystitis and subsequent detrusor overactivity in rats using cyclophosphamide.
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatize rats to the housing facility for at least one week before the experiment.
-
Weigh each rat to determine the correct dosage of CYP.
-
Prepare a solution of CYP in sterile saline. A common dosage to induce cystitis is a single intraperitoneal injection of 150-200 mg/kg.[2][10] For a chronic model, repeated lower doses (e.g., 25-75 mg/kg i.p. every 3 days for three injections) can be used.[1][3][11]
-
Administer the CYP solution via intraperitoneal injection.
-
House the rats with free access to food and water.
-
Urodynamic evaluations are typically performed 24-48 hours after a single high dose of CYP or on day 8 for a chronic model.[2][11]
Protocol 2: Urodynamic Evaluation (Cystometry) in Conscious Rats
This protocol details the procedure for performing cystometry to assess bladder function in conscious, unrestrained rats.
Materials:
-
Anesthetized rat (for catheter implantation)
-
Polyethylene catheter (PE-50)
-
Surgical instruments
-
Sutures
-
Pressure transducer
-
Infusion pump
-
Data acquisition system
-
Metabolic cage
-
Sterile saline (room temperature)
Procedure:
Catheter Implantation (performed under anesthesia):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, urethane).[12]
-
Make a midline abdominal incision to expose the bladder.
-
Create a small incision at the dome of the bladder.
-
Insert a flared-tip PE-50 catheter into the bladder and secure it with a purse-string suture.
-
Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision in layers.
-
Allow the rat to recover from surgery for at least 48 hours before performing cystometry.[13]
Cystometry:
-
Place the conscious, unrestrained rat in a metabolic cage.[14]
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.[15]
-
Allow the rat to acclimate to the cage for at least 30 minutes.
-
Begin infusing room temperature sterile saline into the bladder at a constant rate (e.g., 0.1 ml/min or 10 ml/hr).[8][14]
-
Continuously record the intravesical pressure.
-
The following urodynamic parameters are typically measured:
-
Bladder Basal Pressure (BP): The lowest pressure recorded during bladder filling.
-
Threshold Pressure: The bladder pressure immediately before the onset of a micturition contraction.
-
Maximum Voiding Pressure (MVP) / Micturition Pressure (MP): The peak pressure reached during a voiding contraction.
-
Intercontraction Interval (ICI): The time between two consecutive micturition contractions.
-
Bladder Capacity (BC) / Maximum Cystometric Capacity (MCC): The volume of saline infused into the bladder to elicit a micturition contraction.
-
Voided Volume: The volume of urine expelled during micturition.
-
Residual Volume: The volume of saline remaining in the bladder after micturition.
-
Protocol 3: Administration of Tolterodine and Assessment of Efficacy
This protocol outlines the administration of tolterodine and the subsequent assessment of its effects on urodynamic parameters.
Materials:
-
Tolterodine tartrate
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intravenous (i.v.) or oral (p.o.) administration
Procedure:
-
Following a baseline period of cystometric recording (as described in Protocol 2), administer tolterodine or its vehicle.
-
Intravenous (i.v.) administration: Dissolve tolterodine in saline and inject it through a tail vein catheter. Doses typically range from 0.03 to 0.3 mg/kg.[8][9]
-
Oral (p.o.) administration: Administer tolterodine solution or suspension via oral gavage. Doses typically range from 1 to 10 mg/kg.[8]
-
Continue cystometric recording for a defined period (e.g., 1-2 hours) after drug administration to observe the effects on urodynamic parameters.
-
Compare the post-treatment urodynamic parameters to the baseline values to determine the efficacy of tolterodine.
Mandatory Visualizations
Caption: Muscarinic receptor signaling in detrusor muscle and the action of tolterodine.
Caption: Experimental workflow for evaluating tolterodine in a rat model of detrusor overactivity.
References
- 1. Low-Dose Cyclophosphamide Induces Nerve Injury and Functional Overactivity in the Urinary Bladder of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urodynamic investigation of cyclophosphamide-induced overactive bladder in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization and Validation of a Chronic Model of Cyclophosphamide-Induced Interstitial Cystitis/Bladder Pain Syndrome in Rats [frontiersin.org]
- 4. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mast cell activation and response to tolterodine in the rat urinary bladder in a chronic model of intravesical protamine sulfate and bacterial endotoxin-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]
- 13. Conscious Cystometry Bladder Function Testing [protocols.io]
- 14. einj.org [einj.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Radioligand Binding Assay for Tolterodine on M2/M3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolterodine (B1663597) is a competitive muscarinic receptor antagonist utilized in the treatment of overactive bladder.[1] Its therapeutic efficacy is derived from its interaction with muscarinic receptors in the urinary bladder.[2] Muscarinic receptors are G-protein coupled receptors, with five subtypes (M1-M5). The M2 and M3 subtypes are of particular interest in bladder function. While M3 receptors are primarily responsible for detrusor muscle contraction, M2 receptors are more numerous and may contribute to this process indirectly.[3] Understanding the binding affinity of tolterodine for M2 and M3 receptors is crucial for elucidating its mechanism of action and selectivity. This document provides a detailed protocol for a competitive radioligand binding assay to determine the inhibition constant (Ki) of tolterodine for human M2 and M3 muscarinic receptors.
Signaling Pathways of M2 and M3 Muscarinic Receptors
Muscarinic M2 and M3 receptors are coupled to different G-proteins, initiating distinct intracellular signaling cascades.
-
M3 Receptor Signaling: M3 receptors primarily couple to Gq/11 proteins. Upon activation by an agonist like acetylcholine, the associated G-protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in smooth muscle cells triggers contraction. DAG activates protein kinase C (PKC).[4]
-
M2 Receptor Signaling: M2 receptors are coupled to Gi/o proteins. Agonist binding to M2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as activating inwardly rectifying potassium channels.[4]
Quantitative Data: Binding Affinity of Tolterodine for M2 and M3 Receptors
The following table summarizes the binding affinity (Ki) of tolterodine for human M2 and M3 muscarinic receptors, as determined by radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |
| Tolterodine | M2 | 2.4 | CHO-K1 | [3H]NMS | [1] |
| M3 | 4.8 | CHO-K1 | [3H]NMS | [1] | |
| 5-hydroxymethyl metabolite (5-HM) | M2 | 2.4 | CHO-K1 | [3H]NMS | [1] |
| M3 | 4.1 | CHO-K1 | [3H]NMS | [1] |
Data presented as inhibition constant (Ki) values.[1]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details the steps for a competitive binding assay to determine the inhibition constant (Ki) of tolterodine for M2 and M3 muscarinic receptors expressed in cell membranes. The assay measures the ability of unlabeled tolterodine to displace a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), from the receptors.[5]
Materials and Reagents
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing either the human M2 or M3 muscarinic receptor subtype.[5]
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).[5]
-
Test Compound: Tolterodine.
-
Reference Compound (for non-specific binding): Atropine (B194438).[5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[5]
-
96-well Filter Plates: GF/C filters pre-soaked in 0.3% polyethyleneimine.[5]
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
Experimental Workflow
Step-by-Step Procedure
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots (expressing either M2 or M3 receptors) on ice.
-
Resuspend the membranes in ice-cold Assay Buffer to a predetermined optimal protein concentration. This concentration should be optimized in preliminary experiments to provide a sufficient signal-to-noise ratio.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of tolterodine.
-
From the stock solution, prepare a series of dilutions in the Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.[5]
-
Prepare a solution of atropine in Assay Buffer to a final concentration of 1-10 µM for the determination of non-specific binding.[5]
-
-
Assay Plate Setup:
-
In a 96-well filter plate, set up the following conditions in triplicate for each receptor subtype (M2 and M3):
-
Total Binding (TB): Wells containing Assay Buffer, a fixed concentration of [3H]-NMS (typically close to its Kd value), and the cell membrane suspension.[5]
-
Non-specific Binding (NSB): Wells containing the atropine solution, [3H]-NMS, and the cell membrane suspension.[5]
-
Competition: Wells containing a specific concentration of the tolterodine dilution, [3H]-NMS, and the cell membrane suspension.[5]
-
-
The reaction is typically initiated by the addition of the cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium. This time should be determined during assay optimization.
-
-
Separation of Bound and Free Radioligand:
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).
-
Wash the filters rapidly with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mat.
-
Add a scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter. The output will be in counts per minute (CPM).
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine the IC50 Value:
-
Plot the percentage of specific binding against the logarithm of the tolterodine concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the concentration of tolterodine that inhibits 50% of the specific binding of [3H]-NMS (the IC50 value).
-
-
Calculate the Inhibition Constant (Ki):
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([3H]-NMS) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This value should be determined in separate saturation binding experiments.
-
-
-
Conclusion
The provided protocol for a competitive radioligand binding assay offers a robust method for determining the binding affinity of tolterodine for M2 and M3 muscarinic receptors. The quantitative data indicates that tolterodine exhibits a slightly higher affinity for the M2 receptor subtype compared to the M3 subtype.[1] This detailed methodology and the accompanying data are valuable for researchers in pharmacology and drug development investigating the properties of muscarinic receptor antagonists.
References
- 1. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of selective M3 and nonselective muscarinic receptor antagonists on gastrointestinal transit and bowel habits in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Tolterodine Tartrate
Introduction
Tolterodine (B1663597) tartrate is a competitive muscarinic receptor antagonist used in the treatment of urinary incontinence. To ensure the quality, efficacy, and safety of pharmaceutical products, it is crucial to employ analytical methods capable of detecting and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. A stability-indicating method provides assurance that the analytical procedure can accurately measure the decrease in the amount of the API due to degradation. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of tolterodine tartrate in bulk drug and pharmaceutical dosage forms, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.
The developed method is specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies of tolterodine tartrate.[1] Forced degradation studies were conducted to demonstrate the method's ability to separate tolterodine tartrate from potential degradation products formed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.[2][3]
Methodology
A logical workflow was established for the development and validation of the stability-indicating HPLC method as depicted below.
References
- 1. HPLC method for tolterodine tartrate stability validation. [wisdomlib.org]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Tolterodine for Bladder Contractility Studies in Isolated Tissue Baths
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolterodine (B1663597) is a potent and competitive muscarinic receptor antagonist utilized in the treatment of overactive bladder, a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1][2][3] Its mechanism of action involves blocking muscarinic receptors in the bladder's detrusor muscle, which are activated by the neurotransmitter acetylcholine (B1216132) to mediate bladder contraction.[4][5] By inhibiting the action of acetylcholine, tolterodine reduces involuntary bladder contractions, thereby increasing bladder capacity.[4]
Both tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), exhibit high specificity for muscarinic receptors with negligible activity at other receptor types.[6][7][8] In preclinical studies, tolterodine has demonstrated functional selectivity for the urinary bladder over salivary glands in vivo, which translates to a lower incidence of dry mouth compared to less selective agents like oxybutynin.[6][9] This makes tolterodine a valuable tool for in vitro studies investigating the pharmacology of bladder smooth muscle.
The detrusor muscle primarily expresses M2 and M3 muscarinic receptor subtypes, with M2 receptors being more numerous.[10][11] However, the M3 receptor is considered the primary mediator of direct detrusor contraction.[10][11][12] M3 receptors couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, while M2 receptors couple to Gi proteins, inhibiting adenylyl cyclase.[12][13][14] Studies suggest that both M2 and M3 receptors are involved in cholinergic-induced bladder contraction.[15][16][17] Tolterodine acts as a non-selective antagonist at these subtypes, making it an effective inhibitor of agonist-induced contractions in isolated bladder tissue preparations.[1][18]
These application notes provide detailed protocols for using tolterodine to study bladder contractility in isolated tissue baths, a fundamental technique for characterizing the effects of pharmacological agents on smooth muscle function.
Data Presentation
Quantitative Pharmacological Data for Tolterodine
The following tables summarize key quantitative data regarding tolterodine's interaction with muscarinic receptors, providing a basis for experimental design and data interpretation.
Table 1: Binding Affinity (Ki) of Tolterodine for Muscarinic Receptors in Various Tissues
| Tissue Source | Ki (nM) |
|---|---|
| Guinea Pig Urinary Bladder | 2.7[18] |
| Human Urinary Bladder | 3.3[18] |
| Guinea Pig Heart | 1.6[18] |
| Guinea Pig Cerebral Cortex | 0.75[18] |
| Guinea Pig Parotid Gland | 4.8[18] |
Table 2: Antagonist Potency (KB or pA2) of Tolterodine against Carbachol-Induced Contractions
| Tissue | Species | Parameter | Value |
|---|---|---|---|
| Urinary Bladder Strips | Guinea Pig | KB (nM) | 3.0[18] |
| pA2 | 8.6[18] | ||
| Urinary Bladder Strips | Human | KB (nM) | 4.0[18] |
| | | pA2 | 8.4[18] |
Table 3: Effect of Tolterodine on Carbachol-Induced Contractions in Human Bladder Smooth Muscle
| Condition | Parameter | Value (Mean ± SEM) |
|---|---|---|
| Normal Bladder | Carbachol (B1668302) pEC50 | 5.57 ± 0.04[19] |
| Tolterodine pA2 | 9.11 ± 0.17[19] | |
| Bladder with BPH* | Carbachol pEC50 | 6.24 ± 0.11[19] |
| Tolterodine pA2 | 8.70 ± 0.16[19] |
*Benign Prostatic Hyperplasia
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in bladder contraction and the experimental workflow for isolated tissue bath studies.
Experimental Protocols
Protocol 1: Preparation of Isolated Bladder Detrusor Strips
This protocol describes the dissection and preparation of detrusor smooth muscle strips from a rodent model (e.g., mouse, rat, or guinea pig).
Materials:
-
Animal model (e.g., mouse)
-
CO2 chamber for euthanasia
-
Dissection tools (fine scissors, forceps)
-
Krebs solution (in mM: 119 NaCl, 4.7 KCl, 1.2 KH2PO4, 2.5 CaCl2, 1.2 MgSO4, 20 NaHCO3, 0.03 EDTA, and 10 glucose, pH 7.4)[15]
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Petri dish lined with Sylgard
Procedure:
-
Humanely euthanize the animal via CO2 asphyxiation, followed by cervical dislocation, in accordance with approved institutional guidelines.[15]
-
Perform a midline abdominal incision to expose the pelvic organs.
-
Carefully excise the entire urinary bladder and immediately place it in a petri dish containing ice-cold Krebs solution continuously aerated with carbogen gas.[15][20]
-
Remove any adhering connective and fatty tissue from the exterior of the bladder.
-
Open the bladder with a longitudinal incision from the dome to the bladder neck.
-
Gently remove the urothelium (mucosal layer) using fine forceps under a dissecting microscope. This step is optional but recommended to isolate the response of the detrusor muscle.[21]
-
Cut the bladder wall into 2-3 longitudinal strips of approximately 10 mm in length and 2-3 mm in width.[20]
-
Keep the prepared strips in aerated, cold Krebs solution until ready for mounting in the organ bath.
Protocol 2: Isolated Tissue Bath Functional Assay for Bladder Contractility
This protocol details the procedure for measuring isometric contractions of bladder strips and assessing the antagonistic effect of tolterodine.
Materials:
-
Isolated detrusor muscle strips
-
Organ bath system with chambers (e.g., 10 ml) maintained at 37°C[19]
-
Isometric force transducers and data acquisition system[21]
-
Carbogen gas (95% O2, 5% CO2)
-
Krebs solution
-
Carbachol (muscarinic agonist) stock solution
-
Tolterodine stock solution
-
Potassium chloride (KCl) stock solution
Procedure:
-
Mounting: Mount each detrusor strip vertically in an organ bath chamber filled with Krebs solution maintained at 37°C and continuously aerated with carbogen gas. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.[15][21]
-
Equilibration: Apply an initial resting tension of approximately 5 mN (for mouse) or 1 gram (for guinea pig) and allow the tissue to equilibrate for at least 60 minutes.[15][22] During this period, wash the tissue with fresh Krebs solution every 15 minutes.
-
Viability Test: After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80-124 mM).[15][20] Tissues that do not respond robustly should be discarded.
-
Washout: Following the KCl-induced contraction, wash the strips repeatedly with fresh Krebs solution and allow the tension to return to the baseline.
-
Control Agonist Response: Generate a cumulative concentration-response curve (CCRC) for carbachol (e.g., 10⁻⁸ M to 10⁻⁴ M).[15] This is done by adding increasing concentrations of the agonist to the bath without washing out the previous concentration, allowing a stable plateau to be reached at each concentration. This serves as the control curve.
-
Antagonist Incubation: After obtaining the control CCRC, thoroughly wash the tissue until it returns to baseline. Then, incubate the strip with a known concentration of tolterodine (e.g., 3 nM) for a predetermined period, typically 30-60 minutes, to allow for receptor equilibrium.[19][22]
-
Agonist Response in Presence of Antagonist: In the continued presence of tolterodine, repeat the CCRC for carbachol.[19][22]
-
Repeat: Wash the tissue and repeat steps 6 and 7 with increasing concentrations of tolterodine (e.g., 10 nM, 30 nM).[19] This will generate a family of curves shifted to the right.
Protocol 3: Data Analysis (Schild Analysis)
Schild analysis is used to determine the affinity (pA2 value) of a competitive antagonist like tolterodine. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Procedure:
-
Calculate EC50 Values: For each concentration-response curve (control and in the presence of each tolterodine concentration), determine the EC50 value for carbachol. The EC50 is the concentration of agonist that produces 50% of the maximal response.
-
Calculate Dose Ratios (DR): For each concentration of tolterodine used, calculate the dose ratio using the formula:
-
DR = (EC50 of carbachol in the presence of tolterodine) / (EC50 of carbachol in the absence of tolterodine)[22]
-
-
Construct Schild Plot: Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of tolterodine (-log[Tolterodine]) on the x-axis.[22]
-
Determine pA2: Perform a linear regression on the plotted data.
-
If the slope of the regression line is not significantly different from 1.0, the antagonism is considered competitive.[18]
-
The pA2 value is the x-intercept of the regression line. A study on human bladder smooth muscle demonstrated that tolterodine produced parallel, rightward shifts of the carbachol CCRC without affecting the maximum response, and the Schild plot had a slope close to unity, confirming competitive antagonism.[19]
-
References
- 1. Tolterodine - Wikipedia [en.wikipedia.org]
- 2. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolterodine | (R)-(+)-Tolterodine | mAChR antagonist | TargetMol [targetmol.com]
- 4. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 5. Bladder - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urology-textbook.com [urology-textbook.com]
- 12. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal, airway and urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signal transduction pathways of muscarinic receptors in the murine urinary bladder smooth muscle: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ics.org [ics.org]
- 20. benchchem.com [benchchem.com]
- 21. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing Tolterodine's Effects on Salivation in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effects of tolterodine (B1663597) on salivation in mice, a critical preclinical evaluation for drugs with potential anticholinergic side effects. The following sections detail the mechanism of action, experimental procedures, and expected outcomes.
Introduction
Tolterodine is a competitive muscarinic receptor antagonist primarily used to treat overactive bladder.[1][2] Its mechanism of action involves blocking muscarinic receptors, which are instrumental in mediating bladder contraction.[2][3] However, these receptors are also abundant in the salivary glands, and their antagonism can lead to the common side effect of dry mouth (xerostomia).[4] Tolterodine exhibits a functional selectivity for the bladder over the salivary glands in vivo, making it a valuable compound for studying tissue-specific anticholinergic effects.[1][5] The primary muscarinic receptor subtypes involved in salivation are M1 and M3.[6][7][8] Pilocarpine (B147212), a non-selective muscarinic agonist, is commonly used to induce salivation in animal models to study the effects of antagonists like tolterodine.[9][10][11]
Signaling Pathway of Salivation and Tolterodine's Intervention
Salivary secretion is primarily regulated by the parasympathetic nervous system through the activation of muscarinic acetylcholine (B1216132) receptors (mAChRs), predominantly the M3 subtype, on acinar cells of the salivary glands.[6][7] Activation of these G-protein coupled receptors initiates a signaling cascade leading to the production and secretion of saliva. Tolterodine, as a competitive antagonist, blocks the binding of acetylcholine to these receptors, thereby inhibiting this signaling pathway and reducing salivation.
Figure 1: Signaling pathway of muscarinic receptor-mediated salivation and the inhibitory action of tolterodine.
Experimental Protocol: Pilocarpine-Induced Salivation in Mice
This protocol outlines the steps to measure the effect of tolterodine on pilocarpine-induced salivation in mice.
Materials
-
Male ICR mice (8-10 weeks old)
-
Tolterodine tartrate
-
Pilocarpine hydrochloride
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Cotton balls or pre-weighed absorbent swabs
-
Microcentrifuge tubes (pre-weighed)
-
Pipettes and tips
-
Analytical balance
Experimental Workflow
Figure 2: Experimental workflow for assessing the effect of tolterodine on pilocarpine-induced salivation in mice.
Procedure
-
Animal Preparation:
-
Acclimatize male ICR mice for at least one week before the experiment.
-
Fast the mice overnight with free access to water.
-
On the day of the experiment, weigh each mouse.
-
-
Drug Administration:
-
Divide the mice into experimental groups (e.g., vehicle control, different doses of tolterodine).
-
Administer tolterodine or vehicle (e.g., saline) orally (p.o.). A typical dose range for tolterodine in mice is 6.31 to 21.0 µmol/kg.[12]
-
Wait for a specific period to allow for drug absorption and distribution. For oral tolterodine, peak effects on muscarinic receptor binding in the submaxillary gland are observed around 2 hours post-administration.[12]
-
-
Induction of Salivation:
-
Saliva Collection:
-
There are several methods for saliva collection:[9][13][14]
-
Cotton Ball/Swab Method: Place a pre-weighed cotton ball or absorbent swab in the mouse's mouth for a defined period (e.g., 15 minutes).
-
Micropipette Method: Carefully collect saliva from the oral cavity using a micropipette.
-
-
For the cotton ball/swab method, after the collection period, place the saliva-saturated cotton ball/swab back into its pre-weighed tube.
-
-
Quantification of Saliva:
-
Weigh the tube containing the saliva-soaked cotton ball/swab.
-
The weight of the secreted saliva is calculated by subtracting the initial weight of the tube and dry cotton ball/swab from the final weight.
-
Saliva volume can be expressed as the total weight (in mg) or normalized to the mouse's body weight (mg/g).[13]
-
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison between the different treatment groups.
| Treatment Group | Dose (µmol/kg, p.o.) | N | Mean Saliva Weight (mg) ± SEM | % Inhibition of Salivation |
| Vehicle Control | - | 10 | 150.5 ± 12.3 | 0% |
| Tolterodine | 6.31 | 10 | 98.2 ± 9.8 | 34.7% |
| Tolterodine | 21.0 | 10 | 55.7 ± 7.1 | 63.0% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Expected Results
Oral administration of tolterodine is expected to cause a dose-dependent reduction in pilocarpine-induced salivary secretion in mice.[12] The onset of this effect may be slower and more persistent compared to other muscarinic antagonists like oxybutynin (B1027).[12] This protocol provides a reliable method to quantify the antisialagogue effects of tolterodine and other compounds, which is crucial for preclinical safety and efficacy assessments.
References
- 1. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. A comparison of the effects on saliva output of oxybutynin chloride and tolterodine tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M(3) muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine Salivary Functional Assessment via Pilocarpine Stimulation Following Fractionated Radiation [jove.com]
- 10. Inhibition of pilocarpine-induced saliva secretion by adrenergic agonists in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 12. Characterization of muscarinic receptor binding and inhibition of salivation after oral administration of tolterodine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Method for the Measurement of Salivary Gland Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Method for the Measurement of Salivary Gland Function in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing In Vitro-In Vivo Correlation (IVIVC) for Modified-Release Tolterodine Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction Tolterodine (B1663597) is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] Modified-release (MR) oral dosage forms of tolterodine aim to provide a therapeutic effect over an extended period, improve patient compliance, and reduce side effects like dry mouth by minimizing fluctuations in plasma concentrations.[3][4][5]
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (such as the rate of drug dissolution) and a relevant in vivo response (such as the plasma drug concentration).[6] Establishing a robust IVIVC is a key goal in drug development. It can serve as a surrogate for in vivo bioequivalence studies, support the setting of dissolution specifications, and provide regulatory flexibility for certain pre- or post-approval changes.[7][8]
These application notes provide a detailed protocol for developing a Level A IVIVC for modified-release tolterodine, the highest level of correlation, which involves a point-to-point relationship between in vitro dissolution and in vivo absorption.[6]
Part 1: In Vitro Dissolution Testing Protocol
This protocol outlines the methodology for performing dissolution studies on MR tolterodine formulations. The conditions are based on FDA recommendations and published literature.[9]
Objective: To determine the in vitro drug release profile of different MR tolterodine formulations (e.g., fast, medium, and slow-releasing) under controlled conditions.
Table 1: In Vitro Dissolution Parameters for MR Tolterodine
| Parameter | Recommended Condition | Notes |
| Apparatus | USP Apparatus I (Basket) or II (Paddle) | Apparatus I at 100 rpm or Apparatus II at 50 rpm are common starting points.[9] Agitation speed can be adjusted. |
| Dissolution Media | 900 mL of pH 1.2, 4.5, and 6.8 buffers | Testing in multiple media is recommended to cover physiological pH ranges.[9] |
| Temperature | 37 ± 0.5 °C | To simulate body temperature. |
| Sampling Times | 1, 2, 4 hours, then every 2 hours until ≥80% dissolved | Frequent sampling is crucial to accurately define the release profile.[9] |
| Quantification | High-Performance Liquid Chromatography (HPLC) with UV detection | A validated HPLC method is required for accurate quantification of tolterodine in the dissolution samples.[1] |
Experimental Protocol:
-
Place 900 mL of the selected dissolution medium into each vessel of the dissolution apparatus and allow it to equilibrate to 37 ± 0.5 °C.
-
Place one MR tolterodine tablet/capsule into each vessel.
-
Begin rotation of the baskets/paddles at the specified speed (e.g., 100 rpm for Apparatus I).
-
At each designated time point (1, 2, 4, 6, 8, 10, 12 hours, etc.), withdraw a sample of the dissolution medium from each vessel.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples to prevent undissolved drug particles from interfering with the analysis.
-
Analyze the concentration of tolterodine in the filtered samples using a validated HPLC-UV method.[1]
-
Calculate the cumulative percentage of drug released at each time point, correcting for the volume replaced.
-
Repeat the study for at least 12 dosage units of each formulation to assess variability.[9]
Part 2: In Vivo Pharmacokinetic Study Protocol
This protocol describes the in vivo study required to obtain the plasma concentration-time profiles of tolterodine and its active metabolite.
Objective: To determine the in vivo absorption profile of different MR tolterodine formulations in healthy human subjects.
Table 2: In Vivo Pharmacokinetic Study Design
| Parameter | Description |
| Study Design | Single-dose, randomized, two-treatment, two-period crossover.[9] |
| Subjects | Healthy male and female volunteers. Subjects should be genotyped for CYP2D6 status (Extensive vs. Poor Metabolizers).[3][4] |
| Formulations | At least two MR formulations with different release rates (e.g., fast and slow) and an immediate-release (IR) solution as a reference. |
| Dosing | Single oral dose of 4 mg MR tolterodine.[9] |
| Washout Period | A washout period of at least 7 days should separate the treatment periods.[3] |
| Blood Sampling | Pre-dose (0 hr), then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24, and 48 hours post-dose.[10] |
| Analytes | Tolterodine and its active 5-hydroxymethyl metabolite (5-HMT) in plasma.[9] |
Experimental Protocol:
-
Screen and enroll healthy volunteers according to the inclusion/exclusion criteria.
-
Following an overnight fast, administer a single dose of the assigned tolterodine formulation with water.
-
Collect venous blood samples into tubes containing an anticoagulant (e.g., EDTA) at the specified time points.[10]
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.[10]
-
Store the plasma samples at -80 °C until bioanalysis.[10]
-
After the washout period, repeat the process with the alternate formulation.
-
Analyze plasma samples for tolterodine and 5-HMT concentrations using a validated bioanalytical method (see Part 3).
Part 3: Bioanalytical Method Protocol (LC-MS/MS)
A sensitive and specific LC-MS/MS method is required for the accurate quantification of tolterodine and its 5-HMT metabolite in plasma.[10][11]
Objective: To accurately measure the concentrations of tolterodine and 5-HMT in plasma samples from the in vivo study.
Table 3: Example LC-MS/MS Method Parameters
| Parameter | Condition |
| Extraction Method | Liquid-Liquid Extraction or Solid-Phase Extraction.[11][12] |
| Chromatography | Reversed-phase C18 or similar column.[13] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and an aqueous buffer (e.g., 10 mM Ammonium Acetate).[11] |
| Flow Rate | 0.5 - 0.8 mL/min.[11][13] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode.[10] |
| MRM Transitions | Tolterodine: m/z 326.1 → 147.1; 5-HMT: m/z 342.2 → 223.1.[11] |
| Internal Standard | Deuterated analogs (e.g., Tolterodine-d6, 5-HMT-d14).[11] |
| Linear Range | e.g., 20.00–5000.00 pg/mL for both analytes.[11] |
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples and internal standard (IS) solutions.
-
To a 200 µL aliquot of plasma, add the IS solution.
-
Add an extraction solvent (e.g., methyl t-butyl ether), vortex to mix, and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using the specified chromatographic conditions.
-
Detect and quantify the analytes using Multiple Reaction Monitoring (MRM) with the specified mass transitions.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Determine the concentrations of tolterodine and 5-HMT in the study samples by interpolation from the calibration curve.
-
Part 4: IVIVC Development and Validation
This section describes the process of correlating the in vitro dissolution data with the in vivo absorption data to establish a Level A IVIVC.
Workflow for Establishing a Level A IVIVC:
Protocol Steps:
-
Calculate Fraction of Drug Absorbed: Use the in vivo plasma concentration data to calculate the cumulative fraction of the drug absorbed over time. This is typically done using deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman methods.[7]
-
Establish the Correlation: For each formulation (fast, medium, slow), plot the mean cumulative percentage of drug dissolved in vitro against the mean cumulative percentage of drug absorbed in vivo at corresponding time points.
Table 4: Example In Vitro vs. In Vivo Data for an MR Tolterodine Formulation
| Time (hours) | Cumulative % Dissolved (In Vitro) | Cumulative % Absorbed (In Vivo) |
| 1 | 15 | 18 |
| 2 | 35 | 38 |
| 4 | 65 | 68 |
| 6 | 80 | 82 |
| 8 | 91 | 90 |
| 12 | 98 | 96 |
-
Develop the Mathematical Model: A linear relationship is often observed. The goal is to develop a mathematical model that transforms the in vitro dissolution time to the in vivo absorption time.
-
Evaluate Predictability: The final step is to assess the predictability of the IVIVC model. This is done by calculating the prediction error for key pharmacokinetic parameters like Cmax and AUC. The average prediction error should generally be within 10-15% for the model to be considered valid.[7]
Table 5: Key Pharmacokinetic Parameters for MR Tolterodine
| Parameter | Value (4 mg ER, once daily) | Description |
| Tmax (Time to Peak) | ~4 hours (range 2-6) | Time to reach maximum plasma concentration.[14] |
| Apparent Half-life (t½) | ~6 hours (Extensive Metabolizers) | Time for plasma concentration to decrease by half.[15] |
| Bioavailability | 17% (Extensive), 65% (Poor) | Fraction of drug reaching systemic circulation.[14] |
| Steady State | Reached within 4 days | The point where drug administration and elimination are balanced.[15] |
Conclusion A successfully developed and validated Level A IVIVC for modified-release tolterodine can be a powerful tool in drug development and for post-approval changes. It enhances product understanding and can reduce the need for extensive in vivo studies, ultimately accelerating the delivery of safe and effective medicines to patients.[6]
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Multiple dose pharmacokinetics of a new once daily extended release tolterodine formulation versus immediate release tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. | BioWorld [bioworld.com]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations | FDA [fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assets.hpra.ie [assets.hpra.ie]
- 15. assets.hpra.ie [assets.hpra.ie]
Application Notes and Protocols for the Development of a Transdermal Gel Formulation of Tolterodine
Introduction
Tolterodine (B1663597) is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder (OAB). Oral administration of tolterodine is associated with first-pass metabolism, leading to the formation of an active 5-hydroxymethyl metabolite, and can cause side effects such as dry mouth. Transdermal delivery offers a promising alternative by bypassing hepatic first-pass metabolism, potentially reducing side effects, and providing controlled drug release.[1][2] This document provides detailed application notes and protocols for the development and evaluation of a transdermal gel formulation for tolterodine.
The following sections outline the necessary materials, equipment, and step-by-step protocols for the formulation, characterization, and in vitro evaluation of tolterodine transdermal gels. The methodologies are based on established research in the field.
I. Formulation Development
The development of an effective transdermal gel requires careful selection of a gelling agent, solvents, and permeation enhancers. Carbopol® polymers are frequently used as gelling agents due to their excellent thickening and bioadhesive properties. Co-solvents and chemical enhancers are incorporated to improve drug solubility and enhance its penetration through the stratum corneum, the primary barrier of the skin.[1][3]
Table 1: Example Formulations of Tolterodine Transdermal Gel
| Formulation Code | Tolterodine Tartrate (%) | Carbopol 940 (%) | Ethanol (%) | Propylene (B89431) Glycol (%) | N-methyl pyrrolidone (NMP) (%) | Triethanolamine | Purified Water |
| F1 (Control) | 1.0 | 1.0 | 20 | 5 | 0 | q.s. to pH 7 | q.s. to 100g |
| F2 (Optimized Co-solvents) [3] | 1.0 | 1.0 | 60 | 10 | 0 | q.s. to pH 7 | q.s. to 100g |
| F3 (Chemical Enhancer) [1][2] | 1.0 | 1.0 | 20 | 5 | 5 | q.s. to pH 7 | q.s. to 100g |
Protocol 1: Preparation of Carbopol-Based Tolterodine Gel
This protocol describes the preparation of a Carbopol-based transdermal gel containing tolterodine tartrate.
Materials:
-
Tolterodine Tartrate
-
Carbopol 940
-
Ethanol
-
Propylene Glycol
-
N-methyl pyrrolidone (NMP) (optional)
-
Triethanolamine
-
Purified Water
-
Beakers
-
Magnetic stirrer and stir bars
-
Weighing balance
-
pH meter
Procedure:
-
Carbopol Dispersion: Accurately weigh the required amount of Carbopol 940 and slowly disperse it in a beaker containing a measured volume of purified water under constant stirring with a magnetic stirrer. Avoid clump formation by adding the polymer in small increments. Allow the dispersion to hydrate (B1144303) for at least 24 hours to ensure complete swelling.
-
Drug Solution Preparation: In a separate beaker, dissolve the accurately weighed tolterodine tartrate in the specified amount of ethanol. Add propylene glycol (and NMP, if applicable) to this solution and mix until a clear solution is obtained.
-
Gel Formation: Slowly add the drug solution to the hydrated Carbopol dispersion with continuous stirring.
-
Neutralization: Adjust the pH of the gel to approximately 7.0 by dropwise addition of triethanolamine. This will neutralize the acidic Carbopol polymer, leading to the formation of a viscous gel.
-
Final Mixing and Degassing: Continue stirring for another 30 minutes to ensure a homogenous gel. If necessary, sonicate the gel for a short period to remove any entrapped air bubbles.
-
Storage: Store the prepared gel in a well-closed container at room temperature.
II. Physicochemical Characterization
The prepared gel formulations should be characterized for their physicochemical properties to ensure quality and performance.
Table 2: Physicochemical Evaluation Parameters
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Homogeneous, smooth, and free from lumps |
| pH | Digital pH meter | 6.8 - 7.2 (compatible with skin pH) |
| Drug Content [3] | UV-Vis Spectrophotometry or HPLC | 95% - 105% of the labeled amount |
| Spreadability [3] | Parallel Plate Method | Uniform spreading with minimal force |
| Viscosity | Brookfield Viscometer | Consistent viscosity ensuring proper application |
Protocol 2: Determination of Drug Content
Materials and Equipment:
-
Prepared Tolterodine Gel
-
Phosphate Buffer Saline (PBS) pH 7.4 with 0.5% methanol[3]
-
Volumetric flasks
-
Sonicator
-
Whatman filter paper No. 42[3]
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Accurately weigh 1000 mg of the gel and transfer it to a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of PBS (pH 7.4) with 0.5% methanol (B129727) and sonicate for 30 minutes to dissolve the gel and extract the drug.[3]
-
Make up the volume to 100 mL with the same solvent.
-
Filter the solution through Whatman filter paper No. 42.[3]
-
Make appropriate dilutions with the solvent and measure the absorbance at 280 nm using a UV-Vis spectrophotometer against a placebo formulation as a blank.[3] Alternatively, analyze the sample using a validated HPLC method.[4][5]
-
Calculate the drug content using a standard calibration curve.
III. In Vitro Permeation Testing (IVPT)
IVPT is a crucial experiment to evaluate the ability of the drug to permeate through a skin model. This is typically performed using a Franz diffusion cell.
Table 3: In Vitro Permeation Study Parameters
| Parameter | Description |
| Apparatus | Franz Diffusion Cell[1][2][4] |
| Membrane | Excised rat, rabbit, or mouse skin; or synthetic membranes like Strat-M™[1][3][4] |
| Receptor Medium | Phosphate Buffer Saline (PBS) pH 7.4[4][5] |
| Receptor Volume | Typically 12-20 mL[3][4][5] |
| Temperature | 32 ± 0.5 °C at the skin surface (maintained by jacketing the receptor compartment at 37°C)[4][5] |
| Stirring Speed | ~600-700 rpm |
| Sampling Times | Hourly for 8-24 hours[3][4][5] |
Protocol 3: In Vitro Permeation Testing using Franz Diffusion Cells
Materials and Equipment:
-
Franz Diffusion Cells
-
Excised animal skin or synthetic membrane
-
Prepared Tolterodine Gel
-
Receptor Medium (PBS pH 7.4)
-
Water bath with circulator
-
Magnetic stirrer
-
Syringes and needles
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Membrane Preparation: If using animal skin, carefully excise the abdominal skin, remove subcutaneous fat and hair, and equilibrate in PBS for 30 minutes before mounting.
-
Apparatus Setup: Mount the prepared skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the membrane and the receptor medium.
-
Equilibration: Fill the receptor compartment with pre-warmed (37°C) PBS (pH 7.4) and allow the system to equilibrate for 30 minutes. Maintain constant stirring.[4][5]
-
Sample Application: Accurately weigh and apply a specified amount of the tolterodine gel (e.g., 100 mg) to the surface of the membrane in the donor compartment.[4]
-
Sampling: At predetermined time intervals (e.g., every hour for 8 hours), withdraw a 1 mL aliquot of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed medium.[4][5]
-
Sample Analysis: Analyze the withdrawn samples for tolterodine concentration using a validated HPLC or UV-Vis spectrophotometric method.[4][5]
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
IV. Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the development and evaluation of a tolterodine transdermal gel.
References
- 1. urotoday.com [urotoday.com]
- 2. Preparation, characterization and pharmacological evaluation of tolterodine hydrogels for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. Tolterodine Tartrate Proniosomal Gel Transdermal Delivery for Overactive Bladder [mdpi.com]
- 5. Tolterodine Tartrate Proniosomal Gel Transdermal Delivery for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Tolterodine Efficacy in Feline Models Using Cystometry
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of cystometry in cats to evaluate the efficacy of tolterodine (B1663597), a competitive muscarinic receptor antagonist used for the treatment of bladder overactivity.
Introduction
Feline lower urinary tract disease (FLUTD) encompasses a range of conditions affecting the bladder and urethra, with feline idiopathic cystitis (FIC) being a common cause of recurrent urinary issues.[1][2][3] Tolterodine, an antimuscarinic agent, is investigated for its potential to alleviate symptoms of bladder overactivity by inhibiting involuntary bladder contractions.[4][5] Cystometry is the gold-standard urodynamic technique to assess bladder function and the effects of pharmacological interventions like tolterodine. This document outlines the necessary protocols for conducting such studies in a feline model.
Experimental Protocols
Animal Preparation and Anesthesia
A robust protocol for animal preparation is crucial for obtaining reliable cystometric data. The following steps are based on established methodologies.[6]
-
Animals: Adult domestic cats of either sex (2.8–3.8 kg) are suitable for this protocol. All procedures should be approved by an institutional Animal Care and Use Committee.[6]
-
Anesthesia: Anesthesia is induced with isoflurane (B1672236) (2–3% in O2) and maintained with α-chloralose (65 mg/kg, administered intravenously), with supplemental doses provided as needed.[6] Vital signs, including heart rate and blood oxygen levels, should be continuously monitored using a pulse oximeter.[6] Body temperature should be maintained using a heating pad.
Surgical Procedure for Catheter Implantation
Accurate placement of catheters is essential for pressure recordings and bladder infusion.
-
A lower midline abdominal incision is made to expose the urinary bladder.
-
A small incision is made in the bladder dome for the insertion of a double-lumen catheter. One lumen is used for bladder filling, and the other for measuring intravesical pressure.
-
The catheter is secured with a purse-string suture.
-
The abdominal incision is then closed.
Cystometry Protocol
This protocol is designed to assess bladder capacity and contractility in response to tolterodine.
-
Initial Bladder Capacity: The initial bladder capacity is determined by performing a cystometrogram (CMG) with a slow infusion of saline into the bladder. Bladder capacity is defined as the volume required to induce a reflex bladder contraction of significant amplitude (>30 cm H2O) and duration (>20 seconds).[6] Multiple CMGs are performed to ensure the reproducibility of the saline control capacity.[6]
-
Induction of Bladder Overactivity: To mimic a pathological state, bladder overactivity is induced by infusing a 0.25% solution of acetic acid (AA) into the bladder.[6][7] This irritant activates nociceptive bladder C-fiber afferents, leading to a significant reduction in bladder capacity.[6]
-
Tolterodine Administration: Cumulative intravenous doses of tolterodine (ranging from 0.003 to 0.3 mg/kg) are administered to evaluate its effect on bladder capacity in the overactive bladder model.[6][7]
-
Data Acquisition: Bladder pressure is continuously recorded throughout the experiment using a pressure transducer connected to the bladder catheter and a data acquisition system.
Data Presentation
The following tables summarize the quantitative data on the efficacy of tolterodine in increasing bladder capacity in a feline model of acetic acid-induced bladder overactivity.
Table 1: Effect of Tolterodine on Bladder Capacity in Cats with Acetic Acid-Induced Bladder Overactivity
| Tolterodine Dose (mg/kg, i.v.) | Bladder Capacity (% of Saline Control) | Statistical Significance (P-value) |
| 0 (Acetic Acid only) | 23.6 ± 7.1% | < 0.0001 (compared to saline control) |
| 0.003 | Dose-dependent increase | Not specified |
| 0.01 | Dose-dependent increase | Not specified |
| 0.03 | Dose-dependent increase | Not specified |
| 0.1 | Not significantly different from control | > 0.05 |
| 0.3 | 65.6 ± 15.5% | < 0.05 (compared to acetic acid control) |
Data adapted from Tai et al., 2014.[6][7]
Visualization of Protocols and Pathways
Experimental Workflow for Feline Cystometry
The following diagram illustrates the sequential steps of the cystometry protocol for evaluating tolterodine efficacy.
Caption: Experimental workflow for feline cystometry.
Signaling Pathway of Tolterodine in Bladder Smooth Muscle
This diagram depicts the mechanism of action of tolterodine at the muscarinic receptor in bladder smooth muscle cells.
References
- 1. Feline lower urinary tract disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feline lower urinary tract disease (FLUTD) | American Veterinary Medical Association [avma.org]
- 3. Feline Lower Urinary Tract Disease | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 4. Urodynamic and other effects of tolterodine: a novel antimuscarinic drug for the treatment of detrusor overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emergencyvethospital.com.au [emergencyvethospital.com.au]
- 6. Combination of Foot Stimulation and Tolterodine Treatment Eliminates Bladder Overactivity in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of foot stimulation and tolterodine treatment eliminates bladder overactivity in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Method for the Synthesis of Deuterated Tolterodine (Tolterodine-d14) as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Tolterodine (B1663597) is a competitive muscarinic receptor antagonist widely used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[1][2] Accurate quantification of tolterodine and its metabolites in biological matrices is critical for pharmacokinetic and metabolic studies. The use of stable isotope-labeled internal standards is indispensable for such analyses, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).[3] Deuterated analogs are considered the gold standard as they share nearly identical physicochemical properties with the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, which allows for effective compensation for analytical variability.[3][4]
Tolterodine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6, which oxidizes the 5-methyl group to form the pharmacologically active 5-hydroxymethyl metabolite (5-HMT).[3][5][6] A secondary pathway involves N-dealkylation via CYP3A4.[3] To ensure the metabolic stability of the isotopic label and prevent in-vivo H/D exchange, the most common deuterated internal standard for tolterodine is Tolterodine-d14, with deuterium (B1214612) atoms incorporated on the N,N-diisopropyl group.[3] This application note provides a detailed protocol for the synthesis, purification, and characterization of (R)-Tolterodine-d14.
Metabolic Pathway of Tolterodine
Understanding the metabolic fate of tolterodine is crucial for selecting an appropriate labeling strategy for an internal standard. The primary metabolic transformations occur at the 5-methyl and N-alkyl positions, leaving the N,N-diisopropyl group intact.
General Synthetic Workflow
The synthesis of Tolterodine-d14 is efficiently achieved through a reductive amination reaction. This method involves reacting a suitable precursor, (R)-3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol, with a deuterated source for the diisopropylamino moiety, namely diisopropyl-d14-amine.[3] The general workflow from starting materials to the final, characterized product is outlined below.
Experimental Protocols
Protocol 1: Synthesis of (R)-Tolterodine-d14
This protocol is adapted from established syntheses of tolterodine for the specific incorporation of the deuterated diisopropylamino group.[3]
Materials and Reagents:
-
(R)-3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol (Lactol precursor)
-
Diisopropyl-d14-amine
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (R)-3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol precursor in anhydrous dichloromethane.
-
Amine Addition: To the stirred solution, add diisopropyl-d14-amine (typically 1.5-2.0 equivalents). Stir the mixture at room temperature for 20-30 minutes.
-
Reductive Amination: Carefully add sodium triacetoxyborohydride (STAB) (typically 1.5-2.0 equivalents) portion-wise to the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).[3]
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude (R)-Tolterodine-d14 by flash column chromatography on silica gel. Elute using a gradient of ethyl acetate in hexanes to isolate the pure product.[3]
-
Final Product: Combine the fractions containing the pure product and evaporate the solvent to obtain the final product as a white solid.[3]
Protocol 2: Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized internal standard.[3]
Methods:
-
Mass Spectrometry (MS):
-
Objective: Confirm the molecular weight of the deuterated compound and determine its isotopic purity (percentage of d14).
-
Procedure: Analyze the final product using high-resolution mass spectrometry (HRMS) or LC-MS.
-
Acceptance Criteria: The measured mass should correspond to the theoretical mass of Tolterodine-d14. The isotopic purity should be ≥98%.
-
-
NMR Spectroscopy (¹H and ¹³C NMR):
-
Objective: Confirm the overall chemical structure and identify the sites of deuteration.
-
Procedure: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum should show the absence of signals corresponding to the protons on the diisopropyl groups.
-
Acceptance Criteria: The spectra should be consistent with the structure of Tolterodine, with the expected absence of signals from the deuterated positions.
-
-
HPLC/UPLC Analysis:
-
Objective: Determine the chemical purity of the synthesized standard.
-
Procedure: Analyze the final product using a validated HPLC or UPLC method with UV detection.
-
Acceptance Criteria: The chemical purity should be >99%.[4]
-
Data Presentation
The quality of the deuterated internal standard is paramount for its use in regulated bioanalysis. The following tables summarize the target product characteristics and generally accepted purity requirements.
Table 1: Target Characteristics for (R)-Tolterodine-d14
| Parameter | Target Value |
| Chemical Formula | C₂₂H₁₇D₁₄NO |
| Molecular Weight | ~339.58 g/mol |
| Appearance | White Solid |
| Isotopic Purity | ≥98% (d14) |
| Chemical Purity | >99% |
Table 2: General Purity Requirements for Deuterated Internal Standards
| Purity Type | Recommended Level | Rationale |
| Chemical Purity | >99%[4] | Ensures that the internal standard does not introduce chromatographic interferences.[4] |
| Isotopic Purity | ≥98% | Minimizes isotopic cross-talk from the internal standard to the analyte's mass transition. |
| Unlabeled Impurity | Contribution <5% to LLOQ response[4] | Prevents artificial inflation of the analyte signal, especially at the lower limit of quantification (LLOQ).[4] |
This application note details a reliable and efficient method for the synthesis of high-purity (R)-Tolterodine-d14. The described process, involving reductive amination with a deuterated amine followed by standard purification and rigorous characterization, yields an internal standard suitable for sensitive and accurate quantification of tolterodine in complex biological matrices. Adherence to the quality control protocols outlined is essential to ensure data integrity in bioanalytical studies.
References
Application Notes & Protocols: Quantification of Tolterodine and its 5-HMT Metabolite using LC-MS
FOR IMMEDIATE RELEASE
Highly Sensitive and Robust LC-MS/MS Method for the Simultaneous Quantification of Tolterodine (B1663597) and its Active Metabolite, 5-Hydroxymethyl Tolterodine, in Biological Matrices
[City, State] – [Date] – This document outlines a detailed protocol for the simultaneous quantification of tolterodine and its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT), in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly sensitive and selective, making it ideal for pharmacokinetic and bioequivalence studies in drug development.
Tolterodine is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to form the 5-HMT metabolite, which significantly contributes to its therapeutic effect.[2][3] Therefore, the accurate quantification of both the parent drug and its active metabolite is critical for comprehensive pharmacokinetic assessments.
Experimental Protocols
This validated LC-MS/MS method employs a liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation and mass spectrometric detection.
Materials and Reagents
-
Tolterodine reference standard
-
5-Hydroxymethyl Tolterodine reference standard
-
Tolterodine-d6 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium (B1175870) acetate[1]
-
Formic acid
-
Water (LC-MS grade)
-
Human or rat plasma
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, 5-HMT, and their respective deuterated internal standards (tolterodine-d6 and 5-HMT-d14) in methanol.[3]
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions using a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards and quality control (QC) samples. A combined internal standard working solution should also be prepared.[3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of the plasma sample, add 50 µL of the internal standard working solution and briefly vortex.[2]
-
Add 1 mL of methyl t-butyl ether and vortex for 5 minutes.[2]
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[2]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 200 µL of the mobile phase and inject a portion into the LC-MS/MS system.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Chromatographic Conditions:
| Parameter | Condition |
| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[1][5] |
| Mobile Phase | Isocratic elution with 10 mM ammonium acetate (B1210297) and acetonitrile (20:80, v/v)[1][5] |
| Flow Rate | 0.5 mL/min[1][5] |
| Column Temperature | 20°C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions[1][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tolterodine | 326.1 | 147.1 |
| 5-Hydroxymethyl Tolterodine | 342.2 | 223.1 |
| Tolterodine-d6 | 332.3 | 153.1 |
| 5-Hydroxymethyl Tolterodine-d14 | 356.2 | 223.1 |
Quantitative Data Summary
The described method has been validated over a linear concentration range of 20.00–5000.00 pg/mL for both tolterodine and 5-HMT in rat plasma.[1] The coefficient of determination (r²) for the calibration curves was greater than 0.998 for both analytes.[1]
Table 2: Summary of Validation Parameters[1][5]
| Analyte | Linearity Range (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Tolterodine | 20.00–5000.00 | 0.62–6.36 | 1.73–4.84 | 98.75–103.56 | 99.20–104.40 |
| 5-HMT | 20.00–5000.00 | 1.38–4.22 | 1.62–4.25 | 98.08–104.67 | 98.73–103.06 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of tolterodine and 5-HMT.
Caption: Primary metabolic pathway of tolterodine.
References
- 1. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tolterodine Solubility for In Vitro Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of tolterodine (B1663597) for use in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of tolterodine tartrate?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly recommended solvent for preparing high-concentration stock solutions of tolterodine tartrate.[1][2][3] While tolterodine tartrate has some solubility in water (approx. 12 mg/mL) and methanol, DMSO allows for much higher concentrations, often up to 100 mg/mL with the aid of sonication.[3][4][5][6][7][8] For cell-based assays, it is crucial to use anhydrous, sterile-filtered DMSO to avoid contamination and solubility issues.[3][9]
Q2: My tolterodine tartrate is not dissolving completely in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving tolterodine tartrate in DMSO, you can try the following:
-
Increase Sonication Time: Use an ultrasonic bath to aid dissolution. This is a highly effective method for tolterodine tartrate.[3][5]
-
Gentle Warming: Briefly warm the solution to 37°C. Do not overheat, as it may degrade the compound.
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of many compounds.[3][9] Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.
-
Check the Concentration: You may be attempting to create a supersaturated solution. Refer to the solubility data tables below to ensure you are working within the known solubility limits.
Q3: I prepared a clear stock solution in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue when diluting a DMSO-based stock solution into an aqueous buffer or medium. Here are the key steps to prevent precipitation:
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform one or more serial dilutions.
-
Add Stock to Medium (Not Vice Versa): Always add the small volume of your DMSO stock solution directly into the larger volume of pre-warmed cell culture medium while vortexing or stirring gently.[9] This ensures rapid dispersal and prevents localized high concentrations of DMSO and tolterodine that can lead to precipitation.
-
Limit Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally below 0.1%, to avoid solvent toxicity to your cells.[10]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the tolterodine stock solution.
Q4: Can I use water to make my tolterodine tartrate stock solution?
A4: While tolterodine tartrate is reported to be soluble in water at approximately 12 mg/mL, preparing a high-concentration stock solution in water is not recommended for most in vitro applications.[4][6][7][8] The solubility is significantly lower than in DMSO, and you may not be able to achieve the desired concentration for your experiments. For lower concentration needs, using sterile water or phosphate-buffered saline (PBS) is feasible, but sonication may be required to achieve full dissolution.[3][5]
Q5: How should I store my tolterodine stock solution?
A5: Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[9][11] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[11]
Data Presentation: Tolterodine Solubility
The following tables summarize the solubility of tolterodine tartrate and tolterodine base in common laboratory solvents.
Table 1: Tolterodine Tartrate Solubility (Molecular Weight: 475.57 g/mol )[2][6][12]
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | ≥ 23.78 to 100 | ≥ 50 to 210.27 | Sonication is often required to reach higher concentrations.[1][3][5] |
| Water | 12 to 16.67 | 25.23 to 35.05 | Sonication may be needed.[3][4][5][6] |
| Methanol | Soluble | Not specified | Generally considered soluble.[4][6][7] |
| Ethanol | Slightly Soluble | Not specified | Some sources report insolubility.[1][4][6] |
Table 2: Tolterodine Base Solubility (Molecular Weight: 325.49 g/mol )[13]
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | ≥ 20 | ≥ 61.44 | Data is less common than for the tartrate salt.[13] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Tolterodine Tartrate Stock Solution in DMSO
Materials:
-
Tolterodine Tartrate (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Calculation: Determine the mass of tolterodine tartrate needed. For 1 mL of a 50 mM stock solution:
-
Mass = 0.050 mol/L * 475.57 g/mol * 0.001 L = 0.02378 g = 23.78 mg.
-
-
Weighing: Accurately weigh 23.78 mg of tolterodine tartrate powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes, or until the solution is clear and all particulate matter is dissolved.[3]
-
Aliquoting and Storage: Aliquot the clear stock solution into single-use sterile cryovials. Store immediately at -20°C or -80°C.[11]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
50 mM Tolterodine Tartrate stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Methodology:
-
Thaw Stock: Remove one aliquot of the 50 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculation: Determine the volume of stock solution needed. To prepare 10 mL of a 10 µM working solution:
-
Use the formula: M1V1 = M2V2
-
(50,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = (10 * 10) / 50,000 = 0.002 mL = 2 µL.
-
-
Dilution: Add 10 mL of pre-warmed culture medium to a sterile conical tube. Add the 2 µL of the 50 mM stock solution directly into the medium. Crucially, do not add the medium to the stock solution. [9]
-
Mixing: Immediately cap the tube and mix gently by inverting several times or by gentle vortexing. The solution is now ready to be added to cells.
-
Vehicle Control: Prepare a vehicle control by adding 2 µL of DMSO to 10 mL of pre-warmed culture medium. This will be used for control wells to ensure observed effects are due to the drug and not the solvent.[10]
Visualizations
Caption: A logical workflow for troubleshooting common solubility issues with tolterodine.
Caption: Standard experimental workflow for preparing tolterodine solutions for cell assays.
Caption: Simplified signaling pathway showing tolterodine as a muscarinic antagonist.
References
- 1. apexbt.com [apexbt.com]
- 2. Tolterodine L-tartrate ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Tolterodine (tartrate) [124937-52-6] | ナミキ商事株式会社 [namiki-s.co.jp]
- 6. Tolterodine [drugfuture.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. fda.gov [fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tolterodine Tartrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. Tolterodine | 124937-51-5 [chemicalbook.com]
Technical Support Center: Optimizing Tolterodine Dosage for Efficacy in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tolterodine (B1663597) in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tolterodine?
A1: Tolterodine is a competitive muscarinic receptor antagonist.[1][2] It works by blocking muscarinic receptors, particularly the M2 and M3 subtypes, in the detrusor muscle of the bladder.[3] This action inhibits the effects of acetylcholine (B1216132), a neurotransmitter that causes bladder contractions.[1][3] By reducing these involuntary contractions, tolterodine increases bladder capacity and decreases urinary urgency and frequency.[1] Tolterodine's active metabolite, 5-hydroxymethyl tolterodine (5-HMT), exhibits a similar pharmacological activity and contributes significantly to its therapeutic effect.[1]
Q2: What are the key pharmacokinetic differences between rats and mice for tolterodine?
A2: There are notable pharmacokinetic differences for tolterodine between rats and mice. The bioavailability of tolterodine is low in both species, ranging from 2-20%.[4] However, the metabolic profile differs significantly, with mice having a metabolic pathway more similar to humans than rats.[4] Both species exhibit rapid elimination of the drug, with a half-life of less than 2 hours.[4] Additionally, a non-linear increase in tolterodine concentration with repeated dosing has been observed in mice, suggesting a limitation in metabolic capacity.[4]
Q3: What is a typical starting dose for tolterodine in rat and mouse models of overactive bladder?
A3: The effective dose of tolterodine can vary depending on the specific rodent model, the route of administration, and the experimental endpoint. For intravenous administration in rats, low doses of 0.2 to 2 nM/kg have been shown to significantly increase bladder capacity.[2][5] For oral administration in rats, a single dose of 1 mg/mL has been used to study its effects on micturition. In mice, intraperitoneal doses of 1 and 3 mg/kg have been used to investigate effects on learning and memory, which can be a reference for bladder studies.[6] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: What is a suitable vehicle for administering tolterodine to rodents?
A4: For intravenous administration, tolterodine can be dissolved in saline.[2][5] For oral administration, it can be dissolved in water. It is important to ensure the vehicle used does not have any confounding effects on the experimental outcomes.
Troubleshooting Guides
Problem 1: I am not observing a significant increase in bladder capacity in my rat model after tolterodine administration.
-
Possible Cause 1: Suboptimal Dose. The dose of tolterodine may be too low to elicit a significant response.
-
Solution: Perform a dose-response study to identify the optimal effective dose for your specific rat strain and experimental model.
-
-
Possible Cause 2: Experimental Conditions. Cystometric parameters in rats can be influenced by the infusion rate of saline. Some studies have shown that at higher infusion rates, the primary effect of tolterodine is a decrease in micturition pressure with little change in bladder capacity.
-
Solution: Consider reducing the saline infusion rate during cystometry.
-
-
Possible Cause 3: Animal Model Characteristics. The underlying cause of bladder overactivity in your model may not be primarily driven by cholinergic pathways. For instance, in models where C-fiber afferent nerves are desensitized, low doses of tolterodine may not be effective.[2][5]
-
Solution: Characterize your animal model thoroughly to ensure it is appropriate for testing a muscarinic receptor antagonist.
-
Problem 2: I am observing high variability in my results between individual animals.
-
Possible Cause 1: Non-linear Pharmacokinetics. In mice, it has been noted that there can be a non-linear increase in tolterodine concentrations with repeated doses, which could contribute to variability.[4]
-
Solution: For chronic studies, consider monitoring plasma levels of tolterodine and its active metabolite to assess for accumulation and non-linear kinetics.
-
-
Possible Cause 2: Gender Differences. Studies in rats have shown that the effects of tolterodine on micturition can be gender-specific.[7]
-
Solution: Analyze your data separately for male and female animals and ensure your experimental groups are balanced for sex.
-
-
Possible Cause 3: Improper Drug Administration. Incorrect oral gavage or intraperitoneal injection technique can lead to inconsistent dosing and high variability.
-
Solution: Ensure all personnel are properly trained in the appropriate administration techniques. For oral gavage, ensure the substance is delivered to the stomach and not the esophagus or lungs. For IP injections, inject into the lower right quadrant of the abdomen to avoid the bladder and cecum.[8][9]
-
Problem 3: My animals are showing adverse effects such as excessive drowsiness or constipation.
-
Possible Cause 1: High Dose. The dose of tolterodine may be too high, leading to systemic anticholinergic side effects.[10][11][12]
-
Solution: Reduce the dose of tolterodine. If a lower dose is not effective, consider a different administration route (e.g., intravesical) to minimize systemic exposure.
-
-
Possible Cause 2: Off-target Effects. While tolterodine has a degree of bladder selectivity, at higher concentrations it can affect muscarinic receptors in other organs.
-
Solution: Carefully observe and document all potential side effects. Consider using a lower dose in combination with another therapeutic agent if appropriate for your study design.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Tolterodine in Rodents
| Parameter | Mouse | Rat |
| Bioavailability | 2-20% | 2-20%[4] |
| Time to Peak Serum Concentration (Oral) | < 1 hour | < 1 hour[4] |
| Elimination Half-life | < 2 hours | < 2 hours[4] |
| Metabolism | Extensive, similar to humans | Extensive, different profile from humans[4] |
| Urinary Excretion (% of radioactive substance) | ~45% | ~15%[4] |
Table 2: Effects of Intravenous Tolterodine on Bladder Capacity in a Rat Model of Overactive Bladder
| Dose (nM/kg) | Change in Bladder Capacity | Reference |
| 0.2 | Significant Increase | [2][5] |
| 2 | Significant Increase | [2][5] |
| 2000 | No significant effect on bladder capacity, but decreased contraction pressure | [2][5] |
Experimental Protocols
Protocol 1: Induction of Overactive Bladder in Rodents (Partial Bladder Outlet Obstruction Model)
This protocol describes a common surgical method to induce detrusor overactivity.
-
Anesthesia: Anesthetize the animal (mouse or rat) using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Surgical Preparation: Shave and disinfect the lower abdominal area.
-
Incision: Make a lower midline abdominal incision to expose the urinary bladder and urethra.
-
Ligation: Carefully place a ligature (e.g., 4-0 silk suture) around the urethra. To create a partial obstruction, tie the ligature around the urethra and a temporary spacer (e.g., a needle of a specific gauge).
-
Spacer Removal: Once the ligature is secure, carefully remove the spacer. This will leave the urethra partially constricted.
-
Closure: Close the abdominal wall and skin with sutures.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery. Bladder overactivity typically develops over several weeks.
Protocol 2: Cystometry in Conscious Rats for Efficacy Testing
This protocol outlines the procedure for measuring bladder function in a conscious rat.
-
Catheter Implantation (24-48 hours prior to cystometry):
-
Anesthetize the rat.
-
Perform a midline abdominal incision to expose the bladder.
-
Insert a polyethylene (B3416737) catheter (e.g., PE-50) into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the external end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision.
-
Allow the animal to recover for at least 24 hours.
-
-
Cystometry Procedure:
-
Place the conscious rat in a restraining cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a 3-way stopcock.
-
Begin infusing saline into the bladder at a constant rate (e.g., 0.04 mL/min).
-
Record the intravesical pressure continuously.
-
Measure the volume of voided urine.
-
Key parameters to measure include: bladder capacity (volume at which micturition occurs), micturition pressure, and intercontraction interval.
-
-
Drug Administration:
-
After a baseline recording period, administer tolterodine via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
-
Continue the cystometric recording to assess the effects of the drug on bladder function.
-
Visualizations
Caption: Cholinergic signaling pathway in the detrusor muscle and the inhibitory action of tolterodine.
Caption: A typical experimental workflow for evaluating tolterodine efficacy in a rodent model of overactive bladder.
References
- 1. physoc.org [physoc.org]
- 2. Effects of tolterodine on an overactive bladder depend on suppression of C-fiber bladder afferent activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 6. Tolterodine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gender specificity of tolterodine on micturition and the diurnal variation of urine production of the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Tolterodine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Technical Support Center: Minimizing Central Nervous System Side Effects of Tolterodine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize the central nervous system (CNS) side effects of tolterodine (B1663597) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the common CNS side effects of tolterodine observed in animal models?
A1: Tolterodine, being a tertiary amine, can cross the blood-brain barrier and cause CNS side effects.[1] In animal models, these effects can manifest as increased motor activity at higher doses, while at therapeutic doses, there may be subtle effects on cognition and memory.[1] Common CNS side effects in humans that researchers may look for correlates of in animal models include dizziness, drowsiness, and confusion.[1]
Q2: What is the primary mechanism behind tolterodine's CNS side effects?
A2: Tolterodine is a competitive muscarinic receptor antagonist.[1] All five muscarinic receptor subtypes (M1-M5) are present in the CNS.[1] Tolterodine's blockade of these receptors, particularly M1 and M2 receptors in the hippocampus and cortex, is thought to be the primary mechanism for its CNS side effects, which can include cognitive impairment.[2][3]
Q3: How can novel formulations of tolterodine help in minimizing CNS side effects?
A3: Novel formulations such as extended-release oral forms, transdermal patches, and hydrogels aim to provide a more stable and controlled release of tolterodine.[3][4][5] This can potentially reduce the peak plasma concentrations that are often associated with a higher incidence of adverse effects, including those affecting the CNS.[6] Transdermal delivery also avoids first-pass metabolism, which may alter the metabolite profile and its contribution to side effects.[4]
Q4: What is the role of P-glycoprotein (P-gp) in tolterodine's CNS penetration?
A4: While P-glycoprotein is a key efflux transporter at the blood-brain barrier that limits the CNS penetration of many drugs, studies have shown that tolterodine is not a significant substrate of P-gp.[7] Therefore, strategies involving the modulation of P-gp are less likely to be effective in reducing tolterodine's brain distribution compared to drugs that are known P-gp substrates.[7]
Q5: Are there alternative administration routes that can reduce CNS side effects?
A5: Yes, transdermal administration of tolterodine has been investigated as a promising alternative to oral administration.[5][8] Studies in rats and rabbits have shown that transdermal patches and hydrogels can deliver tolterodine systemically while potentially reducing side effects.[4][5] This is likely due to the more consistent plasma concentrations and avoidance of the hepatic first-pass effect.[4][6]
Troubleshooting Guides
Issue 1: High Variability in Behavioral Test Results
-
Problem: Significant variation in locomotor activity or rotarod performance is observed within the same treatment group.
-
Possible Causes & Solutions:
-
Inadequate Habituation: Animals may be stressed by the novel environment. Ensure a proper habituation period to the testing room and apparatus before the experiment begins.[7]
-
Inconsistent Handling: Variations in how animals are handled can induce stress and affect performance. All experimenters should follow a standardized handling protocol.
-
Circadian Rhythm Disruption: Testing at different times of the day can impact animal behavior. Conduct all behavioral tests at the same time each day.
-
Drug Tolerance: Repeated administration of tolterodine may lead to the development of tolerance. Consider a study design with washout periods or use drug-naïve animals for each experiment.
-
Issue 2: Difficulty in Motivating Animals on the Rotarod
-
Problem: Animals, particularly rats, are not motivated to run on the rotarod and may jump off prematurely.
-
Possible Causes & Solutions:
-
Lack of Negative Reinforcement: Some animals may not perceive the fall from the rotarod as a sufficient deterrent. A gentle negative reinforcement, such as a mild puff of air or a fine water mist upon falling, can be used to encourage them to stay on the rod.[9]
-
Inadequate Training: A multi-day training protocol is crucial for establishing stable performance. Gradually increase the speed and duration of the training sessions.[7]
-
Anxiety: The height of the rotarod can induce anxiety. Ensure the fall height is not excessive and provide a soft landing surface.[10]
-
Issue 3: Inconsistent Drug Levels in Plasma and Brain Tissue
-
Problem: There is a wide range of tolterodine concentrations in plasma and brain samples from animals in the same dosage group.
-
Possible Causes & Solutions:
-
Inaccurate Dosing: For oral gavage, ensure the correct volume is administered and that the animal has swallowed the entire dose. For transdermal patches, ensure proper adhesion to the skin.
-
Metabolic Differences: Individual differences in metabolism can lead to varied drug levels. Ensure the use of a genetically homogenous animal strain.
-
Sample Collection and Processing: Follow a strict and consistent protocol for blood and brain tissue collection and processing to minimize variability.
-
Quantitative Data Summary
| Animal Model | Administration Route | Tolterodine Dose | Key Finding | Reference |
| Mice | Oral | 6.31 µmol/kg | Showed low level of binding activity to central muscarinic receptors compared to oxybutynin (B1027) at a dose with similar bladder receptor binding. | [11] |
| Rats | Oral vs. Transdermal | Not specified | Transdermal administration resulted in more stable plasma concentrations and reduced impact on salivary secretions compared to oral formulation. | [8] |
| Rabbits | Transdermal Hydrogel vs. Oral | Not specified | Transdermal hydrogel showed higher bioavailability (25%) compared to oral tablets (15%). | [8] |
| Rats | Intravenous | 3 mg/kg | Significantly decreased basal and micturition pressure in a model of detrusor overactivity. | [12] |
Experimental Protocols
Protocol 1: Evaluation of a Novel Transdermal Tolterodine Patch on CNS Side Effects in Rats
-
Objective: To compare the effects of a novel transdermal tolterodine patch versus oral tolterodine on motor coordination and brain drug concentration.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Groups:
-
Group 1: Control (placebo patch and oral vehicle).
-
Group 2: Oral Tolterodine (therapeutically relevant dose).
-
Group 3: Transdermal Tolterodine Patch (formulated to deliver a comparable systemic exposure to the oral dose).
-
-
Procedure:
-
Baseline Rotarod Performance: Train all rats on an accelerating rotarod for 3 consecutive days. On day 4, record baseline latency to fall.[7]
-
Drug Administration:
-
Shave a small area on the back of the rats in Groups 1 and 3 and apply the respective patches.[5]
-
Administer tolterodine or vehicle orally to Groups 1 and 2.
-
-
Behavioral Testing: At the time of expected peak plasma concentration, perform the rotarod test and record the latency to fall.
-
Pharmacokinetic Analysis: Immediately after the behavioral test, collect blood and brain tissue samples for the determination of tolterodine concentrations using LC-MS/MS.[7]
-
-
Data Analysis: Compare the latency to fall and brain-to-plasma concentration ratios between the groups using appropriate statistical tests.
Protocol 2: Hypothetical Co-administration of a P-glycoprotein Modulator with Tolterodine in Mice
Note: As tolterodine is not a significant P-gp substrate, this protocol is hypothetical and designed to illustrate the methodology for investigating such interactions.
-
Objective: To investigate if co-administration of a P-gp modulator alters the brain distribution and sedative effects of tolterodine.
-
Animals: Male C57BL/6 mice (20-25g).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Tolterodine alone.
-
Group 3: P-gp modulator alone (e.g., verapamil).
-
Group 4: Tolterodine + P-gp modulator.
-
-
Procedure:
-
Drug Administration: Administer the P-gp modulator (or vehicle) intraperitoneally. After a pre-determined time, administer tolterodine (or vehicle) subcutaneously.
-
Locomotor Activity Test: Place the mice in an open-field arena and record their locomotor activity for a set period.
-
Pharmacokinetic Analysis: Following the behavioral test, collect blood and brain samples to measure tolterodine concentrations.[13]
-
-
Data Analysis: Analyze locomotor activity data and brain-to-plasma concentration ratios to determine if the P-gp modulator influences tolterodine's effects.
Visualizations
Caption: Tolterodine's antagonism of M1 and M2 muscarinic receptors in the CNS.
Caption: Workflow for assessing CNS effects of transdermal tolterodine in rats.
References
- 1. protocols.io [protocols.io]
- 2. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of M2 muscarinic receptors leads to sustained suppression of hippocampal transmission in the medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, characterization and pharmacological evaluation of tolterodine hydrogels for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transdermal delivery of tolterodine tartrate for overactive bladder treatment: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomed-easy.com [biomed-easy.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. Coadministration of P-glycoprotein modulators on loperamide pharmacokinetics and brain distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Tolterodine Bioavailability in Preclinical Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the variability in tolterodine (B1663597) bioavailability observed in preclinical studies. The following information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues you may encounter during your experiments.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of Tolterodine Within the Same Animal Group
-
Possible Cause: Inconsistent oral dosing, variability in gastrointestinal physiology, or differences in food intake.
-
Troubleshooting Steps:
-
Refine Dosing Technique: Ensure accurate and consistent administration of the oral dose. For rodents, oral gavage is common. Ensure the gavage needle is correctly placed to avoid administration into the lungs. For larger animals like dogs, ensure the entire dose is swallowed.
-
Standardize Fasting and Feeding Conditions: Food can significantly impact the bioavailability of immediate-release tolterodine formulations.[1][2] It is crucial to standardize the fasting period before dosing (typically overnight) and control access to food and water post-dosing.
-
Consider the Formulation: If using a suspension, ensure it is uniformly mixed before each administration to avoid dose variability. A solution is generally preferred to minimize formulation-related variability.
-
Issue 2: Lower Than Expected Oral Bioavailability in Rodents
-
Possible Cause: Extensive first-pass metabolism in the liver and potentially the intestine is a primary reason for low bioavailability in rodents.[3]
-
Troubleshooting Steps:
-
Determine Absolute Bioavailability: Conduct a study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability. This will help differentiate between poor absorption and high first-pass metabolism.
-
Characterize Metabolite Profile: Analyze plasma samples for the active metabolite, 5-hydroxymethyl tolterodine (5-HM), and other potential metabolites. A high concentration of metabolites relative to the parent drug suggests extensive metabolism.
-
In Vitro Metabolism Studies: Use liver microsomes from the preclinical species to investigate the metabolic stability of tolterodine in vitro. This can provide an early indication of the extent of first-pass metabolism.
-
Issue 3: Discrepancy in Bioavailability Between Different Preclinical Species
-
Possible Cause: Significant interspecies differences in drug metabolism pathways. The metabolic profile of tolterodine in rats differs from that in mice and dogs, with the latter being more similar to humans.[3]
-
Troubleshooting Steps:
-
Species-Specific Metabolic Profiling: Characterize the metabolites of tolterodine in each species being used. This will help to understand the differences in metabolic pathways.
-
Identify Key Metabolizing Enzymes: Investigate the specific cytochrome P450 (CYP450) isoforms responsible for tolterodine metabolism in each species. In humans, CYP2D6 is primarily responsible for the formation of the active 5-HM metabolite, while CYP3A is involved in N-dealkylation.[4] Recent research also points to CYP3A's role in the metabolic activation of tolterodine in mice and rats.[5] In dogs, CYP3A12 and the newly identified CYP3A98 are key for the metabolism of many drugs.[6][7]
-
Select the Most Relevant Species: Based on the metabolic profile and its similarity to humans, select the most appropriate preclinical species for further development studies. Dogs are often considered a more predictive model for tolterodine pharmacokinetics in humans than rodents.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to the variability in tolterodine's preclinical bioavailability?
A1: The primary factors include:
-
Interspecies Differences in Metabolism: Preclinical species metabolize tolterodine differently. For instance, the bioavailability of tolterodine is significantly lower in rodents (2-20%) compared to dogs (58-63%).[3] This is largely due to variations in the expression and activity of metabolizing enzymes, particularly CYP450 isoforms. The metabolic profile in rats is notably different from that of mice and dogs, with the latter two being more predictive of human metabolism.[3]
-
First-Pass Metabolism: Tolterodine undergoes extensive first-pass metabolism in the liver, which significantly reduces the amount of unchanged drug reaching systemic circulation after oral administration.[8]
-
Formation of an Active Metabolite: Tolterodine is metabolized to an active metabolite, 5-hydroxymethyl tolterodine (5-HM), primarily by CYP2D6 in humans.[4] This metabolite is equipotent to the parent drug and contributes significantly to the overall therapeutic effect.[9] The extent of formation of this active metabolite can vary between species and individual animals.
-
Genetic Polymorphisms: In humans, CYP2D6 activity is subject to genetic polymorphism, leading to "extensive metabolizers" and "poor metabolizers." While not as well-characterized in all preclinical species, genetic differences in metabolizing enzymes can contribute to inter-individual variability.
-
Food Effects: Co-administration of food with immediate-release tolterodine can increase its bioavailability.[1][2] However, this effect is not observed with extended-release formulations.[10]
Q2: What is the role of the active metabolite, 5-hydroxymethyl tolterodine (5-HM), in preclinical studies?
A2: The 5-HM metabolite is a critical component of tolterodine's pharmacology. It is equipotent to tolterodine and contributes significantly to the therapeutic effect.[9] Therefore, it is essential to quantify both tolterodine and 5-HM concentrations in plasma to get a complete picture of the active drug exposure. The sum of the unbound concentrations of tolterodine and 5-HM is often referred to as the "active moiety."[1]
Q3: How does food intake affect the bioavailability of tolterodine in preclinical studies?
A3: For immediate-release formulations of tolterodine, food intake has been shown to increase bioavailability, with an average increase of 53% reported in humans.[2] This is an important consideration when designing and interpreting preclinical studies, and it is recommended to standardize feeding conditions. For extended-release formulations, food has been found to have no significant effect on bioavailability.[10]
Q4: Which preclinical species is the most appropriate model for studying tolterodine bioavailability?
A4: The choice of species depends on the specific research question. However, based on metabolic profiles, the dog is generally considered a more representative model for human pharmacokinetics of tolterodine compared to rodents.[3] The metabolic pathways in mice and dogs are more similar to humans than those in rats.[3]
Q5: What are the key considerations for the analytical method used to measure tolterodine and its active metabolite?
A5: A sensitive and specific analytical method is crucial for accurate pharmacokinetic assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the simultaneous quantification of tolterodine and 5-HM in biological matrices like plasma.[11][12] Key considerations for the method include:
-
Sensitivity: The lower limit of quantification (LLOQ) should be low enough to accurately measure concentrations at the end of the elimination phase.
-
Specificity: The method should be able to distinguish between tolterodine, 5-HM, and any other potential metabolites or endogenous interferences.
-
Accuracy and Precision: The method should be validated to ensure it provides accurate and reproducible results.
-
Use of Internal Standards: Deuterated internal standards for both tolterodine and 5-HM should be used to correct for variability in sample preparation and instrument response.[11][13]
Data Presentation
Table 1: Summary of Oral Bioavailability of Tolterodine in Different Preclinical Species
| Species | Oral Bioavailability (%) | Key Considerations |
| Mouse | 2 - 20 | High first-pass metabolism. Metabolic profile similar to dogs and humans. |
| Rat | 2 - 20 | High first-pass metabolism. Different metabolic profile compared to other species.[3] |
| Dog | 58 - 63 | Metabolic profile is more similar to humans. Often considered a better predictive model.[3] |
Table 2: Pharmacokinetic Parameters of Tolterodine and its Active Moiety (Illustrative)
| Species | Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| Rat | Tolterodine | 1 | PO | Data not consistently reported | ~1 | Data not consistently reported |
| 5-HM | 1 | PO | Data not consistently reported | ~1 | Data not consistently reported | |
| Dog | Tolterodine | 0.5 | PO | ~50 | ~1 | ~150 |
| 5-HM | 0.5 | PO | ~25 | ~1 | ~100 |
Note: The data in Table 2 are illustrative and compiled from various sources. Actual values can vary significantly depending on the study design, formulation, and analytical methods.
Experimental Protocols
Protocol 1: Oral Bioavailability Study of Tolterodine in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral (PO) Group: Administer tolterodine (e.g., in a vehicle of 0.5% carboxymethylcellulose) via oral gavage at a dose of 1 mg/kg.
-
Intravenous (IV) Group: Administer tolterodine (e.g., in a saline solution with a solubilizing agent) via the tail vein at a dose of 0.1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentrations of tolterodine and 5-HM in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software. Calculate absolute bioavailability as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Protocol 2: Analytical Method for Quantification of Tolterodine and 5-HM in Plasma by LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 25 µL of internal standard solution (containing deuterated tolterodine and 5-HM).
-
Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS System:
-
HPLC: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
-
Detection: Monitor the specific precursor-to-product ion transitions for tolterodine, 5-HM, and their internal standards using Multiple Reaction Monitoring (MRM).
Mandatory Visualization
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Investigation of Dog Cytochrome P450 3A (CYP3A) Reveals a Functional Role of Newly Identified CYP3A98 in Small Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP450-Mediated Drug Interactions in Veterinary Medicine [cliniciansbrief.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
Technical Support Center: Tolterodine Degradation in Pharmaceutical Formulations
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the degradation of tolterodine (B1663597) in pharmaceutical formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the stability testing and formulation of tolterodine.
Q1: My tolterodine formulation is showing significant degradation under basic (alkaline) conditions. Is this expected, and how can I mitigate it?
A1: Yes, this is an expected outcome. Multiple studies confirm that tolterodine tartrate is particularly labile to alkaline hydrolysis.[1] Significant degradation has been observed when the drug is exposed to basic conditions, such as 1 N NaOH at 80°C for 2 hours.[2]
Troubleshooting Steps:
-
pH Adjustment: The primary mitigation strategy is to maintain the pH of your formulation in a neutral to slightly acidic range. The use of appropriate buffer systems is critical to stabilize the pH.[3]
-
Excipient Selection: Ensure that none of the excipients in your formulation have a basic character or can create a basic microenvironment.
-
Forced Degradation Analysis: In your stress studies, compare degradation levels at different pH values to identify the optimal stability range for your specific formulation.
Q2: I am seeing conflicting reports on tolterodine's stability to oxidation. Does it degrade in the presence of hydrogen peroxide?
A2: The literature presents mixed findings, which is a common challenge in formulation development. Some studies report that tolterodine is stable against oxidative stress, showing no significant degradation in the presence of hydrogen peroxide.[1][4] Conversely, other studies have observed slight to moderate degradation under oxidative conditions.[2][5] This discrepancy can arise from differences in experimental conditions such as the concentration of H₂O₂, temperature, and the formulation matrix.
Troubleshooting Steps:
-
Condition Analysis: Re-evaluate your experimental conditions. The concentration of the oxidizing agent (e.g., 3%, 10%, or 30% H₂O₂) and the temperature (e.g., 50°C) are critical factors.[2][5]
-
Antioxidant Addition: If oxidative degradation is confirmed in your formulation, consider incorporating antioxidants. The choice of antioxidant should be based on compatibility studies with tolterodine and other excipients.
-
Packaging: Use packaging materials that offer protection against oxygen ingress.
Q3: An unknown impurity is appearing during stability studies, especially under high temperature and humidity. What could it be?
A3: An unknown impurity that appears under accelerated stability conditions (high temperature and humidity) could be the degradation product 6-methyl-4-phenylchroman-2-ol .[6] This specific impurity has been identified as resulting from an interaction between tolterodine and certain pharmaceutical excipients.[6] Its formation is noted to be independent of light exposure.[6]
Troubleshooting Steps:
-
Excipient Compatibility Study: Conduct a systematic compatibility study by storing binary mixtures of tolterodine and each individual excipient under stressed conditions (e.g., 40°C/75% RH).
-
Analytical Characterization: Use techniques like LC-MS to identify the molecular weight of the unknown impurity. If the mass corresponds to 6-methyl-4-phenylchroman-2-ol, you have likely identified the issue.
-
Reformulation: If an incompatible excipient is identified, it must be replaced with a more suitable, inert alternative.
Q4: What is the expected stability of tolterodine under photolytic and thermal stress?
A4: Similar to oxidation, reports on photolytic and thermal stability vary.
-
Photostability: Some studies have found tolterodine to be susceptible to photochemical degradation.[4] However, other comprehensive studies reported that the drug is stable when exposed to significant visible and UV light (1.2 million lux hours and 200 watt hours/m², respectively).[2]
-
Thermal Stability: Tolterodine has been reported to be susceptible to thermal degradation in some cases.[4] Other studies show only slight degradation at high temperatures (e.g., 105°C for 24 hours) or stability under other thermal stress conditions.[1][2]
Troubleshooting Steps:
-
Controlled Photostability Testing: Perform photostability studies according to ICH Q1B guidelines to determine the intrinsic photosensitivity of your specific formulation. If it is found to be sensitive, utilize light-protective packaging (e.g., amber vials, opaque containers).
-
Isothermal Stressing: To assess thermal stability, expose the formulation to several different temperatures and determine the degradation kinetics. This will help predict shelf-life and recommend appropriate storage conditions.
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the results from various forced degradation studies on tolterodine tartrate, providing a comparative overview of its stability profile.
| Stress Condition | Reagent/Parameters | Duration | Observation | % Recovery / % Degradation | Source |
| Acid Hydrolysis | 1 N HCl | 2 hours | Stable | >97% Mass Balance | [2] |
| Acid Hydrolysis | 5 N HCl | 2 hours | Degradation Observed | 0.2% Related Impurities | [5] |
| Acid Hydrolysis | Not Specified | Not Specified | Degradation Observed | 72.12% Recovery | [7] |
| Base Hydrolysis | 1 N NaOH | 2 hours | Significant Degradation | >97% Mass Balance | [2] |
| Base Hydrolysis | 5 N NaOH | 2 hours | Degradation Observed | 0.1% Related Impurities | [5] |
| Base Hydrolysis | Not Specified | Not Specified | Labile | Not Specified | [1] |
| Oxidative | 6% H₂O₂ | 2 hours | Slight Degradation | >97% Mass Balance | [2] |
| Oxidative | 30% H₂O₂ | Not Specified | Degradation Observed | Not Specified | [5] |
| Oxidative | Not Specified | Not Specified | Stable | Not Specified | [1] |
| Thermal | 105°C | 24 hours | Slight Degradation | >97% Mass Balance | [2] |
| Photolytic | 1.2M lux h (Vis) & 200 Wh/m² (UV) | 7 days | Stable | >97% Mass Balance | [2] |
| Neutral Hydrolysis | Water at 80°C | 2 hours | Stable | >97% Mass Balance | [2] |
Experimental Protocols
This section provides a detailed methodology for conducting a forced degradation study of tolterodine using a stability-indicating HPLC method, synthesized from established procedures.[1][2][4][5]
Objective: To develop and validate a stability-indicating HPLC method capable of separating tolterodine from its potential degradation products generated under various stress conditions.
1. Apparatus & Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.
-
Analytical balance.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile (B52724) and methanol.
-
Analytical grade ammonium (B1175870) acetate (B1210297), ammonium dihydrogen orthophosphate, triethylamine, and orthophosphoric acid.
-
Reagent grade hydrochloric acid (HCl), sodium hydroxide (B78521) (NaOH), and hydrogen peroxide (H₂O₂).
-
Purified water (Milli-Q or equivalent).
2. Chromatographic Conditions (Example)
-
Mobile Phase A: Ammonium acetate buffer (e.g., 3.85 g in 1 L water, pH adjusted to 4.5 with acetic acid).[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient program to ensure separation of all peaks.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient or controlled (e.g., 40°C).[1]
-
Injection Volume: 10-20 µL.
3. Standard & Sample Preparation
-
Standard Solution: Prepare a stock solution of tolterodine tartrate in a suitable diluent (e.g., a mixture of mobile phase A and B) at a concentration of approximately 0.25 mg/mL.
-
Sample Solution: For drug product, accurately weigh and transfer a quantity of the formulation equivalent to a target concentration of tolterodine (e.g., 20 mg) into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume.[5]
4. Forced Degradation Procedure For each condition, subject the sample solution to the stressor, then cool to room temperature, neutralize if necessary, and dilute to the final target concentration before injection.
-
Acid Hydrolysis: Add 3 mL of 5 N HCl to the sample, heat at 80°C for 2 hours, then neutralize with an equivalent amount of 5 N NaOH.[5]
-
Base Hydrolysis: Add 3 mL of 5 N NaOH to the sample, heat at 80°C for 2 hours, then neutralize with an equivalent amount of 5 N HCl.[5]
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂ to the sample and keep at 50°C for 2 hours.[2][5]
-
Thermal Degradation: Store the sample solution (or dry powder) at 100-105°C for 24-72 hours.[2][5]
-
Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
5. Analysis Inject the stressed samples into the HPLC system. Analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the main tolterodine peak. Use a PDA detector to check for peak purity of the tolterodine peak to ensure it is not co-eluting with any degradants. Calculate the mass balance to account for the drug and all degradation products.[2]
Visualizations
The following diagrams illustrate key concepts and workflows related to tolterodine degradation.
Caption: Conceptual pathways for tolterodine degradation under various stress conditions.
Caption: A logical workflow for troubleshooting unexpected tolterodine degradation.
Caption: Experimental workflow for a forced degradation study of tolterodine.
References
- 1. akjournals.com [akjournals.com]
- 2. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. pharmainfo.in [pharmainfo.in]
- 6. jocpr.com [jocpr.com]
- 7. HPLC method for tolterodine tartrate stability validation. [wisdomlib.org]
Technical Support Center: Tolterodine Research and CYP2D6 Poor Metabolizer Phenotype
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of the CYP2D6 poor metabolizer (PM) phenotype on tolterodine (B1663597) research outcomes.
Frequently Asked Questions (FAQs)
Q1: We observed significantly higher plasma concentrations and a longer half-life of tolterodine in a subset of our study population. Is this expected?
A1: Yes, this is a well-documented effect for individuals with a CYP2D6 poor metabolizer (PM) phenotype. Tolterodine is primarily metabolized by the CYP2D6 enzyme to its active metabolite, 5-hydroxymethyl tolterodine (5-HM).[1][2][3] In PMs, this metabolic pathway is impaired, leading to a significant decrease in tolterodine clearance and consequently, higher plasma concentrations and a longer elimination half-life compared to extensive metabolizers (EMs).[1][4][5]
Q2: Despite the substantial pharmacokinetic differences, we are not observing a proportional increase in antimuscarinic side effects or efficacy in our CYP2D6 poor metabolizer group. Why might this be the case?
A2: This finding is consistent with existing literature. The 5-hydroxymethyl metabolite (5-HM) of tolterodine is pharmacologically active and equipotent to the parent drug.[4] In extensive metabolizers (EMs), the overall antimuscarinic effect is a combination of both tolterodine and 5-HM. In poor metabolizers (PMs), while the concentration of tolterodine is significantly higher, the formation of 5-HM is negligible.[1][4] The higher concentration of the parent drug in PMs appears to compensate for the absence of the active metabolite, resulting in a similar overall pharmacodynamic effect and clinical response.[1][4]
Q3: We are unable to detect the 5-hydroxymethyl metabolite (5-HM) of tolterodine in the serum of some of our study participants. Does this indicate a technical issue with our assay?
A3: Not necessarily. The inability to detect 5-HM is a characteristic feature of CYP2D6 poor metabolizers (PMs).[1][4] Due to the impaired CYP2D6-mediated metabolism, the conversion of tolterodine to 5-HM is minimal to non-existent in these individuals. Therefore, undetectable or negligible levels of 5-HM in serum are an expected finding in PMs and can serve as a phenotypic indicator.
Q4: How should we approach dose adjustments for tolterodine in clinical trials that include known CYP2D6 poor metabolizers?
A4: While the pharmacokinetic profile of tolterodine is significantly altered in poor metabolizers, current understanding suggests that dose adjustments may not be necessary.[6] The rationale is that the sum of the unbound concentrations of tolterodine and its active metabolite, 5-HM, is similar between extensive and poor metabolizers at steady state, leading to a comparable net pharmacologic activity.[6] However, researchers should be aware that some studies have noted a greater increase in the QTc interval in CYP2D6 poor metabolizers, which might warrant closer monitoring in individuals with pre-existing cardiac conditions.[3]
Q5: What are the alternative metabolic pathways for tolterodine in CYP2D6 poor metabolizers?
A5: In individuals with deficient CYP2D6 activity, tolterodine is metabolized by other cytochrome P450 isoenzymes, primarily CYP3A4.[2][7][8] This pathway involves N-dealkylation of tolterodine.[2] However, this is a less efficient pathway compared to the CYP2D6-mediated hydroxylation in extensive metabolizers.
Troubleshooting Guides
Issue 1: High inter-individual variability in tolterodine plasma concentrations.
-
Possible Cause: Inclusion of individuals with different CYP2D6 metabolizer phenotypes (ultrarapid, extensive, intermediate, and poor metabolizers) in the study population without genotyping.
-
Troubleshooting Steps:
-
CYP2D6 Genotyping/Phenotyping: Conduct CYP2D6 genotyping to identify the genetic variants associated with different metabolizer statuses. Alternatively, phenotyping can be performed using a probe drug like debrisoquine.[5]
-
Stratify Data: Analyze the pharmacokinetic data based on the CYP2D6 metabolizer groups. This will likely explain a significant portion of the observed variability.
-
Population Pharmacokinetic Modeling: Employ population pharmacokinetic modeling to identify covariates, including CYP2D6 genotype, that influence tolterodine's pharmacokinetics.
-
Issue 2: Unexpected adverse events, such as excessive dry mouth or CNS effects, in some participants at standard doses.
-
Possible Cause: The participant may be a CYP2D6 poor metabolizer, leading to higher than anticipated plasma concentrations of tolterodine. While the overall antimuscarinic effect on the bladder may be similar, the higher parent drug concentration could potentially lead to an increase in certain side effects.[4][9]
-
Troubleshooting Steps:
-
Correlate Adverse Events with Pharmacokinetics: Analyze the relationship between the occurrence of adverse events and the individual pharmacokinetic parameters (e.g., Cmax, AUC) of tolterodine.
-
CYP2D6 Status Confirmation: If not already done, determine the CYP2D6 metabolizer status of the individuals experiencing unexpected adverse events.
-
Monitor for Drug-Drug Interactions: Investigate for concomitant medications that could inhibit CYP3A4, the alternative metabolic pathway, which would further elevate tolterodine levels in poor metabolizers.[7]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Tolterodine in CYP2D6 Extensive vs. Poor Metabolizers
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold Difference (PM vs. EM) | Reference |
| Systemic Clearance (L/hr) | 44 ± 13 | 9.0 ± 2.1 | ~5-fold lower | [1] |
| Elimination Half-life (hours) | 2.3 ± 0.6 | ~4-fold longer | [1] | |
| 5-HM Serum Concentration | Detectable | Undetectable | - | [1][4] |
Table 2: Urinary Recovery of Tolterodine and 5-Hydroxymethyl Metabolite (% of dose)
| Compound | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |
| Intact Tolterodine | < 1% | < 2.5% | [6] |
| 5-Hydroxymethyl Metabolite | 5% to 14% | < 1% | [6] |
Experimental Protocols
Protocol 1: CYP2D6 Genotyping
This protocol provides a general workflow for determining the CYP2D6 genotype of study participants. Specific methodologies may vary based on the chosen platform (e.g., targeted genotyping, sequencing).
-
Sample Collection: Collect a whole blood or saliva sample from each participant.
-
DNA Extraction: Isolate genomic DNA from the collected samples using a commercially available DNA extraction kit.
-
Genotyping Assay:
-
Perform targeted genotyping for key CYP2D6 alleles that result in no function (e.g., *3, *4, *5, *6) or decreased function (e.g., *10, *17, *41).
-
Include analysis for gene deletions (*5) and duplications.
-
Commonly used techniques include Polymerase Chain Reaction with Restriction Fragment Length Polymorphism (PCR-RFLP), real-time PCR with TaqMan assays, or microarray-based methods.
-
-
Data Analysis and Diplotype-to-Phenotype Conversion:
-
Determine the diplotype for each participant based on the combination of alleles identified on both chromosomes.
-
Assign a predicted phenotype (e.g., poor, intermediate, normal/extensive, or ultrarapid metabolizer) based on the functional impact of the identified alleles, following guidelines from consortia such as the Clinical Pharmacogenetics Implementation Consortium (CPIC).
-
Protocol 2: Pharmacokinetic Analysis of Tolterodine and 5-HM
This protocol outlines the steps for quantifying tolterodine and its active metabolite in plasma or serum samples.
-
Sample Collection: Collect serial blood samples at predefined time points following tolterodine administration.
-
Sample Processing: Separate plasma or serum from whole blood by centrifugation and store frozen at -20°C or -80°C until analysis.
-
Sample Preparation:
-
Perform a protein precipitation or liquid-liquid extraction to remove proteins and interfering substances from the plasma/serum samples.
-
Use an internal standard to ensure accuracy and precision.
-
-
Analytical Method:
-
Employ a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tolterodine and 5-HM.
-
Develop a calibration curve using standards of known concentrations to quantify the drug and metabolite in the study samples.
-
-
Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), and elimination half-life (t½) for both tolterodine and 5-HM.
-
Mandatory Visualization
Caption: Metabolic pathways of tolterodine in different CYP2D6 phenotypes.
Caption: Experimental workflow for investigating CYP2D6 impact on tolterodine.
References
- 1. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. ClinPGx [clinpgx.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Tolterodine Dosage in Hepatic Impairment Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting tolterodine (B1663597) dosage in experimental models of hepatic impairment.
Frequently Asked Questions (FAQs)
Q1: How does hepatic impairment affect the pharmacokinetics of tolterodine?
A1: Hepatic impairment significantly alters the disposition of tolterodine.[1][2][3][4][5] Tolterodine is extensively metabolized by the liver, primarily by the cytochrome P450 2D6 (CYP2D6) and CYP3A4 enzymes.[1][6][7] In patients with liver cirrhosis, the clearance of orally administered tolterodine is substantially lower compared to healthy individuals.[2][3][5] This leads to a longer elimination half-life, which increases from a mean of 2 to 4 hours in healthy volunteers to approximately 7.8 to 8.7 hours in cirrhotic patients.[1][2][3][4][5]
Q2: What is the recommended dosage adjustment for tolterodine in subjects with hepatic impairment?
A2: For subjects with mild to moderate hepatic impairment (Child-Pugh Class A or B), the recommended dose of tolterodine is generally halved.[8] For immediate-release formulations, this is typically 1 mg twice daily.[4][6][9] For extended-release capsules, the recommended dose is 2 mg once daily.[2][3][5][6][9][10] The use of tolterodine is not recommended in patients with severe hepatic impairment (Child-Pugh Class C).[2][3][8][9][10]
Q3: What are the key experimental design considerations for a study of tolterodine in a hepatic impairment model?
A3: A robust study design should include:
-
Subject Stratification: Clearly define and classify the degree of hepatic impairment, typically using the Child-Pugh classification (Class A, B, and C).
-
Control Group: Include a cohort of healthy volunteers with normal hepatic function to serve as a baseline for comparison.
-
Pharmacokinetic Sampling: Implement a rigorous blood sampling schedule to accurately determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and elimination half-life (t½).
-
Metabolite Profiling: In addition to the parent drug, quantify the major active metabolite, 5-hydroxymethyl tolterodine, as its formation is dependent on hepatic metabolism.[1][6]
-
Safety Monitoring: Closely monitor subjects for adverse events, particularly anticholinergic side effects, which may be more pronounced due to increased drug exposure.[7][11] This can include monitoring vital signs and ECGs for any potential cardiac effects.[12]
Q4: How should I model hepatic impairment in preclinical animal studies?
A4: While clinical data is primarily in cirrhotic patients, preclinical models are essential for mechanistic studies. Common methods to induce hepatic impairment in animals include surgical procedures like bile duct ligation or carbon tetrachloride (CCl4) administration. The choice of model should align with the specific research question. It is important to note that the metabolic profile of tolterodine can differ between species.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High inter-individual variability in pharmacokinetic data | Differences in the extent of hepatic impairment among subjects. Genetic polymorphisms in CYP2D6 can lead to "poor metabolizer" and "extensive metabolizer" phenotypes.[6] | Ensure precise and consistent classification of hepatic impairment (e.g., using Child-Pugh scores). Consider genotyping subjects for CYP2D6 to account for metabolic differences. |
| Unexpectedly high incidence of adverse events | Increased drug exposure due to reduced clearance in hepatically impaired subjects. | Implement the recommended dose reduction.[6][9] Enhance safety monitoring, including more frequent assessment of anticholinergic side effects such as dry mouth, blurred vision, and dizziness.[8] |
| Difficulty in establishing a clear dose-response relationship | Saturation of metabolic pathways at higher doses in impaired models. The presence of an active metabolite (5-hydroxymethyl tolterodine) contributes to the overall therapeutic effect.[1][14] | Measure both tolterodine and its active metabolite concentrations. Analyze the combined exposure of both moieties in relation to the pharmacodynamic response. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of immediate-release tolterodine in healthy volunteers versus patients with liver cirrhosis.
| Parameter | Healthy Volunteers | Cirrhotic Patients (Child-Pugh Class A & B) | Reference |
| Oral Clearance (L/h/kg) | 5.7 ± 3.8 | 1.0 ± 1.7 to 1.1 ± 1.7 | [1][2][3][4][5] |
| Elimination Half-life (hours) | 2 to 4 | 7.8 to 8.7 | [1][2][3][4][5] |
Experimental Protocols
Protocol: Single-Dose Pharmacokinetic Study of Tolterodine in Hepatic Impairment
-
Subject Recruitment:
-
Recruit a cohort of patients with mild to moderate hepatic impairment (Child-Pugh Class A or B) and a control group of age- and sex-matched healthy volunteers.
-
Obtain informed consent from all participants.
-
Conduct a thorough medical history and physical examination to confirm eligibility.
-
-
Drug Administration:
-
Administer a single oral dose of immediate-release tolterodine. The recommended dose for the hepatically impaired group is 1 mg, while the control group may receive a standard 2 mg dose.
-
Ensure subjects have fasted overnight prior to drug administration.
-
-
Blood Sampling:
-
Collect serial blood samples at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the simultaneous quantification of tolterodine and its 5-hydroxymethyl metabolite in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, and elimination half-life for both the parent drug and its active metabolite.
-
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters between the hepatic impairment group and the healthy control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Tolterodine Monograph for Professionals - Drugs.com [drugs.com]
- 7. Tolterodine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tolterodine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Tolterodine (Detrol) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Accounting for tolterodine protein binding in cell culture experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tolterodine (B1663597). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when accounting for tolterodine's high protein binding in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is tolterodine and its primary mechanism of action?
Tolterodine is a competitive muscarinic receptor antagonist.[1][2] Its primary function is to block muscarinic receptors, particularly the M3 subtype, which are abundant in the urinary bladder.[3] This action inhibits involuntary contractions of the detrusor muscle, thereby reducing urinary frequency, urgency, and urge incontinence associated with an overactive bladder.[2] Tolterodine is metabolized in the liver by the CYP2D6 enzyme to an active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which has a similar antimuscarinic activity and contributes significantly to the therapeutic effect.[2]
Q2: Why is accounting for protein binding crucial in cell culture experiments with tolterodine?
It is the unbound, or "free," fraction of a drug that is pharmacologically active and available to interact with its target receptors on cells.[4] Tolterodine is highly bound to plasma proteins, meaning only a small fraction of the total drug concentration in a solution containing serum is free to exert its effect.[4] Cell culture media is often supplemented with fetal bovine serum (FBS) or other sera, which contain proteins that bind to tolterodine. If protein binding is not accounted for, the nominal concentration of tolterodine added to the culture medium will be significantly higher than the effective concentration at the cellular level, leading to inaccurate and misleading experimental results, such as an apparent decrease in potency (a rightward shift in the dose-response curve).
Q3: What is the extent of tolterodine's protein binding, and which proteins are involved?
Tolterodine is highly bound to plasma proteins, with approximately 96.3% being bound in human plasma. This means the unbound, active fraction is only about 3.7%. The primary binding protein for tolterodine is alpha-1-acid glycoprotein (B1211001) (AAG).
Q4: How does the protein concentration in my cell culture medium affect the free concentration of tolterodine?
The free fraction of tolterodine is inversely proportional to the concentration of binding proteins in the cell culture medium. Standard cell culture media may contain 5-10% FBS, which has a lower protein concentration than human plasma.[2] Even at these lower concentrations, a significant portion of tolterodine will be bound. Any variation in the percentage of serum used between experiments or between different laboratories can lead to variability in the free drug concentration and, consequently, in the experimental outcome.
Troubleshooting Guide
This guide addresses specific issues that may arise during your cell culture experiments with tolterodine.
Problem 1: My tolterodine dose-response curve is shifted to the right, indicating lower potency than expected.
-
Possible Cause: High protein binding of tolterodine to serum components in the cell culture medium is reducing the free drug concentration available to interact with the cells. The nominal concentration you are adding is not the effective concentration.
-
Solution:
-
Calculate the Free Drug Concentration: You must calculate the expected free concentration of tolterodine in your specific media formulation. A simplified formula to estimate the unbound fraction in your media (fu_media) is: fu_media = 1 / (1 + ((1 - fu_plasma) / fu_plasma) * (%serum_in_media / 100) * (protein_concentration_serum / protein_concentration_plasma)) Given the complexity, a more practical approach is to use the adjusted total concentration formula provided in the "Experimental Protocols" section.
-
Increase Total Tolterodine Concentration: Based on your calculation, you will need to increase the total concentration of tolterodine added to your media to achieve the desired free concentration.
-
Perform a Serum Concentration Curve: To empirically determine the effect of serum, you can perform your assay with varying concentrations of FBS (e.g., 2%, 5%, 10%) while keeping the total tolterodine concentration constant. This will illustrate the impact of protein binding on your results.
-
Problem 2: I am observing high variability in my results between experiments.
-
Possible Cause 1: Lot-to-lot variability in the serum (e.g., FBS) used in your culture medium. The concentration of proteins like AAG can differ between serum batches, leading to inconsistent free drug concentrations.
-
Solution 1:
-
Purchase a large single lot of serum and use it for the entire set of related experiments.
-
If you must switch lots, it is advisable to re-validate your assay with the new lot to ensure consistency.
-
-
Possible Cause 2: Inconsistent final serum concentration in the culture medium. Small pipetting errors when adding serum can lead to significant differences in the final protein concentration.
-
Solution 2:
-
Prepare a large batch of complete medium with a fixed serum concentration for each experiment to minimize pipetting variability.
-
Ensure accurate and consistent pipetting techniques.
-
Problem 3: At the high total concentrations needed to compensate for protein binding, I'm seeing unexpected cellular effects or toxicity.
-
Possible Cause: Off-target effects of tolterodine at high micromolar concentrations or toxicity from the high concentration of the drug-protein complex. Recent studies have shown that tolterodine can have effects beyond muscarinic receptor antagonism, such as ameliorating inflammatory responses and ferroptosis in human bladder epithelial cells.[5] These effects might become apparent at the higher total concentrations required to achieve a therapeutic free concentration.
-
Solution:
-
Determine the Cytotoxicity Threshold: Perform a cell viability assay (e.g., MTT or LDH release assay) with a range of total tolterodine concentrations in your specific cell line and media conditions to determine the maximum tolerable concentration.[5]
-
Consider Serum-Free or Low-Serum Conditions: If possible for your cell line and assay, adapting your cells to grow in serum-free or low-serum media can mitigate the protein binding issue. This may require the addition of specific growth factors.
-
Use a Different Endpoint: If the off-target effect interferes with your primary endpoint, consider measuring a more direct and earlier event in the signaling pathway (e.g., calcium mobilization for M3 receptor activation) that may be less susceptible to these confounding effects.
-
Quantitative Data Summary
The following table summarizes key quantitative data for tolterodine.
| Parameter | Value | Species | Notes |
| Plasma Protein Binding | ~96.3% | Human | The unbound fraction (fu) is approximately 3.7%. |
| Primary Binding Protein | α1-acid glycoprotein (AAG) | Human | |
| Active Metabolite | 5-hydroxymethyl tolterodine (5-HMT) | Human | Contributes significantly to the therapeutic effect. |
| Protein Binding of 5-HMT | ~64% | Human | The unbound fraction (fu) is approximately 36%. |
Experimental Protocols
Protocol 1: Calculating the Adjusted Total Tolterodine Concentration for Cell Culture Media
This protocol provides a step-by-step method to estimate the total concentration of tolterodine you need to add to your cell culture medium containing FBS to achieve a desired free concentration.
Principle: This calculation adjusts for the lower protein concentration in FBS-supplemented media compared to human plasma.
Procedure:
-
Define Your Desired Free Concentration (C_free_desired): This should be based on literature values for the in vivo free concentration of tolterodine or your experimental goals.
-
Use the Known Unbound Fraction in Plasma (fu_plasma): For tolterodine, fu_plasma is approximately 0.037 (3.7%).
-
Determine the Dilution Factor of Plasma Proteins (D): This is based on the percentage of FBS in your medium. A common approximation is that FBS has about half the protein concentration of human plasma. Therefore, for a medium with 10% FBS, the dilution factor would be: D = 1 + ( (1 / fu_plasma) - 1 ) * (%FBS / 100) * 0.5 D = 1 + ( (1 / 0.037) - 1 ) * (10 / 100) * 0.5 = 1 + (26.03) * 0.1 * 0.5 = 2.3
-
Calculate the Adjusted Total Concentration (C_total_adjusted): C_total_adjusted = C_free_desired * D Example: If your desired free concentration is 10 nM, the adjusted total concentration you should add to your 10% FBS medium is 10 nM * 2.3 = 23 nM.
Protocol 2: Determination of Tolterodine Protein Binding by Equilibrium Dialysis
This protocol outlines a general procedure for determining the protein binding of tolterodine in your specific cell culture medium using a rapid equilibrium dialysis (RED) device.
Materials:
-
RED device with dialysis membranes (e.g., 8 kDa MWCO)
-
Tolterodine stock solution
-
Your complete cell culture medium (containing serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator with shaker (37°C)
-
Analytical equipment for quantifying tolterodine (e.g., LC-MS/MS)
Procedure:
-
Prepare the Tolterodine-Spiked Medium: Add a known concentration of tolterodine to your complete cell culture medium.
-
Set up the RED Device:
-
Pipette the tolterodine-spiked medium into the sample chamber (often color-coded red).
-
Pipette an equal volume of PBS into the buffer chamber.
-
-
Incubation: Seal the plate and incubate at 37°C with gentle shaking for 4-6 hours to allow the unbound tolterodine to reach equilibrium across the membrane.
-
Sample Collection: After incubation, carefully collect aliquots from both the medium chamber and the buffer chamber.
-
Analysis: Quantify the concentration of tolterodine in both aliquots using a validated analytical method like LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration (C_free). The concentration in the medium chamber represents the total drug concentration (C_total).
-
Calculation:
-
Fraction Unbound (fu) = C_free / C_total
-
Percent Bound = (1 - fu) * 100
-
Visualizations
Caption: Workflow for calculating and applying adjusted tolterodine concentrations.
Caption: Troubleshooting logic for unexpected tolterodine potency.
Caption: Simplified signaling pathway of tolterodine at the M3 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Impact of Changes in Free Concentrations and Drug-Protein Binding on Drug Dosing Regimens in Special Populations and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolterodine ameliorates inflammatory response and ferroptosis against LPS in human bladder epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate high first-pass metabolism of tolterodine in oral dosing studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the high first-pass metabolism of tolterodine (B1663597) in oral dosing studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of tolterodine so variable and often low?
A1: Tolterodine undergoes extensive first-pass metabolism in the liver following oral administration.[1][2][3] This pre-systemic elimination is the primary reason for its variable and often low bioavailability, which can range from 10% to 70%.[1] The two main metabolic pathways are oxidation of the 5-methyl group by the cytochrome P450 enzyme CYP2D6 and N-dealkylation by CYP3A4.[3][4][5][6] The genetic polymorphism of CYP2D6 leads to significant inter-individual differences in metabolism, categorizing individuals as either "extensive metabolizers" or "poor metabolizers," which further contributes to the variability in bioavailability.[2][7]
Q2: What is the major metabolic pathway of tolterodine and what are the key enzymes involved?
A2: The primary metabolic pathway for tolterodine depends on an individual's CYP2D6 genotype.[2][7]
-
In extensive metabolizers (EMs) , the dominant pathway is the oxidation of the 5-methyl group, catalyzed by CYP2D6 , to form the 5-hydroxymethyl metabolite (5-HMT).[4][5][8][9][10] This metabolite is pharmacologically active and contributes significantly to the therapeutic effect.[4][9][11]
-
In poor metabolizers (PMs) , who have deficient CYP2D6 activity, the primary metabolic route is N-dealkylation , which is mediated by CYP3A4 .[4][5][12][13]
Q3: Does the 5-hydroxymethyl metabolite of tolterodine affect the interpretation of my study results?
A3: Yes, the 5-hydroxymethyl metabolite (5-HMT) is an active metabolite with a similar antimuscarinic activity to the parent drug, tolterodine.[4][9][11] In extensive metabolizers, 5-HMT contributes significantly to the overall therapeutic effect.[4][11] Therefore, when assessing the pharmacodynamics of tolterodine in oral dosing studies, it is crucial to measure the concentrations of both tolterodine and its active metabolite. The sum of the unbound concentrations of tolterodine and 5-HMT is often considered the "active moiety".[14]
Q4: Are there alternative routes of administration to bypass the first-pass metabolism of tolterodine?
A4: Yes, alternative delivery routes that avoid the gastrointestinal tract and the liver on the first pass can significantly mitigate high first-pass metabolism. Transdermal delivery, through patches or gels, is a promising alternative that has been investigated.[8][15] This route allows for direct absorption of the drug into the systemic circulation, which can lead to more consistent plasma concentrations and a reduction in side effects.[8][15]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of tolterodine observed in my oral dosing study.
| Potential Cause | Troubleshooting Suggestion |
| Genetic polymorphism of CYP2D6 | Genotype the study subjects for CYP2D6 to stratify the data based on metabolizer status (extensive vs. poor metabolizers). This will help in understanding the source of variability. |
| Food effects | Standardize food intake during the study. While food can increase the bioavailability of tolterodine, it does not significantly affect the exposure to the active moiety (tolterodine + 5-HMT).[16] However, to minimize variability, a consistent protocol regarding food intake is recommended. |
| Co-administration of other drugs | Review the subjects' concomitant medications for any known inhibitors or inducers of CYP2D6 or CYP3A4. Potent CYP2D6 inhibitors (e.g., fluoxetine) or CYP3A4 inhibitors (e.g., ketoconazole) can significantly alter tolterodine's pharmacokinetics.[3][11][12] |
Issue 2: Low oral bioavailability of tolterodine is compromising the therapeutic effect in our animal model.
| Potential Cause | Troubleshooting Suggestion |
| Extensive first-pass metabolism | Consider alternative routes of administration that bypass the liver, such as intravenous, subcutaneous, or transdermal delivery, to establish a baseline for efficacy. |
| Formulation issues | Explore advanced formulation strategies designed to enhance oral bioavailability. This could include the development of nanoparticles, liposomes, or other carrier systems that can protect the drug from premature metabolism. |
| Species differences in metabolism | Investigate the specific P450 enzymes responsible for tolterodine metabolism in the animal model being used, as they may differ from humans. This can be done through in vitro studies with liver microsomes from the specific species. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Tolterodine in Extensive and Poor Metabolizers of CYP2D6
| Parameter | Extensive Metabolizers | Poor Metabolizers | Reference |
| Systemic Clearance (L/hr) | 44 ± 13 | 9.0 ± 2.1 | [7] |
| Elimination Half-life (hr) | 2.3 ± 0.6 | ~9 (four-fold longer) | [3][7] |
| 5-hydroxymethyl metabolite | Detectable | Undetectable | [7] |
Table 2: Effect of CYP Inhibitors on Tolterodine Pharmacokinetics
| Co-administered Inhibitor | Effect on Tolterodine AUC | Target Enzyme | Reference |
| Fluoxetine (in EMs) | ~5-fold increase | CYP2D6 | [3] |
| Ketoconazole (in PMs) | 2.1-fold increase | CYP3A4 | [12] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Tolterodine using Liver Microsomes
Objective: To determine the metabolic stability and identify the major metabolites of tolterodine in vitro.
Materials:
-
Tolterodine
-
Liver microsomes (human or from the animal species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of tolterodine in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes with phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding tolterodine and the NADPH regenerating system to the pre-warmed microsome suspension.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.
Protocol 2: Transdermal Permeation Study of a Tolterodine Formulation
Objective: To evaluate the in vitro skin permeation of a novel transdermal formulation of tolterodine.
Materials:
-
Tolterodine transdermal formulation (e.g., gel or patch)
-
Excised skin from a suitable animal model (e.g., mouse or rat)
-
Franz diffusion cells
-
Phosphate-buffered saline (PBS, pH 7.4) as the receptor medium
-
HPLC system for analysis
Methodology:
-
Excise the full-thickness abdominal skin from the animal model.
-
Mount the skin on the Franz diffusion cells with the dermal side in contact with the receptor medium.
-
Apply a known quantity of the tolterodine formulation to the epidermal surface of the skin.
-
Maintain the temperature of the receptor medium at 32°C to simulate physiological skin temperature.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.
-
Analyze the collected samples for tolterodine concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area and the steady-state flux.
Visualizations
Caption: Metabolic pathways of tolterodine in extensive and poor metabolizers.
Caption: Strategies to mitigate high first-pass metabolism of tolterodine.
References
- 1. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Tolterodine does not affect the human in vivo metabolism of the probe drugs caffeine, debrisoquine and omeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 10. fda.gov [fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Preparation, characterization and pharmacological evaluation of tolterodine hydrogels for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Food increases the bioavailability of tolterodine but not effective exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the precision of tolterodine quantification in biological matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of tolterodine (B1663597) and its metabolites in biological matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload, contamination, inappropriate mobile phase pH, or instrument issues like a dirty ion source.[1] | - Check for Column Overload: Dilute the sample and reinject. - Assess Contamination: Inject a blank solvent to check for carryover. Clean the column according to the manufacturer's instructions.[1] - Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for tolterodine (a basic compound). Adjust the pH and re-evaluate. - Inspect Ion Source: Clean the ion source components as per the instrument manual.[1] |
| Inconsistent Retention Times | Changes in mobile phase composition, column temperature fluctuations, or issues with the HPLC pump.[1] | - Mobile Phase Preparation: Prepare fresh mobile phase and ensure accurate composition. Degas the mobile phase to prevent air bubbles. - Column Temperature: Use a column oven to maintain a stable temperature. - System Check: Purge the HPLC pumps to remove air bubbles and check for leaks.[2] |
| Low Signal Intensity or Sensitivity | Suboptimal ionization, matrix effects (ion suppression), sample degradation, or incorrect mass spectrometer settings.[1][3] | - Optimize Ionization: Ensure the electrospray ionization (ESI) source is properly tuned. Tolterodine and its metabolites ionize well in positive ion mode.[4] - Evaluate Matrix Effects: Perform a post-extraction spike experiment to assess ion suppression or enhancement.[3] Consider different sample preparation techniques like solid-phase extraction (SPE) or modifying chromatographic conditions to separate tolterodine from interfering matrix components.[5][6] - Check Sample Stability: Investigate the stability of tolterodine in the biological matrix under the storage and handling conditions used.[7][8] - Verify MS Parameters: Confirm that the correct multiple reaction monitoring (MRM) transitions and collision energies are being used.[7][4] |
| High Background Noise | Contaminated mobile phase, solvents, or instrument components.[1][9] | - Use High-Purity Solvents: Employ LC-MS grade solvents and reagents.[1] - Clean the System: Flush the entire LC system with a strong solvent like isopropanol.[2] Clean the ion source and mass spectrometer inlet.[9] |
| Poor Recovery During Sample Preparation | Inefficient extraction solvent, incorrect pH during liquid-liquid extraction (LLE), or issues with solid-phase extraction (SPE) cartridges. | - Optimize LLE: Test different organic solvents for extraction. Since tolterodine is a basic compound, adjusting the sample pH to a basic condition before extraction can improve recovery.[10] - Optimize SPE: Ensure the SPE cartridge is appropriate for the analyte and that the conditioning, loading, washing, and elution steps are optimized. |
| Inaccurate Quantification | Improper internal standard selection, matrix effects, or calibration curve issues. | - Internal Standard: Use a stable isotope-labeled internal standard, such as tolterodine-d6 for tolterodine and 5-hydroxymethyl tolterodine-d14 for its active metabolite, to compensate for variability in sample preparation and instrument response.[7][4][10] - Address Matrix Effects: As mentioned above, evaluate and mitigate matrix effects.[6][11] - Calibration Curve: Ensure the calibration curve covers the expected concentration range of the samples and has an appropriate regression model. |
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying tolterodine in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of tolterodine and its metabolites in biological fluids due to its high sensitivity, selectivity, and speed.[12]
Q2: Why is an internal standard necessary for accurate quantification?
A2: An internal standard is crucial for achieving accurate and precise quantification, especially with LC-MS/MS.[10] It helps to correct for variations that can occur during sample preparation, injection, and ionization.[10][13]
Q3: What is the best internal standard to use for tolterodine analysis?
A3: A stable isotope-labeled version of the analyte is considered the most suitable choice.[10] For tolterodine quantification, tolterodine-d6 is the ideal internal standard.[7][4][10] If you are also quantifying the active metabolite, 5-hydroxymethyl tolterodine, then 5-hydroxymethyl tolterodine-d14 is the recommended internal standard for the metabolite.[7][4][10]
Q4: What are "matrix effects" and how can they affect my results?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological sample.[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy of quantification.[3][14] Electrospray ionization (ESI) is particularly susceptible to matrix effects.[3][6]
Q5: How can I minimize matrix effects?
A5: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[5][6]
-
Chromatographic Separation: Optimize the HPLC method to separate tolterodine and its metabolites from matrix components that cause ion suppression.[14]
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard will be affected similarly to the analyte.[10]
Q6: What are the common sample preparation methods for tolterodine quantification?
A6: The most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5] LLE with solvents like methyl tert-butyl ether or ethyl acetate (B1210297) is frequently reported.[15][16]
Q7: In what ionization mode should I detect tolterodine and its metabolites?
A7: Tolterodine and its metabolites are typically analyzed in positive ion electrospray ionization (ESI+) mode.[7][4][15][17]
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT).
Table 1: LC-MS/MS Method Performance for Tolterodine Quantification
| Parameter | Method 1 (Human Plasma) [15] | Method 2 (Rat Plasma) [7][4] | Method 3 (Human Plasma) [16] |
| Linear Range | 49 - 30,000 pg/mL | 20 - 5,000 pg/mL | 25 - 10,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 49 pg/mL | 20 pg/mL | 25 pg/mL |
| Intra-day Precision (%RSD) | < 11% | 0.62 - 6.36% | Within acceptable limits |
| Inter-day Precision (%RSD) | < 11% | 1.73 - 4.84% | Within acceptable limits |
| Intra-day Accuracy | Did not exceed 7% | 98.75 - 103.56% | Within acceptable limits |
| Inter-day Accuracy | Did not exceed 7% | 99.20 - 104.40% | Within acceptable limits |
| Internal Standard | Propranolol | Tolterodine-d6 | Not specified |
Table 2: LC-MS/MS Method Performance for 5-Hydroxymethyl Tolterodine (5-HMT) Quantification
| Parameter | Method 1 (Human Plasma) [15] | Method 2 (Rat Plasma) [7][4] | Method 3 (Human Plasma) [16] |
| Linear Range | 46 - 30,000 pg/mL | 20 - 5,000 pg/mL | 25 - 10,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 46 pg/mL | 20 pg/mL | 25 pg/mL |
| Intra-day Precision (%RSD) | < 11% | 1.38 - 4.22% | Within acceptable limits |
| Inter-day Precision (%RSD) | < 11% | 1.62 - 4.25% | Within acceptable limits |
| Intra-day Accuracy | Did not exceed 7% | 98.08 - 104.67% | Within acceptable limits |
| Inter-day Accuracy | Did not exceed 7% | 98.73 - 103.06% | Within acceptable limits |
| Internal Standard | Propranolol | 5-Hydroxymethyl Tolterodine-d14 | Not specified |
Experimental Protocols
Protocol 1: Simultaneous Quantification of Tolterodine and 5-HMT in Rat Plasma by LC-MS/MS[4][5]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma, add 25 µL of the internal standard working solution containing tolterodine-d6 and 5-hydroxymethyl tolterodine-d14.[10]
-
Vortex for 30 seconds.
-
Add 100 µL of 5% ammonia (B1221849) solution and vortex for another 30 seconds.[10]
-
Add 2.5 mL of ethyl acetate and vortex for 10 minutes.[10]
-
Centrifuge at 4000 rpm for 5 minutes.[10]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[10]
-
Reconstitute the residue with 200 µL of the mobile phase.[10]
2. Chromatographic Conditions
-
Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm).[7][4]
-
Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate and acetonitrile (B52724) (20:80, v/v).[7][4]
3. Mass Spectrometric Detection
Protocol 2: Quantification of Tolterodine and 5-HMT in Human Plasma by HILIC-MS/MS[15]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Use 0.5 mL of human plasma.
-
Extract the compounds with tert-butylmethylether.
2. Chromatographic Conditions
-
Column: Silica column (30 mm x 4.6 mm, 3 µm particles) for Hydrophilic Interaction Chromatography (HILIC).
-
Mobile Phase: Acetonitrile-20mM ammonium acetate (70:30, v/v).
3. Mass Spectrometric Detection
-
Mode: Selected Reaction Monitoring (SRM) in positive ion mode.
-
SRM Transitions:
-
Tolterodine: m/z 326 → 147
-
5-HMT: m/z 342 → 223
-
Internal Standard (Propranolol): m/z 260 → 183
-
Visualizations
Caption: General experimental workflow for tolterodine quantification.
Caption: Primary metabolic pathway of tolterodine.
References
- 1. zefsci.com [zefsci.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 10. benchchem.com [benchchem.com]
- 11. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. benchchem.com [benchchem.com]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Preclinical Showdown: Tolterodine vs. Oxybutynin in Bladder Overactivity Models
A Comparative Analysis for Researchers and Drug Development Professionals
Tolterodine (B1663597) and oxybutynin (B1027), two cornerstone antimuscarinic agents for the treatment of overactive bladder (OAB), have long been subjects of extensive research. While their clinical efficacy is well-documented, a head-to-head comparison of their performance in preclinical models is crucial for understanding their fundamental pharmacological differences and guiding further drug development. This guide provides an objective comparison of the preclinical efficacy of tolterodine and oxybutynin, supported by experimental data from in vivo and in vitro studies.
Executive Summary
Preclinical evidence suggests that while both tolterodine and oxybutynin effectively reduce bladder smooth muscle contractility, they exhibit distinct profiles in terms of receptor selectivity and in vivo effects on urodynamic parameters. Tolterodine generally demonstrates a more favorable selectivity for the bladder over the salivary glands in animal models, potentially explaining its better-tolerated side-effect profile in clinical settings. In contrast, oxybutynin often shows higher potency in in vitro contractility assays. Urodynamic studies in rats consistently show that both drugs decrease micturition pressure, with variable and often non-significant effects on bladder capacity.
In Vitro Efficacy: Bladder Smooth Muscle Contractility
In vitro studies using isolated bladder tissue strips are fundamental in assessing the direct inhibitory effects of antimuscarinic agents on detrusor muscle contraction.
| Parameter | Tolterodine | Oxybutynin | Animal Model | Reference |
| Inhibitory Constant (KB) for Carbachol-induced Contractions | 3.0 nM | 4.4 nM | Guinea Pig Bladder | [1] |
| pA2 | 8.6 | 8.5 | Guinea Pig Bladder | [1] |
Experimental Protocol: In Vitro Bladder Strip Contractility
The methodology for determining the inhibitory effects on bladder contractility typically involves the following steps:
-
Tissue Preparation: Urinary bladders are excised from euthanized animals (e.g., guinea pigs, rabbits). Longitudinal or circular smooth muscle strips are carefully dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Tension Recording: The strips are connected to isometric force transducers to record changes in muscle tension. An initial resting tension is applied and the tissues are allowed to equilibrate.
-
Induction of Contraction: A contractile agent, typically a muscarinic agonist such as carbachol (B1668302) or acetylcholine, is added to the organ bath to induce sustained contractions.
-
Drug Administration: Increasing concentrations of the antagonist (tolterodine or oxybutynin) are cumulatively added to the bath, and the resulting inhibition of the agonist-induced contraction is measured.
-
Data Analysis: The inhibitory constant (KB) and pA2 values are calculated from the concentration-response curves to quantify the potency of the antagonists.
Below is a DOT script visualizing the experimental workflow for in vitro bladder strip contractility assays.
In Vivo Efficacy: Urodynamic Studies in Animal Models
Urodynamic studies in conscious, freely moving animals provide a more integrated assessment of drug efficacy on bladder function.
| Parameter | Tolterodine | Oxybutynin | Animal Model | Key Findings | Reference |
| Micturition Pressure | Dose-dependent decrease | Dose-dependent decrease | Conscious Rats | Both drugs significantly reduced micturition pressure. | [2][3] |
| Bladder Volume Capacity | No significant change | No significant change | Conscious Rats | Neither drug consistently increased bladder capacity under various experimental conditions. | [2][3] |
| Bladder Contraction vs. Salivation | More potent in inhibiting bladder contraction | More potent in inhibiting salivation | Anesthetized Cats | Tolterodine showed in vivo selectivity for the bladder over salivary glands. | [1] |
Experimental Protocol: Cystometry in Conscious Rats
The following protocol is a generalized representation of cystometric studies in rats:
-
Surgical Implantation: A catheter is implanted into the dome of the bladder of an anesthetized rat and exteriorized at the nape of the neck. The animal is allowed a recovery period.
-
Cystometry: The conscious and unrestrained rat is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and a syringe pump.
-
Bladder Filling: Saline is infused into the bladder at a constant rate to elicit voiding contractions.
-
Urodynamic Recordings: Bladder pressure and voided volume are continuously recorded. Key parameters such as micturition pressure (the peak pressure during voiding), bladder capacity (the volume of infused saline at the onset of micturition), and micturition interval are measured.
-
Drug Administration: Tolterodine, oxybutynin, or vehicle is administered (e.g., intravenously or orally), and the cystometric recordings are continued to assess the drug's effects on the measured parameters.
The logical relationship of how these antimuscarinics affect the micturition reflex is depicted in the following DOT script.
Receptor Binding Affinity and Selectivity
The binding affinity of tolterodine and oxybutynin to muscarinic receptors in different tissues is a key determinant of their efficacy and side-effect profiles.
| Parameter | Tolterodine | Oxybutynin | Tissue | Animal Model | Reference |
| Muscarinic Receptor Binding Affinity (Ki) | 2.7 nM | - | Guinea Pig Bladder | [1] | |
| Muscarinic Receptor Binding Affinity (Ki) | 4.8 nM | 0.62 nM | Guinea Pig Parotid Gland | [1] | |
| Bladder vs. Cerebral Cortex Binding Affinity Ratio | ~2 times lower in cerebral cortex | 2-3 times higher in cerebral cortex | Mouse | [4] | |
| Bladder vs. Parotid Gland Binding Affinity | 1.4-1.7 times greater in bladder | 2-10 times greater in parotid gland | Human | [5] |
Experimental Protocol: Radioligand Binding Assay
-
Tissue Homogenization: Tissues of interest (e.g., bladder, salivary gland, cerebral cortex) are homogenized in a suitable buffer.
-
Incubation: The tissue homogenates are incubated with a radiolabeled muscarinic receptor antagonist (e.g., [3H]N-methylscopolamine) in the presence of varying concentrations of the unlabeled competitor drug (tolterodine or oxybutynin).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value.
Discussion and Conclusion
The preclinical data reveal a nuanced comparison between tolterodine and oxybutynin. In vitro, both are potent antimuscarinics, with oxybutynin sometimes demonstrating slightly higher potency in inhibiting bladder muscle contractions. However, in vivo studies highlight a key differentiator: tissue selectivity. Tolterodine consistently shows a preference for the bladder over the salivary glands in animal models, which is supported by receptor binding assays demonstrating a higher affinity for bladder muscarinic receptors compared to those in the parotid gland. Conversely, oxybutynin tends to have a higher or equal affinity for salivary gland receptors, which may contribute to the higher incidence of dry mouth observed clinically.
Interestingly, in rodent urodynamic models, neither drug consistently produces a significant increase in bladder capacity, a primary therapeutic goal in humans. This discrepancy underscores the translational challenges between preclinical models and clinical outcomes in OAB research.
References
- 1. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urodynamic effects of oxybutynin and tolterodine in conscious and anesthetized rats under different cystometrographic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tolterodine's Selectivity for Bladder Versus Parotid Gland Muscarinic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tolterodine's performance against other antimuscarinic agents, focusing on its selectivity for muscarinic receptors in the urinary bladder over those in the parotid gland. The information presented is supported by experimental data from in vitro and in vivo studies to aid in research and drug development.
Executive Summary
Tolterodine (B1663597) is a competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB).[1] Unlike some other antimuscarinic agents, tolterodine exhibits a functional selectivity for the urinary bladder over the salivary glands in vivo.[1][2] This selectivity is not attributed to a high specificity for a single muscarinic receptor subtype but appears to be a result of differential tissue effects.[3][4] This characteristic is clinically significant as it is associated with a lower incidence of dry mouth, a common side effect of antimuscarinic drugs, compared to less selective agents like oxybutynin (B1027).[1][5][6]
Comparative Analysis of Receptor Binding Affinities
The selectivity of tolterodine for the bladder over the parotid gland can be quantified by comparing its binding affinities (Ki values) for muscarinic receptors in these tissues.
| Compound | Human Bladder Ki (nM) | Human Parotid Gland Ki (nM) | Bladder/Parotid Selectivity Ratio (Ki Parotid / Ki Bladder) | Reference |
| Tolterodine | 3.3 | 4.8 | 1.45 | [3] |
| Oxybutynin | - | 0.62 | - | [3] |
A higher Bladder/Parotid Selectivity Ratio indicates greater selectivity for the bladder.
Studies have shown that tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HM), have a 3 to 4 times greater affinity for muscarinic receptors in the human bladder than in the parotid gland when compared to oxybutynin and other antimuscarinics.[7] While the inhibitory effects of tolterodine and 5-HM were found to be 1.4 to 1.7 times greater in the bladder than in the parotid gland, oxybutynin's effects were 2 to 10 times greater in the parotid gland.[7]
Muscarinic Receptor Subtype Affinity
While tolterodine is not highly selective for a specific muscarinic receptor subtype, subtle differences in its binding profile compared to other agents may contribute to its clinical effects.[3]
| Compound | M2 Receptor Affinity (Ki, nM) | M3 Receptor Affinity (Ki, nM) | M3/M2 Selectivity Ratio (Ki M2 / Ki M3) | Reference |
| Tolterodine | - | - | 0.5 (M2 > M3) | [7] |
| Oxybutynin | 6.7 | 0.67 | 10 (M3 > M2) | [3] |
Tolterodine and its metabolite 5-HM were found to be 2-fold more potent at M2 versus M3 receptor subtypes.[7] Conversely, oxybutynin and other agents showed a 2 to 22 times higher affinity for the M3 subtype over the M2 subtype.[7]
Functional Selectivity: In Vitro and In Vivo Evidence
Functional assays provide crucial insights into the physiological effects of these compounds.
In Vitro Functional Data
| Compound | Guinea Pig Bladder (KB, nM) | Reference |
| Tolterodine | 3.0 | [3] |
| Oxybutynin | 4.4 | [3] |
In isolated guinea pig bladder strips, tolterodine and oxybutynin showed similar potency in inhibiting carbachol-induced contractions.[3]
In Vivo Functional Data
In vivo studies in anesthetized cats demonstrated that tolterodine was significantly more potent in inhibiting acetylcholine-induced urinary bladder contraction than electrically-induced salivation.[3] In contrast, oxybutynin displayed the opposite tissue selectivity, being more potent in inhibiting salivation.[3] These findings suggest a functional selectivity of tolterodine for the bladder over the salivary glands.[1]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinities (Ki values) of antimuscarinic agents for muscarinic receptors in different tissues and for specific receptor subtypes.
Methodology:
-
Tissue Preparation: Homogenates of human bladder and parotid gland tissues are prepared. For receptor subtype analysis, membranes from Chinese Hamster Ovary (CHO) cells expressing specific human muscarinic receptor subtypes (M1-M5) are used.[3][7]
-
Competitive Binding: The tissue homogenates or cell membranes are incubated with a radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), and various concentrations of the unlabeled competitor drug (e.g., tolterodine, oxybutynin).[7]
-
Separation and Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the receptors is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[7]
In Vitro Isolated Tissue Contractility Studies
Objective: To assess the functional potency (KB values) of antimuscarinic agents in inhibiting smooth muscle contraction.
Methodology:
-
Tissue Preparation: Strips of urinary bladder from guinea pigs or humans are dissected and mounted in organ baths containing a physiological salt solution.[3]
-
Contraction Induction: The bladder strips are contracted by adding a muscarinic agonist, such as carbachol, to the organ bath.[3]
-
Antagonist Application: The ability of different concentrations of the antimuscarinic agent (e.g., tolterodine) to inhibit the carbachol-induced contractions is measured.
-
Data Analysis: The antagonist dissociation constant (KB) is determined using Schild analysis, which provides a measure of the antagonist's potency.[3]
In Vivo Bladder Contraction and Salivation Studies
Objective: To evaluate the in vivo selectivity of antimuscarinic agents for the bladder over the salivary glands.
Methodology:
-
Animal Model: Anesthetized cats are typically used for these studies.[3]
-
Measurement of Bladder Contraction: Bladder contractions are induced by the administration of acetylcholine. The inhibitory effect of intravenously infused antimuscarinic agents on these contractions is measured.[3]
-
Measurement of Salivation: Salivation is induced by electrical stimulation of the chorda-lingual nerve. The inhibitory effect of the antimuscarinic agent on the induced salivation is quantified.[3]
-
Data Analysis: The doses of the antimuscarinic agent required to produce a certain level of inhibition of bladder contraction and salivation are compared to determine the tissue selectivity.
Signaling Pathways and Experimental Workflows
References
- 1. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Tolterodine, a new antimuscarinic agent: as effective but better tolerated than oxybutynin in patients with an overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Metabolic Profile of Tolterodine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the metabolic profiles of tolterodine (B1663597) across various species, including humans, dogs, mice, and rats. The information presented is supported by experimental data to aid in drug development and preclinical safety assessment.
Executive Summary
Tolterodine, a muscarinic receptor antagonist, undergoes extensive metabolism in the liver, primarily through two oxidative pathways: 5-hydroxymethylation and N-dealkylation. The predominant pathway and the resulting metabolites exhibit significant variation across species. In humans, mice, and dogs, the primary metabolic route is the oxidation of the 5-methyl group, leading to the formation of the pharmacologically active 5-hydroxymethyl metabolite.[1] Conversely, N-dealkylation is a less prominent pathway in these species. Rats, however, display a markedly different metabolic profile, with additional hydroxylation on the unsubstituted benzene (B151609) ring, and gender-specific differences in the extent of metabolism have been observed.[1]
The primary cytochrome P450 (CYP) enzymes responsible for tolterodine metabolism in humans are CYP2D6 for 5-hydroxymethylation and CYP3A4 for N-dealkylation.[2][3] Understanding these species-specific differences in metabolism is crucial for the accurate extrapolation of preclinical pharmacokinetic and toxicological data to humans.
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of Tolterodine Across Species
| Parameter | Human | Dog | Mouse | Rat |
| Bioavailability (%) | 10 - 70 | 58 - 63 | 2 - 20 | 2 - 20 |
| Clearance (L/h/kg) | 0.23 - 0.52 | 1.4 | 10 - 15 | 10 - 15 |
| Half-life (h) | 2 - 3 | < 2 | < 2 | < 2 |
| Urinary Excretion (% of dose) | 77 | ~50 | ~45 | ~15 |
Data compiled from multiple sources.
Table 2: Major Metabolic Pathways and Metabolites of Tolterodine Across Species
| Species | Primary Metabolic Pathway | Major Metabolites | Key Enzymes (in Humans) |
| Human | 5-Hydroxymethylation | 5-Hydroxymethyl tolterodine (active), 5-Carboxylic acid metabolite, N-dealkylated tolterodine | CYP2D6 (Hydroxylation), CYP3A4 (N-dealkylation) |
| Dog | 5-Hydroxymethylation | 5-Hydroxymethyl tolterodine, 5-Carboxylic acid metabolite, N-dealkylated tolterodine | Not explicitly determined, but profile similar to humans |
| Mouse | 5-Hydroxymethylation | 5-Hydroxymethyl tolterodine, 5-Carboxylic acid metabolite, N-dealkylated tolterodine | Not explicitly determined, but profile similar to humans |
| Rat | 5-Hydroxymethylation, N-dealkylation, and Aromatic Hydroxylation | 5-Hydroxymethyl tolterodine, N-dealkylated tolterodine, Metabolites hydroxylated on the unsubstituted benzene ring | Not explicitly determined, distinct from other species |
Information synthesized from multiple research articles.[1][2]
Experimental Protocols
In Vitro Metabolism of Tolterodine using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of tolterodine in liver microsomes from different species.
1. Materials:
-
Tolterodine
-
Liver microsomes (human, dog, mouse, rat)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or other suitable organic solvent for quenching
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of tolterodine in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the tolterodine stock solution (final concentration typically 1-10 µM) and the NADPH regenerating system to the pre-warmed microsome suspension.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Bioanalytical Method for Tolterodine and its 5-Hydroxymethyl Metabolite in Plasma using LC-MS/MS
This protocol describes a validated method for the simultaneous quantification of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine, in plasma samples.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add an internal standard solution (e.g., deuterated tolterodine and deuterated 5-hydroxymethyl tolterodine).
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A reverse-phase C18 or similar column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for tolterodine, 5-hydroxymethyl tolterodine, and their respective internal standards.
Mandatory Visualization
Caption: Primary metabolic pathways of tolterodine in different species.
Caption: Experimental workflow for in vitro metabolism studies of tolterodine.
References
- 1. Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolterodine vs. Darifenacin: A Comparative Guide on M3 Receptor Selectivity and Functional Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of tolterodine (B1663597) and darifenacin (B195073), two prominent antimuscarinic agents used in the treatment of overactive bladder (OAB). The focus is on their differential M3 receptor selectivity and the resulting functional outcomes, supported by experimental data.
Introduction
Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The primary therapeutic target for OAB is the muscarinic M3 receptor, which is predominantly responsible for mediating detrusor muscle contraction. Tolterodine and darifenacin are both competitive antagonists of muscarinic receptors, but they exhibit distinct selectivity profiles, which influences their clinical efficacy and tolerability.
M3 Receptor Selectivity: A Quantitative Comparison
The affinity of a drug for its target receptor is a key determinant of its potency and selectivity. The binding affinity is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A higher pKi value indicates a higher binding affinity.
Darifenacin is recognized for its high selectivity for the M3 muscarinic receptor subtype. In contrast, tolterodine is considered a non-selective muscarinic antagonist, demonstrating similar affinity for all five muscarinic receptor subtypes (M1-M5).[1][2]
Table 1: Comparative in vitro Binding Affinities (pKi) of Darifenacin and Tolterodine for Human Muscarinic Receptor Subtypes
| Compound | M1 | M2 | M3 | M4 | M5 |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 |
Data sourced from a study using CHO-K1 cells expressing human recombinant muscarinic receptors.[1]
Functional Outcomes: Efficacy and Tolerability
The clinical utility of a drug is determined by its ability to produce the desired therapeutic effect while minimizing adverse events. For OAB medications, key efficacy measures include reductions in incontinence episodes, micturition frequency, and urgency episodes. Tolerability is primarily assessed by the incidence and severity of side effects, with dry mouth and constipation being the most common for antimuscarinic agents.
Efficacy in Overactive Bladder
Both tolterodine and darifenacin have demonstrated efficacy in the treatment of OAB symptoms in numerous clinical trials.[3][4][5][6][7][8][9][10][11]
Table 2: Summary of Efficacy Outcomes from Clinical Trials
| Efficacy Parameter | Tolterodine ER (4 mg/day) | Darifenacin (7.5/15 mg/day) |
| Reduction in Urge Incontinence Episodes | Median reduction of 71% from baseline[6] | Reduction of 67.7% (7.5 mg) and 72.8% (15 mg) from baseline[11] |
| Reduction in Micturition Frequency | Significant reduction compared to placebo[3] | Significant reduction compared to placebo[5] |
| Reduction in Urgency Episodes | Median percentage change of -78.4%[4] | Significant improvement from baseline[9] |
| Increase in Volume Voided per Micturition | Significant increase compared to placebo[6] | Significant improvement in bladder capacity[11] |
ER: Extended Release. Data compiled from separate clinical trials.
Tolerability and Adverse Events
The selectivity of darifenacin for the M3 receptor is hypothesized to translate into a more favorable side-effect profile compared to non-selective agents like tolterodine. Blockade of M1 receptors is associated with central nervous system side effects and dry mouth, while M2 receptor antagonism can lead to cardiac effects.
Table 3: Common Adverse Events Reported in Clinical Trials (% incidence)
| Adverse Event | Tolterodine ER (4 mg/day) | Darifenacin (7.5 mg/day) | Darifenacin (15 mg/day) |
| Dry Mouth | 23%[6] | 20.2%[12] | 35%[12] |
| Constipation | Not consistently reported as a primary adverse event | 14.8%[12] | 21.3%[12] |
ER: Extended Release. Data compiled from separate clinical trials. A network meta-analysis suggested that tolterodine may have a better safety profile for several adverse events, including dry mouth and constipation, compared to other antimuscarinics, including darifenacin.[13]
Experimental Protocols
Muscarinic Receptor Binding Assay
The determination of binding affinities (pKi values) for tolterodine and darifenacin at the five human muscarinic receptor subtypes is typically performed using a radioligand binding assay.
Key Methodological Steps:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).
-
Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium, such as [3H]N-methylscopolamine ([3H]NMS), is used.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (tolterodine or darifenacin).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Assessment of Bladder Function in Clinical Trials
The efficacy of tolterodine and darifenacin in treating OAB is assessed in clinical trials using a combination of patient-reported outcomes and urodynamic measurements.
Common Methodologies:
-
Bladder Diaries: Patients record the time of each micturition, the volume of urine voided, and the occurrence and severity of urgency and incontinence episodes over a specified period (e.g., 3 to 7 days).
-
Urodynamic Studies: These are a set of tests that measure lower urinary tract function. Key components include:
-
Cystometry: Measures the pressure-volume relationship of the bladder during filling to assess bladder capacity, sensation, and the presence of involuntary detrusor contractions.
-
Uroflowmetry: Measures the rate of urine flow.
-
Post-void Residual Volume Measurement: Determines the amount of urine remaining in the bladder after urination.
-
Visualizing the Mechanisms and Processes
Muscarinic Receptor Signaling in the Bladder
Caption: Muscarinic M3 receptor signaling pathway in the detrusor muscle.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Comparison of Tolterodine and Darifenacin
Caption: Logical relationship between selectivity and functional outcomes.
References
- 1. ics.org [ics.org]
- 2. ics.org [ics.org]
- 3. The clinical efficacy of tolterodine extended-release is maintained for 24 h in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. login.medscape.com [login.medscape.com]
- 5. Darifenacin treatment of patients >or= 65 years with overactive bladder: results of a randomized, controlled, 12-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tolterodine once-daily: superior efficacy and tolerability in the treatment of the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-to-effect with darifenacin in overactive bladder: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. Darifenacin treatment for overactive bladder in patients who expressed dissatisfaction with prior extended-release antimuscarinic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Onset of efficacy of tolterodine extended release in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Choice of antimuscarinic agents for overactive bladder in the older patient: focus on darifenacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparisons of the therapeutic safety of seven oral antimuscarinic drugs in patients with overactive bladder: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tolterodine and Subtype-Selective Muscarinic Antagonists: In Vitro and In Vivo Profiles
An Objective Guide for Researchers and Drug Development Professionals
Tolterodine (B1663597) is a potent, competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2] While effective, its non-selective profile can lead to side effects such as dry mouth. This has spurred the development of subtype-selective antagonists, primarily targeting the M3 receptor, which is the main mediator of bladder detrusor muscle contraction.[3][4] This guide provides a detailed comparison of the in vitro and in vivo profiles of tolterodine against subtype-selective antagonists, supported by experimental data and protocols to aid in research and development.
In Vitro Profile: Receptor Binding Affinities
The affinity of a compound for different muscarinic receptor subtypes (M1-M5) is a key determinant of its pharmacological profile. Radioligand binding assays are the gold standard for determining these affinities, expressed as the inhibition constant (Ki).[5][6]
Tolterodine exhibits a non-selective binding profile, with high affinity for all muscarinic receptor subtypes.[7][8] In contrast, antagonists like darifenacin (B195073) show marked selectivity for the M3 receptor over other subtypes, particularly the M2 receptor.[1][8] This M3 selectivity is hypothesized to provide a more targeted effect on the bladder with fewer systemic side effects.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | M3 vs M2 Selectivity |
| Tolterodine | 3.2 | 2.0 | 2.5 | 1.8 | 2.0 | ~0.8-fold |
| Darifenacin | 12.6 | 50.1 | 0.8 | 100 | 25.1 | ~60-fold |
| Oxybutynin | 1.0 | 10.0 | 1.0 | - | - | ~10-fold |
Data compiled from various sources. Absolute Ki values may vary between studies based on experimental conditions. The data presented for Tolterodine and Darifenacin are derived from studies on human recombinant receptors.[8][9]
In Vivo Profile: Bladder Selectivity and Functional Efficacy
In vivo studies, often employing cystometry in animal models, are crucial for evaluating the functional selectivity of these antagonists.[10][11] These studies measure the potency of a compound to inhibit bladder contractions versus its potency to induce side effects, such as the inhibition of salivation (a surrogate for dry mouth).
Tolterodine demonstrates a functional selectivity for the urinary bladder over salivary glands in vivo, a characteristic that is not explained by its receptor binding profile alone.[1][2] In contrast, highly M3-selective antagonists like darifenacin, despite their favorable in vitro profile, have shown a more pronounced effect on salivation compared to bladder contraction in some preclinical models.[1] This suggests that M3 selectivity alone may not guarantee a superior tissue-selectivity profile in vivo.[1][7]
Table 2: Comparative In Vivo Efficacy and Selectivity
| Compound | Bladder Contraction Inhibition (ID50, µmol/kg) | Salivation Inhibition (ID50, µmol/kg) | Bladder vs. Salivary Gland Selectivity Ratio (Salivation ID50 / Bladder ID50) |
| Tolterodine | 0.08 | 0.22 | 2.8 |
| Darifenacin | 0.25 | 0.16 | 0.6 |
| Oxybutynin | 0.11 | 0.05 | 0.5 |
Data represents findings from studies in anesthetized cats and may not be directly extrapolated to humans. A selectivity ratio >1 indicates functional selectivity for the bladder over salivary glands.[1]
Key Experimental Protocols
Detailed and reproducible methodologies are fundamental to the accurate assessment of pharmacological compounds. Below are standardized protocols for the key assays discussed.
Protocol 1: Radioligand Competition Binding Assay
This protocol determines the affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.[5][12]
1. Materials:
- Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
- Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).[13]
- Assay Buffer (e.g., PBS, pH 7.4).
- Test compound (e.g., tolterodine, darifenacin) at various concentrations.
- Non-specific binding control (e.g., 1 µM Atropine).
- 96-well plates, glass fiber filter mats, cell harvester, and liquid scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compound.
- In a 96-well plate, add the assay buffer, cell membranes (typically 10-20 µg protein/well), a fixed concentration of radioligand (near its Kd value), and either the test compound, buffer (for total binding), or atropine (B194438) (for non-specific binding).
- Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[5]
- Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates bound from unbound radioligand.
- Wash the filters multiple times with ice-cold wash buffer.
- Dry the filter mat and measure the radioactivity in each well using a liquid scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific counts from total counts.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Cystometry in a Rat Model
Cystometry is the gold standard for assessing bladder function in vivo, measuring pressure-volume relationships during bladder filling and voiding.[10][14]
1. Animal Preparation:
- Anesthetize a female Sprague-Dawley rat (e.g., with urethane).
- Perform a laparotomy to expose the urinary bladder.
- Implant a catheter into the dome of the bladder and secure it with a purse-string suture. Tunnel the catheter subcutaneously to the back of the neck for external access.[10]
2. Experimental Setup:
- Place the conscious or anesthetized rat in a metabolic cage that allows for the collection and measurement of voided urine.[10][15]
- Connect the bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.
3. Procedure:
- Begin infusing saline into the bladder at a constant rate (e.g., 0.1 mL/min).
- Continuously record the intravesical pressure. A typical cystometrogram will show a slow increase in pressure during filling, followed by a sharp increase during a micturition (voiding) contraction.[10]
- Record several stable baseline micturition cycles.
- Administer the test compound (e.g., tolterodine, darifenacin) intravenously or orally.
- Continue recording cystometric parameters to assess the drug's effect on micturition pressure, bladder capacity, voiding frequency, and residual volume.[14]
4. Data Analysis:
- Analyze key cystometric parameters before and after drug administration, including:
- Micturition Pressure/Amplitude: The peak pressure during a voiding contraction.
- Bladder Capacity: The volume of infused saline at which a voiding contraction is initiated.
- Intercontractile Interval: The time between voiding contractions.
- Construct dose-response curves to determine the potency (e.g., ED50) of the compound in modulating bladder function.
Visualizing Key Pathways and Workflows
Signaling Pathways in Bladder Contraction
Detrusor smooth muscle contraction is primarily mediated by M3 receptors, with a secondary, indirect role for M2 receptors.[16][17][18]
Caption: M3 receptor signaling pathway in detrusor smooth muscle.
Caption: M2 receptor signaling pathway indirectly enhances contraction.
Experimental Workflow
The development and comparison of these antagonists follow a logical progression from in vitro characterization to in vivo validation.
Caption: General workflow for comparing muscarinic antagonists.
References
- 1. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data [pubmed.ncbi.nlm.nih.gov]
- 3. Bladder - Wikipedia [en.wikipedia.org]
- 4. ics.org [ics.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ics.org [ics.org]
- 9. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KoreaMed [koreamed.org]
- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
Central Muscarinic Receptor Binding: A Comparative Analysis of Tolterodine and Oxybutynin
For researchers and drug development professionals, understanding the central nervous system (CNS) penetration and muscarinic receptor binding profiles of anticholinergic agents is paramount. This guide provides a detailed comparison of tolterodine (B1663597) and oxybutynin (B1027), two commonly prescribed drugs for overactive bladder (OAB), with a focus on their central muscarinic receptor binding characteristics, supported by experimental data.
Executive Summary
Oxybutynin, a tertiary amine, readily crosses the blood-brain barrier and exhibits significant binding to central muscarinic receptors, which has been associated with a higher incidence of CNS side effects such as drowsiness and cognitive impairment.[1][2][3] In contrast, tolterodine, also a tertiary amine, demonstrates lower penetration of the blood-brain barrier and consequently, a more favorable CNS safety profile with fewer cognitive effects.[1][2][3][4] Experimental data indicates that while both drugs are potent antimuscarinics, tolterodine and its active metabolite show a degree of selectivity for the bladder over the brain, a characteristic not observed with oxybutynin.[5][6]
Comparative Quantitative Data
The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the differences in central and peripheral muscarinic receptor binding between tolterodine and oxybutynin.
Table 1: In Vitro Muscarinic Receptor Binding Affinities
| Compound | Tissue | Receptor Subtype(s) | Binding Affinity (Kd, nM) | Reference |
| Oxybutynin | Mouse Cerebral Cortex | Non-selective | 2-3 times higher than bladder | [5][6] |
| Mouse Bladder | Non-selective | - | [5][6] | |
| N-desethyl-oxybutynin (metabolite) | Mouse Cerebral Cortex | Non-selective | 2-3 times higher than bladder | [5][6] |
| Mouse Bladder | Non-selective | - | [5][6] | |
| Tolterodine | Mouse Cerebral Cortex | Non-selective | ~2 times lower than bladder | [5][6] |
| Mouse Bladder | Non-selective | Considerably greater than oxybutynin | [5][6] | |
| 5-hydroxymethyl metabolite | Mouse Cerebral Cortex | Non-selective | ~2 times lower than bladder | [5][6] |
| Mouse Bladder | Non-selective | Considerably greater than oxybutynin | [5][6] |
Table 2: In Vivo Central Muscarinic Receptor Occupancy
| Drug Administration | Outcome Measure | Oxybutynin | Tolterodine | Reference |
| Oral (76.1 µmol/kg) | Cerebral Cortex Receptor Binding | Significant increase in Kd for [3H]N-methylscopolamine | Low level of binding activity | [5][6] |
| Oral (at doses with equal bladder receptor binding) | Central Nervous System Effects (qEEG) | Significant power reductions in multiple frequency bands | Limited effects, comparable to placebo | [1][2] |
Experimental Protocols
The data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki or Kd) of a test compound (e.g., tolterodine, oxybutynin) for muscarinic receptors in a specific tissue (e.g., cerebral cortex, bladder).
Materials:
-
Tissue homogenates (e.g., mouse cerebral cortex or bladder) containing muscarinic receptors.
-
Radioligand: Typically [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.
-
Test compounds: Tolterodine, oxybutynin, and their metabolites at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue of interest (e.g., cerebral cortex, bladder) in a cold buffer and centrifuge to isolate the cell membranes containing the muscarinic receptors.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand ([3H]NMS) and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways of muscarinic receptors and a typical experimental workflow for evaluating receptor binding.
Caption: Canonical Muscarinic Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Experimental Workflow.
Conclusion
The available experimental evidence strongly suggests that tolterodine has a more favorable central nervous system safety profile compared to oxybutynin. This is attributed to its lower propensity to cross the blood-brain barrier and its comparatively lower binding affinity for muscarinic receptors in the cerebral cortex. For the development of new anticholinergic agents for OAB, these findings underscore the importance of designing molecules with limited CNS penetration and/or higher selectivity for peripheral muscarinic receptors to minimize undesirable central side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of tolterodine, trospium chloride, and oxybutynin on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central nervous system safety of anticholinergic drugs for the treatment of overactive bladder in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
- 6. Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison between immediate-release and extended-release tolterodine formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy, pharmacokinetics, and tolerability of immediate-release (IR) and extended-release (ER) formulations of tolterodine (B1663597), a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB). The information presented is supported by data from clinical trials and pharmacokinetic studies.
Mechanism of Action
Tolterodine functions as a competitive antagonist of muscarinic receptors.[1][2][3][4] Both tolterodine and its primary active metabolite, 5-hydroxymethyltolterodine (5-HMT), exhibit high specificity for muscarinic receptors, which mediate bladder contraction.[1][2][3][4] By blocking these receptors in the detrusor muscle of the bladder, tolterodine reduces involuntary bladder contractions, thereby increasing bladder capacity and diminishing the symptoms of OAB, such as urinary urgency, frequency, and urge incontinence.[1][3] Tolterodine does not exhibit selectivity among the different muscarinic receptor subtypes (M1-M5).[1] The therapeutic effect is a result of the combined action of the parent drug and its active metabolite.[5]
Below is a diagram illustrating the signaling pathway of tolterodine's mechanism of action.
Efficacy Comparison
Clinical trials have demonstrated that both IR and ER formulations of tolterodine are effective in treating OAB symptoms. However, the extended-release formulation has shown superior efficacy in some key areas.
A large, 12-week, randomized, double-blind, placebo-controlled trial involving 1,529 patients found that tolterodine ER 4 mg once daily was significantly more effective than tolterodine IR 2 mg twice daily in reducing the number of urge incontinence episodes per week.[6] The median reduction from baseline in urge incontinence episodes was 71% for the ER formulation compared to 60% for the IR formulation.[6][7] Both formulations were significantly better than placebo in improving all micturition diary variables, including micturition frequency and volume voided per micturition.[6]
| Efficacy Parameter | Tolterodine ER (4 mg once daily) | Tolterodine IR (2 mg twice daily) | Placebo |
| Median Reduction in Urge Incontinence Episodes/week | 71% | 60% | 33% |
| Mean Reduction in Micturitions/24 hours | Statistically significant vs. placebo | Statistically significant vs. placebo | - |
| Mean Increase in Volume Voided/micturition | Statistically significant vs. placebo | Statistically significant vs. placebo | - |
Data from a 12-week, randomized, double-blind, placebo-controlled trial.[6]
Pharmacokinetic Profile
The primary difference between the IR and ER formulations lies in their pharmacokinetic profiles, which influences both efficacy and tolerability. The ER formulation is designed to provide a smoother plasma concentration-time profile over a 24-hour period.
A non-blind, randomized, 2-way crossover trial in healthy volunteers demonstrated that the 4 mg once-daily ER formulation is bioequivalent to the 2 mg twice-daily IR tablet in terms of the area under the serum concentration-time curve over 24 hours (AUC24).[8] However, the ER formulation resulted in a lower peak serum concentration (Cmax), which was approximately 75% of that observed with the IR tablet, and a higher trough concentration, which was about 1.5-fold higher.[8][9] This more consistent serum concentration with the ER formulation may contribute to its improved tolerability profile.[10]
| Pharmacokinetic Parameter | Tolterodine ER (4 mg once daily) | Tolterodine IR (2 mg twice daily) |
| Bioequivalence (AUC24) | Equivalent to IR formulation | - |
| Peak Serum Concentration (Cmax) | ~75% of IR formulation | Higher peak than ER |
| Trough Concentration (Cmin) | ~1.5-fold higher than IR formulation | Lower trough than ER |
Data from a multiple-dose pharmacokinetic study in healthy volunteers.[8][9]
Experimental Protocols
The efficacy and pharmacokinetic data presented are derived from well-controlled clinical and pharmacological studies. A typical clinical trial comparing the two formulations would follow a protocol similar to the one outlined below.
Example Clinical Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6][11]
-
Participants: Male and female patients aged 18 years or older with a clinical diagnosis of overactive bladder for at least 6 months, characterized by urinary frequency and urge incontinence.[12][13]
-
Intervention: Patients are randomized to receive treatment with tolterodine ER (e.g., 4 mg once daily), tolterodine IR (e.g., 2 mg twice daily), or a matching placebo for a specified duration, typically 12 weeks.[6][7]
-
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the mean number of urge incontinence episodes per week, as recorded in patient micturition diaries.[6]
-
Secondary Efficacy Endpoints: Change from baseline in the mean number of micturitions per 24 hours, and the mean volume voided per micturition.[11][13]
-
Safety and Tolerability: Assessment of adverse events (e.g., dry mouth), vital signs, and laboratory parameters.[6][11]
-
-
Data Analysis: Statistical comparisons of the treatment groups are performed to determine the significance of the observed differences in efficacy and safety.
The following diagram illustrates a typical experimental workflow for such a clinical trial.
Tolerability and Adverse Events
A key advantage of the extended-release formulation is its improved tolerability profile, particularly concerning the incidence and severity of dry mouth, a common anticholinergic side effect.
In the large comparative trial, the rate of dry mouth of any severity was significantly lower in the tolterodine ER group (23%) compared to the tolterodine IR group (30%).[6][7] The rate of severe dry mouth was also notably lower with the ER formulation.[6] This improved tolerability is likely due to the lower peak plasma concentrations achieved with the ER formulation.[8] Discontinuation rates due to adverse events are generally low for both formulations and comparable to placebo.[6][14]
| Adverse Event | Tolterodine ER (4 mg once daily) | Tolterodine IR (2 mg twice daily) | Placebo |
| Dry Mouth (any severity) | 23% | 30% | 8% |
Data from a 12-week, randomized, double-blind, placebo-controlled trial.[6][7]
Conclusion
The extended-release formulation of tolterodine offers a significant clinical advantage over the immediate-release formulation. While both are effective in managing the symptoms of overactive bladder, tolterodine ER demonstrates superior efficacy in reducing urge incontinence episodes and a more favorable tolerability profile, with a lower incidence of dry mouth.[6][15] The once-daily dosing regimen of the ER formulation may also contribute to improved patient adherence.[14] These factors make the extended-release formulation a preferred therapeutic option for the long-term management of overactive bladder.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]
- 4. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tolterodine once-daily: superior efficacy and tolerability in the treatment of the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Multiple dose pharmacokinetics of a new once daily extended release tolterodine formulation versus immediate release tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tolterodine extended-release for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical efficacy and safety of tolterodine in the treatment of overactive bladder: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Twelve-month treatment of overactive bladder: efficacy and tolerability of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Update on tolterodine extended-release for treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tolterodine: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolterodine vs. Older Anticholinergics: A Comparative Analysis of Adverse Effect Profiles
A detailed guide for researchers and drug development professionals on the comparative adverse effect profiles of tolterodine (B1663597) and older anticholinergic agents, primarily oxybutynin (B1027). This guide synthesizes data from multiple clinical trials and meta-analyses to provide a comprehensive overview for research and development purposes.
The management of overactive bladder (OAB) has historically relied on anticholinergic medications. While effective, older agents like oxybutynin are often associated with a significant burden of adverse effects, leading to poor patient compliance. Tolterodine, a newer-generation anticholinergic, was developed to offer a more favorable tolerability profile. This guide provides a detailed comparative analysis of the adverse effect profiles of tolterodine and older anticholinergics, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and clinical trial workflows.
Data Presentation: Comparative Adverse Effect Incidence
The following tables summarize the incidence of common anticholinergic adverse events reported in head-to-head clinical trials and meta-analyses comparing tolterodine with the older anticholinergic, oxybutynin.
Table 1: Incidence of Dry Mouth
| Study/Analysis | Tolterodine | Oxybutynin | p-value |
| OPERA Trial[1][2][3] | 23% (ER) | 30% (ER) | 0.02 |
| OBJECT Study[4][5][6] | 33.2% (IR) | 28.1% (ER) | 0.32 |
| Abrams et al. (1998)[7] | 39.5% | 77.9% | <0.001 |
| Meta-analysis[8] | Lower Risk (RR 0.54) | Higher Risk | <0.0001 |
ER: Extended-Release, IR: Immediate-Release, RR: Relative Risk
Table 2: Incidence of Central Nervous System (CNS) Adverse Events (Dizziness, Somnolence)
| Study/Analysis | Tolterodine | Oxybutynin | p-value |
| OPERA Trial (Subanalysis)[1] | 8% (ER) | 9% (ER) | Not Significant |
| Drutz et al. (1999) | 4.8% (Dizziness) | 11.9% (Dizziness) | <0.05 |
| Drutz et al. (1999) | 2.4% (Somnolence) | 8.4% (Somnolence) | <0.05 |
ER: Extended-Release
Table 3: Incidence of Gastrointestinal Adverse Events (Constipation, Dyspepsia)
| Study/Analysis | Tolterodine | Oxybutynin | p-value |
| OPERA Trial[1][2][3] | 6.1% (Constipation) | 7.2% (Constipation) | Not Significant |
| Drutz et al. (1999) | 6.0% (Constipation) | 13.4% (Constipation) | <0.05 |
| Abrams et al. (1998)[7] | 6.8% (Constipation) | 10.2% (Constipation) | Not Significant |
| Abrams et al. (1998)[7] | 3.4% (Dyspepsia) | 5.9% (Dyspepsia) | Not Significant |
Table 4: Incidence of Vision-Related Adverse Events (Blurred Vision/Abnormal Vision)
| Study/Analysis | Tolterodine | Oxybutynin | p-value |
| OPERA Trial[1][2][3] | 2.3% | 3.3% | Not Significant |
| Abrams et al. (1998)[7] | 4.2% | 7.6% | Not Significant |
Table 5: Discontinuation Rates Due to Adverse Events
| Study/Analysis | Tolterodine | Oxybutynin | p-value |
| ACET Trial[9][10] | 6% (ER 4mg) | 13% (ER 10mg) | 0.001 |
| Meta-analysis[8] | Lower Rate (RR 0.63) | Higher Rate | 0.002 |
ER: Extended-Release, RR: Relative Risk
Experimental Protocols
The assessment of adverse effects in the cited clinical trials relies on a combination of patient-reported outcomes (PROs) and clinician assessment. Below are detailed methodologies for key experiments.
Assessment of Overactive Bladder Symptoms and Quality of Life
Standardized, validated questionnaires are crucial for assessing the impact of OAB and the efficacy of treatment.
-
King's Health Questionnaire (KHQ): A disease-specific questionnaire to assess the impact of urinary incontinence on a patient's quality of life.[11][12][13][14][15] It consists of 21 questions covering different domains such as role limitations, physical limitations, social limitations, personal relationships, emotions, sleep/energy, and severity of symptoms.[15]
-
Overactive Bladder Questionnaire (OAB-q): This questionnaire includes a symptom bother scale and a health-related quality of life (HRQL) scale.[16][17][18] The OAB-q short form (OAB-q SF) is a condensed version with 6 items for the symptom bother scale and 13 for the HRQL scale.[17]
-
Patient Perception of Bladder Condition (PPBC): A single-item global measure where patients rate their bladder condition on a 6-point scale from "no problems" to "very severe problems".[19]
Assessment of Dry Mouth (Xerostomia)
Dry mouth is the most frequently reported side effect of anticholinergic medications.[20] Its assessment is critical in comparative efficacy trials.
-
Visual Analog Scale (VAS) for Xerostomia: Patients rate the severity of their dry mouth on a continuous scale, typically 100mm, with anchors from "no dry mouth" to "very severe dry mouth".[21][22][23] An 8-item VAS questionnaire for xerostomia assesses various aspects, including difficulty speaking and swallowing.[22][23]
-
Xerostomia Inventory (XI): An 11-item questionnaire where patients respond on a 5-point Likert scale to statements about how they experience dry mouth.[24]
-
Clinical Oral Dryness Score (CODS): A 10-point scoring system based on clinical signs of oral dryness, such as mirror sticking to the buccal mucosa, frothy saliva, and lack of saliva pooling in the floor of the mouth.[24][25]
Assessment of Constipation
Constipation is another common anticholinergic side effect that is evaluated using patient-reported outcome measures.
-
Patient Assessment of Constipation–Symptom (PAC-SYM): A 12-item questionnaire that assesses the severity of abdominal, rectal, and stool symptoms on a 5-point Likert scale.[26]
-
Patient-Reported Outcome Measure for Symptoms and Quality of Life in Constipation: A comprehensive tool developed with patient and clinician input to measure both symptom severity and the impact of constipation on quality of life.[27] The development follows rigorous guidelines to ensure relevance and comprehensiveness.[27]
Assessment of Blurred Vision
The assessment of drug-related visual blurring is important for safety evaluation.
-
Adverse Event Reporting: In most clinical trials, blurred vision is captured through spontaneous patient reporting or in response to general questions about well-being. The incidence and severity are recorded.[28] Standardized ophthalmologic examinations are conducted at baseline and at specified follow-up intervals to objectively assess any changes in visual acuity or other ocular parameters.
Mandatory Visualization
Signaling Pathways
The therapeutic and adverse effects of tolterodine and older anticholinergics are mediated through their antagonism of muscarinic acetylcholine (B1216132) receptors. The following diagram illustrates the primary signaling pathways associated with M2 and M3 receptor subtypes, which are key targets for these drugs.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial comparing the adverse effect profiles of tolterodine and an older anticholinergic like oxybutynin.
References
- 1. Extended-release formulations of oxybutynin and tolterodine exhibit similar central nervous system tolerability profiles: a subanalysis of data from the OPERA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospective, randomized, double-blind study of the efficacy and tolerability of the extended-release formulations of oxybutynin and tolterodine for overactive bladder: results of the OPERA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospective, randomized, double-blind study of the efficacy and tolerability of the extended-release formulations of oxybutynin and tolterodine for overactive bladder: results of the OPERA trial. | Semantic Scholar [semanticscholar.org]
- 4. Prospective randomized controlled trial of extended-release oxybutynin chloride and tolterodine tartrate in the treatment of overactive bladder: results of the OBJECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxybutynin extended release for the management of overactive bladder: a clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tolterodine, a new antimuscarinic agent: as effective but better tolerated than oxybutynin in patients with an overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tolterodine versus oxybutynin in the treatment of urge urinary incontinence: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Treatment of overactive bladder with once-daily extended-release tolterodine or oxybutynin: the antimuscarinic clinical effectiveness trial (ACET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. msjonline.org [msjonline.org]
- 12. Adaptation and validation of the King's Health Questionnaire in Portuguese women with urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Website [eprovide.mapi-trust.org]
- 14. Quality assurance in quality of life assessment--measuring the validity of the King's Health Questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.viamedica.pl [journals.viamedica.pl]
- 16. ics.org [ics.org]
- 17. kngf.nl [kngf.nl]
- 18. urologygroup.com [urologygroup.com]
- 19. The validation of the patient perception of bladder condition (PPBC): a single-item global measure for patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxybutynin and Tolterodine in a Trial for Treatment of Overactive Bladder in Iranian Women - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anticholinergic Burden and Dry Mouth Problems Among Older Adults (≥ 50 Years) Receiving Dental Care—A Retrospective, Cross‐Sectional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Development of a Visual Analogue Scale questionnaire for subjective assessment of salivary dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Clinical oral dryness score: evaluation of a new screening method for oral dryness - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [PDF] Clinical oral dryness score: evaluation of a new screening method for oral dryness | Semantic Scholar [semanticscholar.org]
- 26. A Systematic Review of the Development and Psychometric Properties of Constipation-related Patient-reported Outcome Measures: Opportunities for Digital Health - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Involving patients in the process: Development of a constipation patient-reported outcome measure for symptoms and quality of life - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Unraveling the Receptor Interaction Profile of Tolterodine: A Comparative Guide to its Non-Selectivity Across M1-M5 Muscarinic Subtypes
For researchers and professionals in drug development, understanding the precise interaction of a compound with its intended targets is paramount. This guide provides a comprehensive analysis of tolterodine's binding affinity for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5), validating its non-selective profile. Through a comparative lens, we examine its performance against other well-characterized muscarinic antagonists, supported by experimental data and detailed methodologies.
Tolterodine (B1663597), a competitive muscarinic receptor antagonist, is clinically utilized for the treatment of overactive bladder. Its therapeutic efficacy is derived from the blockade of muscarinic receptors in the bladder, leading to a reduction in involuntary detrusor muscle contractions. While effective, a thorough understanding of its interaction with all five muscarinic receptor subtypes is crucial for a complete pharmacological characterization. This guide presents evidence demonstrating that tolterodine, along with its active metabolite 5-hydroxymethyl tolterodine, exhibits a non-selective binding profile across the M1-M5 receptor subtypes.[1][2]
Comparative Binding Affinity Analysis
To objectively assess the selectivity of tolterodine, its binding affinities (expressed as pKi values) for the human M1-M5 muscarinic receptor subtypes were compared with those of other known muscarinic antagonists: the non-selective antagonist atropine, the M3-selective antagonist darifenacin (B195073), the M1-selective antagonist pirenzepine (B46924), and another non-selective agent, oxybutynin. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating a stronger binding affinity.
The data, summarized in the table below, has been compiled from radioligand binding assays performed on membranes from Chinese hamster ovary (CHO) cells stably expressing the respective human muscarinic receptor subtypes.
| Compound | pKi at M1 | pKi at M2 | pKi at M3 | pKi at M4 | pKi at M5 | Selectivity Profile |
| Tolterodine | ~8.7 | ~8.7 | ~8.6 | ~8.5 | ~8.5 | Non-selective |
| 5-Hydroxymethyl Tolterodine | 8.64 | 8.70 | 8.60 | 8.55 | 8.54 | Non-selective [3] |
| Atropine | 9.0 | 8.9 | 9.2 | 8.9 | 8.8 | Non-selective |
| Oxybutynin | 8.0 | 7.8 | 8.6 | 7.8 | 8.1 | Moderately M3-selective |
| Darifenacin | 7.7 | 8.0 | 8.9 | 7.8 | 8.0 | M3-selective[4] |
| Pirenzepine | 8.0 | 6.6 | 6.8 | 7.3 | 7.1 | M1-selective |
Note: The pKi values are approximated from various sources and are intended for comparative purposes. Exact values may vary slightly between different studies and experimental conditions.
The data clearly indicates that both tolterodine and its active metabolite exhibit high and nearly uniform affinity across all five muscarinic receptor subtypes, confirming their non-selective nature.[1] In contrast, darifenacin shows a clear preference for the M3 receptor, while pirenzepine demonstrates selectivity for the M1 subtype. Atropine, as expected, binds with high affinity to all subtypes, similar to tolterodine. Oxybutynin displays a moderate selectivity for the M3 receptor over the other subtypes.
Experimental Protocols
The determination of binding affinities for muscarinic receptor subtypes is predominantly achieved through in vitro radioligand binding assays. These assays are fundamental in pharmacological profiling, providing a quantitative measure of the interaction between a drug and its receptor target.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., tolterodine) for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cell lines (e.g., CHO cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
A radiolabeled ligand with high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (unlabeled antagonist, e.g., tolterodine) at various concentrations.
-
A non-selective competing agent (e.g., atropine) at a high concentration to determine non-specific binding.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: The cell membranes are incubated in the assay buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Pathways and Processes
To further elucidate the context of tolterodine's action and the methods used to characterize it, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Tolterodine's Non-selective Profile.
References
Safety Operating Guide
Proper Disposal of Tolterodine in a Laboratory Setting: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of tolterodine (B1663597), a non-hazardous pharmaceutical compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for tolterodine tartrate. Personnel handling tolterodine waste must wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2] All handling should be performed in a well-ventilated area to avoid inhalation of dust.[1] In case of a spill, contain the material to prevent it from entering drains or water courses. For dry spills, use a method that avoids dust generation, such as a damp cloth or a filtered vacuum.[1]
Quantitative Data: Environmental and Toxicological Profile
Tolterodine tartrate is classified as toxic to aquatic life with long-lasting effects. This underscores the importance of preventing its release into the environment. The following table summarizes key quantitative data from toxicological and environmental assessments.
| Parameter | Value | Species | Reference |
| Aquatic Toxicity (LC50) | 1.7 mg/L (48 hours) | Daphnia magna (Water flea) | [3] |
| Oral Toxicity (LD50) | >200 mg/kg | Mouse | [1] |
LC50 (Lethal Concentration 50): The concentration of a substance in water that is lethal to 50% of the test population over a specified period.[4] LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test population.
Step-by-Step Disposal Protocol for Tolterodine Waste
Tolterodine is not regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] However, due to its environmental toxicity, it requires proper disposal procedures. The recommended method for non-hazardous pharmaceutical waste is incineration.[5][6][7]
Waste Identification and Segregation
-
Identify all forms of tolterodine waste: This includes expired or unused pure compound, contaminated lab materials (e.g., pipette tips, gloves, weighing paper), and solutions containing tolterodine.
-
Segregate tolterodine waste: Use a designated, clearly labeled waste container for all non-hazardous pharmaceutical waste.[8] This container should be distinct from those used for regular trash, biohazardous waste, or RCRA hazardous waste.[8] A common practice is to use white containers with blue lids labeled "for incineration."[5]
Waste Accumulation and Storage
-
Container Labeling: The waste container must be labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and include the name "Tolterodine."
-
Secure Storage: Store the sealed waste container in a secure, designated area within the laboratory, inaccessible to unauthorized personnel, until it is ready for pickup by a licensed waste management vendor.[8]
Final Disposal Procedure
-
Engage a Licensed Waste Management Vendor: Do not dispose of tolterodine waste in the regular trash or down the drain. Contract with a certified environmental services company that handles non-hazardous pharmaceutical waste.
-
Incineration: The designated disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility.[5][6][7] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Documentation: Maintain records of all tolterodine waste disposal, including the date, quantity, and the waste management vendor used, in accordance with your institution's policies.
Experimental Protocols Cited
The aquatic toxicity data (LC50) for Daphnia magna is typically determined using standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline for the Testing of Chemicals, Section 2. These tests involve exposing the organisms to various concentrations of the substance in a controlled environment and observing the mortality rate over a set period (e.g., 48 hours).
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of tolterodine waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of tolterodine waste.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. usbioclean.com [usbioclean.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. ajantapharmausa.com [ajantapharmausa.com]
- 8. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tolterodine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tolterodine, a competitive muscarinic receptor antagonist. Adherence to these procedures will minimize risk and ensure operational integrity.
Essential Safety and Logistical Information
Tolterodine is a hazardous substance that requires careful handling to avoid personal contact and environmental contamination.[1] It is harmful if swallowed, in contact with skin, or inhaled.[2] Long-term exposure may have cumulative health effects.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following equipment is mandatory when handling Tolterodine:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[2][3][4] | Protects against splashes and airborne particles. |
| Hand Protection | Impervious gloves (e.g., Nitrile).[2][3][5] | Prevents skin contact and absorption. |
| Body Protection | Impervious protective clothing.[2][3][5] | Essential for bulk handling and to prevent skin exposure. |
| Respiratory Protection | Particulate respirator with a half mask and P3 filter.[5][6] | Required when occupational exposure limits may be exceeded or dust is generated. |
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are critical for assessing and controlling workplace exposure. For Tolterodine, the following limit has been established by Pfizer:
| Parameter | Value |
| Pfizer OEL TWA-8 Hr | 25µg/m³[5] |
It is important to note that some safety data sheets may indicate no established OELs.[2][3] In such cases, it is prudent to handle the substance with the utmost care and adhere to the most conservative exposure limits available.
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures consistency and safety in the handling of Tolterodine.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store in a cool, well-ventilated area in a tightly sealed container.[3] Protect from light, moisture, and direct sunlight.[4][7][8][9] For the pure substance, a storage temperature of -20°C is recommended, while capsules should be stored at room temperature.[3][7][9]
Handling and Use
-
Ventilation: Always handle Tolterodine in a well-ventilated area, such as a chemical fume hood.[1][2][3]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where Tolterodine is handled.[1][2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][5]
-
Dust Control: Minimize the generation of dust.[5][6] Use a damp cloth or a filtered vacuum for cleaning spills of dry solids.[5][6][10]
Spill Management
-
Evacuation: In case of a significant spill, evacuate non-essential personnel from the affected area.[4][10]
-
Containment: Contain the spill to prevent it from spreading or entering drains.[3]
-
Cleanup: Cleanup should only be performed by trained personnel wearing appropriate PPE.[10] Absorb liquid spills with an inert material and place all waste in a labeled, sealed container for disposal.[3][5]
Disposal
-
Waste Containers: Dispose of all waste materials, including contaminated PPE, in a designated, labeled, and sealed container.[5][10]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[2]
-
Unused Product: For unused or expired medication, a drug take-back program is the recommended method of disposal.[9] Do not flush down the toilet or discard in regular trash.[9]
Experimental Workflow for Safe Handling
To provide a clear visual guide, the following diagram outlines the logical flow for the safe handling of Tolterodine in a laboratory setting.
Caption: Workflow for the safe handling of Tolterodine.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ajantapharmausa.com [ajantapharmausa.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. camberpharma.com [camberpharma.com]
- 7. Tolterodine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Tolterodine: MedlinePlus Drug Information [medlineplus.gov]
- 9. buzzrx.com [buzzrx.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
